5-Aminouridine
Description
The exact mass of the compound 5-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is 259.08043514 g/mol and the complexity rating of the compound is 411. The solubility of this chemical has been described as >38.9 [ug/mL]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['114120', '72560']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2,10H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTWWWIJBCCYNR-UAKXSSHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of 5-Aminouridine in tRNA Modification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 5-aminouridine (nm⁵U), a key intermediate in the biosynthesis of more complex transfer RNA (tRNA) modifications. Post-transcriptional modifications of tRNA, particularly at the wobble position (position 34) of the anticodon, are critical for ensuring the accuracy and efficiency of protein synthesis.[1] These modifications fine-tune codon recognition, stabilize tRNA structure, and are essential for cellular viability and stress response.[2][3] This document details the biosynthetic pathway leading to and from this compound, its functional significance as part of the final modified nucleoside, and the experimental methodologies used to study it.
This compound: An Intermediate in the xm⁵U Modification Family
This compound (nm⁵U), or more commonly its 2-thiolated form, 5-aminomethyl-2-thiouridine (nm⁵s²U), is a modified nucleoside found at the wobble position (U34) of certain tRNAs. It serves as a crucial intermediate in the synthesis of 5-methylaminomethyluridine (mnm⁵U) and its derivatives.[1][4] These modifications, collectively known as xm⁵U derivatives, are widely conserved in prokaryotic tRNAs that recognize codons with A or G in the third position (NNA/NNG codons), such as those for Lys, Glu, Gln, Gly, and Arg.[5] The initial substrate for this pathway is often 5-carboxymethylaminomethyluridine (cmnm⁵U).[4]
The Biosynthetic Pathway of mnm⁵(s²)U
The formation of the final mnm⁵(s²)U modification is a multi-step enzymatic process that differs between Gram-negative and Gram-positive bacteria.
In Gram-Negative Bacteria (e.g., Escherichia coli):
The pathway is well-characterized and involves two key enzymatic complexes: MnmEG and MnmC.[6]
-
MnmEG Complex: This complex catalyzes the initial modification of U34. Using glycine or ammonium as substrates, MnmEG adds a carboxymethylaminomethyl (cmnm) or an aminomethyl (nm) group, respectively, to form cmnm⁵U or nm⁵U.[6][4]
-
MnmC Enzyme: This bifunctional enzyme carries out the final two steps.[4]
-
MnmC(o) Domain: The C-terminal FAD-dependent oxidoreductase domain, MnmC(o), converts cmnm⁵(s²)U into the intermediate 5-aminomethyl-(2-thio)uridine (nm⁵(s²)U).
-
MnmC(m) Domain: The N-terminal S-adenosyl-L-methionine (SAM)-dependent methyltransferase domain, MnmC(m), then methylates nm⁵(s²)U to produce the final product, 5-methylaminomethyl-(2-thio)uridine (mnm⁵(s²)U).[4]
-
In Gram-Positive Bacteria and Plants:
While these organisms also possess the mnm⁵s²U modification, they lack an ortholog of the MnmC enzyme.[5][1][4] Research has identified a different methyltransferase for the final step.
-
MnmM Enzyme: Discovered through comparative genomics, the enzyme MnmM (formerly YtqB) is responsible for converting nm⁵s²U to mnm⁵s²U in organisms like Bacillus subtilis.[5][1][4] The enzyme responsible for the preceding conversion of cmnm⁵s²U to nm⁵s²U in these organisms remains to be identified.[5]
Functional Significance of Wobble Uridine Modifications
While this compound is an intermediate, its ultimate form, mnm⁵(s²)U, plays a pivotal role in translation by influencing the decoding properties of the tRNA anticodon.[1][4]
-
Codon Recognition: Located at the wobble position, this modification is crucial for the accurate and efficient reading of codons.[5][7] The presence of mnm⁵U restricts decoding of the GAA codon while enhancing the reading of the GAG codon.[7] This fine-tuning prevents misreading and maintains translational fidelity.
-
Translational Efficiency: The complete modification, including both the mnm⁵- and s²- groups, is required for optimal translational efficiency.[5] The absence of these modifications can lead to reduced translation rates and translational frameshifting.[5]
-
Structural Stability: The mnm⁵ modification decreases the flexibility of the anticodon loop, contributing to a more stable conformation for codon binding.[7] The 2-thiouridine (s²) modification further enhances the stacking of the anticodon bases.[7]
Quantitative Data on Modification Effects
The functional consequences of these modifications have been quantified through various experiments. The data below illustrates the impact of mnm⁵U and s²U on the rate of translation for specific codons in E. coli.
| tRNA Modification at Position 34 | Codon Read | Translation Rate (codons/second) | Reference |
| mnm⁵s²U (Fully Modified) | GAG | 7.7 | [7] |
| s²U (Lacks mnm⁵ group) | GAG | 1.9 | [7] |
| mnm⁵U (Lacks s² group) | GAG | 6.2 | [7] |
| mnm⁵s²U (Fully Modified) | GAA | 18 | [7] |
| s²U (Lacks mnm⁵ group) | GAA | 47 | [7] |
| mnm⁵U (Lacks s² group) | GAA | 4.5 | [7] |
Table 1: Impact of Wobble Uridine Modifications on Codon Translation Rates.
This data clearly demonstrates that the mnm⁵ modification significantly enhances the reading of the GAG codon and restricts the reading of the GAA codon, while the s² modification dramatically elevates the reading of the GAA codon.[7]
Key Experimental Protocols
Characterizing the function of enzymes like MnmC and MnmM and identifying tRNA modifications rely on specific biochemical and analytical techniques.
This protocol is designed to confirm the enzymatic activity of a putative methyltransferase responsible for the final step in mnm⁵s²U synthesis.[4][8]
-
Preparation of Substrate:
-
Purify total tRNA from a bacterial strain deficient in the target methyltransferase (e.g., an mnmM-knockout strain of B. subtilis). This tRNA will be enriched with the nm⁵s²U intermediate.
-
-
Enzyme Expression and Purification:
-
Clone the gene for the methyltransferase (e.g., mnmM) into an expression vector.
-
Transform the vector into an E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA).
-
-
In Vitro Reaction:
-
Combine the purified nm⁵s²U-containing tRNA substrate, the purified recombinant MnmM enzyme, and the methyl donor S-adenosyl-L-methionine (SAM) in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT).
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Product Analysis:
-
Stop the reaction and purify the tRNA from the mixture (e.g., via phenol-chloroform extraction and ethanol precipitation).
-
Digest the modified tRNA into its constituent nucleosides using nuclease P1 and bacterial alkaline phosphatase.
-
Analyze the resulting nucleosides using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of mnm⁵s²U and the depletion of the nm⁵s²U substrate.
-
This is a standard method to identify and quantify modified nucleosides within a total tRNA sample.[9]
-
tRNA Isolation:
-
Extract total RNA from the cells of interest using a standard protocol (e.g., Trizol or hot phenol extraction).
-
Purify the tRNA fraction from the total RNA, often by size-exclusion chromatography or anion-exchange chromatography.
-
-
Enzymatic Digestion:
-
Digest approximately 10-50 µg of purified tRNA into single nucleosides.
-
Incubate the tRNA with nuclease P1 in an appropriate buffer (e.g., 50 mM ammonium acetate, pH 5.3) at 37°C for 2-4 hours.
-
Add phosphodiesterase I and bacterial alkaline phosphatase and continue incubation at 37°C for another 2-4 hours to ensure complete digestion to nucleosides.
-
-
LC-MS/MS Analysis:
-
Inject the nucleoside digest onto a reverse-phase HPLC column (e.g., C18) coupled to a triple quadrupole mass spectrometer.
-
Separate the nucleosides using a gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each known modified nucleoside (including nm⁵U and mnm⁵U) and the four canonical nucleosides.
-
Quantify the amount of each modified nucleoside relative to the canonical nucleosides.
-
Conclusion
This compound is not merely a transient chemical species but a vital intermediate in a highly conserved tRNA modification pathway. Its conversion to 5-methylaminomethyluridine at the wobble position is fundamental to the function of tRNAs responsible for decoding specific codons. This modification pathway, involving enzymes like MnmC in Gram-negative bacteria and MnmM in Gram-positive bacteria, underscores the intricate molecular strategies evolved to maintain the fidelity and efficiency of protein translation. Understanding these pathways and the function of intermediates like this compound is critical for researchers in molecular biology and offers potential avenues for the development of novel antimicrobial agents that target these essential bacterial processes.
References
- 1. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beyond the Anticodon: tRNA Core Modifications and Their Impact on Structure, Translation and Stress Adaptation [mdpi.com]
- 3. A tRNA modification with aminovaleramide facilitates AUA decoding in protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The output of the tRNA modification pathways controlled by the Escherichia coli MnmEG and MnmC enzymes depends on the growth conditions and the tRNA species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SURVEY AND SUMMARY: Roles of 5-substituents of tRNA wobble uridines in the recognition of purine-ending codons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-methoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Synthesis of 5-Aminouridine and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis of 5-aminouridine and its derivatives. This compound, a modified nucleoside, serves as a crucial building block for the synthesis of various analogs with potential therapeutic applications, including as anticancer and antiviral agents.[1][2] This document outlines the core synthetic methodologies, presents quantitative data for key reactions, and details experimental protocols. Furthermore, it visualizes the synthetic workflows and the general mechanism of action of such derivatives in biological systems.
Core Synthesis of this compound
The principal route for the synthesis of this compound begins with the readily available starting material, uridine. The process involves a two-step reaction sequence: the nitration of the C5 position of the uracil ring, followed by the reduction of the resulting 5-nitro group to an amino group.
Synthesis of 5-Nitrouridine Intermediate
The initial step is the electrophilic nitration of uridine to form 5-nitrouridine. This reaction is typically carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, in an organic solvent.
Reduction of 5-Nitrouridine to this compound
The subsequent step involves the reduction of the 5-nitro group of 5-nitrouridine to yield this compound. A common and efficient method for this transformation is catalytic hydrogenation. This process typically employs a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.
A general workflow for the synthesis of this compound is depicted below:
Synthesis of 5-N-Aminoacyl and 5-N-Peptidyl Derivatives
A significant application of this compound is its use as a scaffold for the synthesis of 5-N-aminoacyl and 5-N-peptidyl derivatives. These compounds are of interest in drug discovery due to their potential to mimic naturally occurring nucleoside peptides and interact with biological targets. The synthesis involves the coupling of the 5-amino group of this compound with the carboxyl group of an N-protected amino acid or peptide.
Common coupling methods include the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt). Following the coupling reaction, the protecting groups on the amino acid or peptide moiety are removed to yield the final derivative. For instance, a benzyloxycarbonyl (CBZ) protecting group can be removed by catalytic hydrogenolysis.
The general workflow for the synthesis of 5-N-aminoacyl derivatives is outlined below:
Quantitative Data Summary
The following tables summarize the quantitative data for the key synthetic steps described in this guide. Yields can vary depending on the specific reagents, reaction conditions, and the nature of the amino acid side chain.
| Step | Reactants | Product | Reagents/Conditions | Yield (%) |
| 1 | Uridine | 5-Nitrouridine | Nitrating agent in organic solvent | Variable |
| 2 | 5-Nitrouridine | This compound | Catalytic Hydrogenation (H2, Pd/C) | High |
| 3 | This compound, N-CBZ-Amino Acid | Protected 5-N-Aminoacyl-5-aminouridine | DCC, HOBt in DMF | Moderate to High |
| 4 | Protected 5-N-Aminoacyl-5-aminouridine | 5-N-Aminoacyl-5-aminouridine | Catalytic Hydrogenolysis (H2, Pd/C) | Excellent |
Experimental Protocols
General Procedure for the Synthesis of 5-N-Aminoacyl-5-aminouridine Derivatives
Step 1: Coupling of N-Protected Amino Acid to this compound
-
Dissolve the N-protected amino acid (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) to the solution and stir for 30 minutes at 0 °C.
-
Add this compound (1 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected 5-N-aminoacyl-5-aminouridine.
Step 2: Deprotection of the Amino Acid Moiety
-
Dissolve the protected 5-N-aminoacyl-5-aminouridine in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final 5-N-aminoacyl-5-aminouridine derivative.
Biological Activity and Signaling Pathways
This compound and its derivatives, as nucleoside analogs, can exert their biological effects by interfering with nucleic acid metabolism.[3] After cellular uptake, these compounds can be phosphorylated by cellular kinases to their corresponding 5'-mono-, di-, and triphosphates. The triphosphate analogs can then act as substrates for DNA and RNA polymerases. Their incorporation into growing nucleic acid chains can lead to chain termination or dysfunctional RNA, ultimately inhibiting cell proliferation and viral replication.[3]
The general mechanism of action for nucleoside analog inhibitors is illustrated below.
This guide provides a foundational understanding of the synthesis and potential biological relevance of this compound and its derivatives. The provided protocols and data serve as a starting point for researchers in the field of medicinal chemistry and drug development to explore this promising class of compounds further.
References
The Multifaceted Biological Activities of 5-Aminouracil Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminouracil, a derivative of the pyrimidine nucleobase uracil, and its analogues have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds have shown promise as anticancer, antiviral, antibacterial, and enzyme inhibitory agents.[1][2] Their structural versatility allows for a wide range of chemical modifications, leading to the development of derivatives with enhanced potency and selectivity. This technical guide provides an in-depth overview of the biological activities of 5-aminouracil derivatives, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Anticancer Activity
The anticancer properties of 5-aminouracil derivatives are a major area of investigation. Their primary mechanism of action often involves the disruption of DNA synthesis and the induction of replication stress, leading to cell cycle arrest and apoptosis in cancer cells.[1]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various 5-aminouracil derivatives against a range of human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | AKATA | Burkitt's Lymphoma | 2.3 | [2] |
| 1-(2-methylbenzyl)-5-(phenylamino)uracil | AKATA | Burkitt's Lymphoma | 12 | [2] |
| 3,5‐di‐tert‐Butylsalicylidene-6-aminouracil | PC-3 | Prostate Cancer | 1.53 ± 1.01 | [3] |
| Thiazolidinone derivative 19c | Panc-1 | Pancreatic Cancer | 1.1 | [2] |
| Thiazolidinone derivative 19h | MCF-7 | Breast Cancer | 1.8 | [2] |
| Thiazolidinone derivative 19i | HT-29 | Colon Cancer | 1.5 | [2] |
| Thiazolidinone derivative 19j | A-549 | Lung Cancer | 1.6 | [2] |
| 1,3-Dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracil | L1210 | Leukemia | Not specified | [4] |
| 1,3-Dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracil | L1210 | Leukemia | Not specified | [4] |
Enzyme Inhibitory Activity
5-Aminouracil derivatives have been identified as potent inhibitors of various enzymes implicated in a range of diseases, including neurodegenerative disorders and cancer.
Quantitative Enzyme Inhibition Data
The table below presents the inhibition constants (Ki) and IC50 values of 5-aminouracil derivatives against key enzymes.
| Derivative Class | Target Enzyme | Inhibition Constant (Ki) | IC50 (µM) | Reference |
| Uracil-attached benzylic amines | Acetylcholinesterase (AChE) | 2.28 ± 0.41 nM - 5.25 ± 0.75 nM | - | [2] |
| Uracil-attached benzylic amines | Carbonic Anhydrase I (hCA I) | 36.10 ± 5.22 nM - 110.31 ± 54.81 nM | - | [2] |
| Uracil-attached benzylic amines | Carbonic Anhydrase II (hCA II) | 16.33 ± 4.91 nM - 72.03 ± 28.86 nM | - | [2] |
| Uracil derivative 4 | Acetylcholinesterase (AChE) | - | 0.088 | [5] |
| Uracil derivative 4 | Butyrylcholinesterase (BuChE) | - | 0.137 | [5] |
Signaling Pathways
The biological effects of 5-aminouracil derivatives, particularly their anticancer activity, are mediated through complex signaling pathways. A key mechanism is the induction of DNA damage and replication stress, which activates cellular checkpoint responses.
Caption: DNA damage response pathway induced by 5-aminouracil derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 5-aminouracil derivatives.
Synthesis of 5-(Substituted-amino)uracil Derivatives (General Procedure)
This protocol is adapted from the synthesis of 5-amino derivatives of uracil.[1]
Materials:
-
5-Bromouracil
-
Corresponding amine (2 molar equivalents)
-
Quinoline (1.5 molar equivalents)
-
Ethylene glycol
-
Water
-
Ethyl acetate
Procedure:
-
A mixture of 5-bromouracil, the corresponding amine, and quinoline in ethylene glycol is refluxed for 1 hour.
-
The reaction mixture is cooled to room temperature.
-
Cold water is added to the solidified reaction mass to precipitate the product.
-
The precipitate is collected by filtration.
-
The collected solid is washed with water to remove ethylene glycol residues.
-
The solid is then washed with ethyl acetate to remove traces of quinoline and unreacted amine.
-
The final product is dried in an oven at 70°C.
In Vitro Anticancer Activity (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of 5-aminouracil derivatives against cancer cell lines.[6][7][8]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
5-Aminouracil derivative stock solution (in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with various concentrations of the 5-aminouracil derivative and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the AChE inhibitory activity of 5-aminouracil derivatives.[5][9]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
5-Aminouracil derivative inhibitor solution
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the inhibitor solution at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI substrate solution.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.
-
Measure the absorbance of the yellow product continuously at 412 nm using a microplate reader.
-
Calculate the rate of reaction and determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC50 value from the dose-response curve.
Conclusion
5-Aminouracil derivatives represent a promising class of compounds with diverse and potent biological activities. Their efficacy as anticancer and enzyme inhibitory agents warrants further investigation and development. This technical guide provides a comprehensive resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and insights into their mechanisms of action. The continued exploration of the structure-activity relationships of these derivatives holds the potential for the discovery of novel therapeutic agents for a variety of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
molecular structure and properties of 5-Aminouridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminouridine is a modified nucleoside analog of uridine that has garnered significant interest in the fields of biochemistry and pharmacology due to its diverse biological activities. This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, biological functions, and potential therapeutic applications of this compound. Detailed experimental protocols for its synthesis, purification, and biological evaluation are presented, alongside a comprehensive summary of its quantitative data. Visualizations of key experimental workflows and its potential role in metabolic pathways are provided to facilitate a deeper understanding of this promising molecule.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₉H₁₃N₃O₆, is a ribonucleoside composed of a 5-aminouracil base attached to a ribose sugar moiety via a β-N₁-glycosidic bond.[1] The presence of the amino group at the C5 position of the pyrimidine ring significantly influences its electronic properties and biological activity compared to the parent molecule, uridine.
Crystal Structure
The crystal structure of this compound has been determined to be orthorhombic. The anti-conformation of the base relative to the ribose sugar is a key structural feature.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N₃O₆ | [1] |
| Molecular Weight | 259.22 g/mol | [1] |
| Melting Point | 214-216 °C | |
| pKa (Predicted) | 9.31 ± 0.10 | [2] |
| Appearance | Off-white to light yellow solid | |
| Solubility | Soluble in water |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is a vital tool for determining the molecular weight and fragmentation pattern of this compound. The exact mass can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine (N-H stretching), hydroxyl (O-H stretching), carbonyl (C=O stretching), and other functional groups present in the molecule.
Biological Activity and Potential Applications
This compound has demonstrated a broad spectrum of biological activities, making it a molecule of interest for drug development.
Anticancer Activity
This compound has been reported to exhibit inhibitory effects on the growth of various tumor cells. Its mechanism of action is thought to involve its metabolic conversion to 5-amino-uridine-5'-monophosphate (5-amino-UMP), which can interfere with pyrimidine nucleotide biosynthesis, a critical pathway for DNA and RNA synthesis in rapidly proliferating cancer cells.[3]
Antiviral Activity
The antiviral properties of this compound have been investigated against a range of viruses. As a nucleoside analog, it has the potential to be incorporated into viral nucleic acids, leading to chain termination or a dysfunctional viral genome.
Antifungal Activity
Derivatives of uridine have shown promise as antifungal agents. While specific data for this compound is limited, its structural similarity to other bioactive nucleosides suggests potential activity against fungal pathogens like Candida albicans.[4]
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and biological evaluation of this compound.
Synthesis of this compound
A common route for the synthesis of this compound involves the reduction of 5-nitrouridine.
Protocol: Reduction of 5-Nitrouridine
-
Dissolution: Dissolve 5-nitrouridine in a suitable solvent, such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization or column chromatography.
Purification of this compound
High-performance liquid chromatography (HPLC) is a robust method for the purification of this compound.
Protocol: HPLC Purification
-
Column: Utilize a reverse-phase C18 column.
-
Mobile Phase: Employ a gradient of a suitable buffer (e.g., triethylammonium acetate) and an organic modifier like acetonitrile.
-
Sample Preparation: Dissolve the crude this compound in the mobile phase.
-
Injection and Elution: Inject the sample onto the column and elute using the established gradient.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where this compound absorbs (typically around 260 nm).
-
Fraction Collection: Collect the fractions containing the pure product.
-
Solvent Removal: Lyophilize the collected fractions to obtain pure this compound.
Biological Assays
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Visualizations
Workflow for Synthesis and Purification of this compound
Caption: Workflow for the synthesis of this compound via reduction of 5-nitrouridine followed by HPLC purification.
Potential Involvement in Pyrimidine Metabolism
Caption: Potential mechanism of action of this compound via inhibition of pyrimidine metabolism.
Conclusion
This compound is a versatile molecule with significant potential in drug discovery and development. Its demonstrated anticancer, antiviral, and potential antifungal activities warrant further investigation. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and scientists working with this compound. Future studies should focus on elucidating the precise mechanisms of action, optimizing its synthesis, and exploring its therapeutic efficacy in preclinical and clinical settings.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
The Role of 5-Aminouridine in Nucleic Acid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminouridine, a modified pyrimidine nucleoside, holds potential as a modulator of nucleic acid biosynthesis. This technical guide explores its putative mechanism of action, focusing on its metabolic activation, incorporation into RNA, and subsequent effects on transcription and cellular viability. Drawing parallels from structurally similar 5-substituted uridine analogs, we delineate the hypothetical pathway from this compound to its active triphosphate form and its interaction with RNA polymerase. This document provides in-depth experimental protocols for investigating these processes, quantitative data from related compounds to serve as a benchmark, and visual representations of key pathways and workflows to guide future research in this area.
Introduction
Nucleic acid biosynthesis is a fundamental cellular process and a key target for therapeutic intervention, particularly in oncology and virology. Modified nucleosides, upon intracellular phosphorylation to their triphosphate forms, can act as substrates for DNA and RNA polymerases. Their incorporation into nascent nucleic acid chains can lead to chain termination, altered secondary structure, or impaired function, ultimately resulting in cytotoxicity.
This compound is a uridine analog with an amino group at the C5 position of the pyrimidine ring. While direct studies on its role in nucleic acid biosynthesis are limited, research on analogous 5-substituted pyrimidine nucleosides provides a framework for understanding its potential biological activity. It is hypothesized that this compound is metabolized intracellularly to this compound-5'-triphosphate (5-amino-UTP) and subsequently incorporated into RNA transcripts by RNA polymerase. This incorporation may interfere with the normal process of transcription and affect cellular function.
This guide provides a comprehensive technical overview of the core aspects of this compound's involvement in nucleic acid biosynthesis, intended to facilitate further research and drug development efforts.
Proposed Mechanism of Action
The biological effects of this compound are predicated on its intracellular conversion to the active triphosphate form and its subsequent interaction with the cellular machinery for RNA synthesis.
Cellular Uptake and Metabolic Activation
This compound likely enters the cell via nucleoside transporters. Once inside, it is expected to undergo a series of phosphorylation events, catalyzed by cellular kinases, to form this compound-5'-monophosphate (5-amino-UMP), -diphosphate (5-amino-UDP), and finally -triphosphate (5-amino-UTP). This metabolic activation is a critical prerequisite for its interaction with RNA polymerase. The efficiency of these phosphorylation steps can vary between cell types and may influence the compound's overall activity.
Interaction with RNA Polymerase and Incorporation into RNA
The central hypothesis is that 5-amino-UTP acts as a substrate for RNA polymerase, competing with the natural substrate, uridine-5'-triphosphate (UTP). Studies with other 5-substituted UTP derivatives have shown that RNA polymerases, such as T7 RNA polymerase, can accommodate modifications at the 5-position of the uracil base.[1]
The incorporation of this compound into a growing RNA chain could have several consequences:
-
Altered RNA Structure and Function: The presence of the amino group could disrupt the normal hydrogen bonding patterns and secondary structure of the RNA molecule, potentially affecting its stability, processing, and function in protein synthesis or regulation.
-
Inhibition of Transcription: While it may be incorporated, 5-amino-UTP could also act as a competitive inhibitor of UTP, slowing down the overall rate of transcription. Studies on the structurally similar 5-hydroxyuridine-5'-triphosphate have shown it to be a potent competitive inhibitor of UTP for RNA polymerase.[2]
Quantitative Data (Hypothetical and from Analogous Compounds)
Table 1: Hypothetical IC50 Values for this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| HeLa | Cervical Cancer | 15 |
| MCF-7 | Breast Cancer | 25 |
| A549 | Lung Cancer | 30 |
| HepG2 | Liver Cancer | 20 |
Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.
Table 2: Kinetic Parameters of RNA Polymerase with UTP and a 5-Substituted Analog (5-Hydroxy-UTP)
| Substrate | Km (µM) | Vmax (relative) | Ki (µM) | Inhibition Type |
| UTP | 20 | 1.0 | - | - |
| 5-Hydroxy-UTP | - | - | 5 | Competitive |
Data derived from studies on 5-hydroxyuridine-5'-triphosphate, a structural analog.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of this compound in nucleic acid biosynthesis.
Enzymatic Synthesis of this compound-5'-Triphosphate (5-amino-UTP)
This protocol describes a general enzymatic approach for the synthesis of nucleotide triphosphates from the corresponding nucleoside.
Materials:
-
This compound
-
Uridine Kinase
-
UMP/CMP Kinase
-
Nucleoside Diphosphate Kinase
-
ATP (as phosphate donor)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
HPLC system for purification and analysis
Protocol:
-
Dissolve this compound in the reaction buffer to a final concentration of 10 mM.
-
Add ATP to a final concentration of 20 mM.
-
Add Uridine Kinase (e.g., 0.1 U/µL).
-
Incubate at 37°C for 2 hours to convert this compound to 5-amino-UMP. Monitor the reaction by HPLC.
-
Once the first step is complete, add UMP/CMP Kinase (e.g., 0.1 U/µL) and an additional 10 mM ATP.
-
Incubate at 37°C for another 2 hours to convert 5-amino-UMP to 5-amino-UDP. Monitor by HPLC.
-
For the final step, add Nucleoside Diphosphate Kinase (e.g., 0.1 U/µL) and another 10 mM ATP.
-
Incubate at 37°C for 2 hours to convert 5-amino-UDP to 5-amino-UTP.
-
Purify the 5-amino-UTP from the reaction mixture using anion-exchange HPLC.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
In Vitro Transcription Assay
This protocol is designed to assess the effect of 5-amino-UTP on RNA synthesis by T7 RNA polymerase.
Materials:
-
Linear DNA template containing a T7 promoter
-
T7 RNA Polymerase
-
ATP, GTP, CTP, and UTP solutions (10 mM each)
-
5-amino-UTP solution (10 mM)
-
[α-³²P]UTP (for radiolabeling)
-
Transcription Buffer (40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
RNase inhibitor
-
Urea-polyacrylamide gel electrophoresis (PAGE) supplies
-
Phosphorimager
Protocol:
-
Reaction Setup: In separate tubes, prepare the following reaction mixtures on ice:
-
Control: 1 µL DNA template (1 µg), 2 µL Transcription Buffer (10x), 1 µL each of ATP, GTP, CTP, UTP (10 mM), 0.5 µL [α-³²P]UTP, 1 µL RNase inhibitor, 1 µL T7 RNA Polymerase, and nuclease-free water to a final volume of 20 µL.
-
Experimental: Same as the control, but replace the UTP with 1 µL of 5-amino-UTP (10 mM).
-
Competition: Set up reactions with varying ratios of UTP to 5-amino-UTP to assess competitive inhibition.
-
-
Incubation: Incubate the reactions at 37°C for 1 hour.
-
Termination: Stop the reactions by adding 20 µL of 2x RNA loading dye (containing formamide and EDTA).
-
Denaturation: Heat the samples at 95°C for 5 minutes.
-
Electrophoresis: Load the samples onto a denaturing urea-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Visualization: Expose the gel to a phosphor screen and visualize the radiolabeled RNA transcripts using a phosphorimager.
-
Analysis: Quantify the band intensities to determine the effect of 5-amino-UTP on the yield and length of the RNA transcripts.
Cell Viability (MTT) Assay
This protocol measures the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Conclusion
This compound presents an intriguing avenue for the development of novel therapeutics targeting nucleic acid biosynthesis. Based on the behavior of analogous compounds, it is plausible that this compound is metabolized to its triphosphate form and interferes with RNA synthesis, either through incorporation into RNA chains or by competitive inhibition of RNA polymerase. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a robust starting point for researchers to rigorously investigate these hypotheses. Future studies should focus on the direct demonstration of 5-amino-UTP synthesis and its interaction with RNA polymerases, quantification of its incorporation into cellular RNA, and a detailed characterization of its cytotoxic effects and impact on global gene expression. Such research will be pivotal in elucidating the precise mechanism of action of this compound and evaluating its potential as a therapeutic agent.
References
5-Aminouridine: A Comprehensive Technical Guide to its Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminouridine (nm5U), a modified nucleoside found in transfer RNA (tRNA), plays a crucial role as a biosynthetic intermediate in the formation of more complex tRNA modifications. Its discovery and the elucidation of its natural occurrence have been pivotal in understanding the intricate pathways of tRNA modification and their impact on translational fidelity. This technical guide provides an in-depth overview of the discovery, natural distribution, and biosynthesis of this compound. It includes a summary of quantitative data, detailed experimental protocols for its detection and analysis, and visual representations of the relevant biochemical pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in the fields of molecular biology, biochemistry, and drug development.
Discovery and Natural Occurrence
This compound was first identified as a naturally occurring modified nucleoside through studies aimed at characterizing the diverse array of post-transcriptional modifications in tRNA. It is not typically found as a final, stable modification in mature tRNA but rather serves as a key intermediate in the biosynthesis of 5-methylaminomethyluridine (mnm5U) and its 2-thiolated derivative (mnm5s2U) at the wobble position (position 34) of the anticodon loop.[1][2] These modifications are critical for the accurate decoding of specific codons during protein synthesis.
The natural occurrence of this compound has been confirmed in a wide range of organisms, spanning from bacteria to eukaryotes.
-
Prokaryotes: In Gram-negative bacteria such as Escherichia coli, this compound is an intermediate in the MnmC-catalyzed step of the mnm5s2U biosynthetic pathway.[3] In Gram-positive bacteria like Bacillus subtilis, the formation of this compound is catalyzed by the FAD-dependent oxidoreductase YurR, and it is subsequently methylated by the S-adenosylmethionine (SAM)-dependent methyltransferase MnmM.[4][5]
-
Eukaryotes: The presence of mnm5U and its derivatives in the tRNA of plants suggests that this compound also occurs as a biosynthetic intermediate in eukaryotes.[2]
While its transient nature makes direct quantification challenging, the accumulation of this compound (or its 2-thiolated form, nm5s2U) in mutant strains lacking the subsequent methylation step provides strong evidence for its natural occurrence and abundance as a metabolic intermediate.
Quantitative Data
Direct quantitative data on the steady-state levels of this compound in wild-type organisms is scarce due to its role as a transient intermediate. However, studies on mutant strains have provided valuable insights into its relative abundance.
| Organism | Strain | Condition | Relative Abundance of nm5s2U | Reference |
| Bacillus subtilis | ΔytqB (ΔmnmM) | - | Enriched compared to wild-type | [2] |
| Escherichia coli | ΔmnmC | - | Accumulation of nm5s2U and cmnm5s2U | [6] |
Note: The table summarizes the relative abundance of 5-amino-2-thiouridine (nm5s2U), a closely related intermediate. The data highlights the accumulation of this precursor in the absence of the subsequent methylation step, indirectly indicating its flux through the biosynthetic pathway.
Biosynthetic Pathways
The biosynthesis of this compound is a key step in the formation of mnm5(s2)U. The pathway varies slightly between different organisms, particularly in the enzymes responsible for its generation.
Biosynthesis in Escherichia coli
In E. coli, the bifunctional enzyme MnmC is responsible for both the formation of this compound and its subsequent methylation. The process begins with 5-carboxymethylaminomethyluridine (cmnm5U), which is converted to this compound.
Caption: Biosynthesis of mnm5(s2)U in E. coli.
Biosynthesis in Bacillus subtilis
In B. subtilis, two separate enzymes, YurR and MnmM, carry out the functions of the single MnmC enzyme in E. coli. YurR, an FAD-dependent oxidoreductase, catalyzes the conversion of cmnm5(s2)U to nm5(s2)U. MnmM then methylates nm5(s2)U to form mnm5(s2)U.
References
- 1. tRNA digestion for mass spectrometry [bio-protocol.org]
- 2. Crystallographic fragment screening-based study of a novel FAD-dependent oxidoreductase from Chaetomium thermophilum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding structural diversity of 5'-aminouridine moiety of sansanmycin via mutational biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Direct sequencing of total Saccharomyces cerevisiae tRNAs by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
5-Aminouridine: A Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminouridine, a derivative of the naturally occurring nucleoside uridine, has emerged as a valuable and versatile building block in synthetic organic and medicinal chemistry. Its unique structural features, particularly the presence of a reactive amino group at the C5 position of the pyrimidine ring, make it an ideal starting material for the construction of a diverse array of fused heterocyclic compounds. These resulting nucleoside analogs are of significant interest to the pharmaceutical industry due to their potential as therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs. This technical guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its conversion into purine and pteridine analogs, complete with detailed experimental protocols and quantitative data.
From this compound to Fused Heterocycles: A Two-Step Synthetic Strategy
The primary pathway for elaborating this compound into more complex heterocyclic systems involves a two-step sequence:
-
Formation of a 5,6-Diaminouridine Intermediate: The initial and crucial step is the introduction of a second amino group at the C6 position of the uracil ring. This is typically achieved through a nitrosation reaction at the C5-amino group, followed by a reduction of the resulting nitroso intermediate. This creates a highly reactive ortho-diamine system on the pyrimidine ring, primed for cyclization.
-
Cyclocondensation with One-Carbon Synthons: The 5,6-diaminouridine intermediate is then reacted with a variety of reagents that provide a single carbon atom to form the fused imidazole or pyrazine ring. The choice of the one-carbon synthon directly dictates the nature of the resulting heterocyclic system.
The overall transformation can be visualized as follows:
Figure 1: General synthetic strategy for converting this compound into fused heterocyclic nucleosides.
Synthesis of Xanthosine Analogs: Formation of the Imidazo[4,5-d]pyrimidine Core
Xanthosine and its analogs are purine nucleosides that play important roles in various biological processes. This compound serves as an excellent precursor for the synthesis of these valuable compounds.
Synthesis of Xanthosine via Formic Acid Cyclization
The reaction of 5,6-diaminouridine with formic acid is a direct and efficient method for the preparation of xanthosine. The formic acid acts as the one-carbon source, leading to the formation of the fused imidazole ring.
Experimental Protocol: Synthesis of Xanthosine from 5,6-Diaminouridine
-
Preparation of 5,6-Diaminouridine:
-
This compound is dissolved in aqueous acetic acid.
-
The solution is cooled in an ice bath, and a solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C.
-
After stirring, a solution of sodium dithionite in water is added to the reaction mixture to reduce the in situ formed 5-nitroso derivative.
-
The resulting 5,6-diaminouridine can be isolated or used directly in the next step.
-
-
Cyclization to Xanthosine:
-
The crude 5,6-diaminouridine is dissolved in formic acid (88%).
-
The reaction mixture is heated at reflux for a specified period.
-
The solvent is removed under reduced pressure, and the residue is purified by recrystallization or chromatography to yield xanthosine.
-
| Precursor | Reagents | Reaction Conditions | Product | Yield (%) |
| This compound | 1. NaNO₂, aq. HOAc2. Na₂S₂O₄3. HCOOH | 1. 0-5°C2. Room Temp.3. Reflux | Xanthosine | Not specified in available literature |
Figure 2: Experimental workflow for the synthesis of xanthosine from this compound.
Synthesis of 8-Thioxanthosine and 8-Mercaptoxanthosine
The introduction of a sulfur atom at the C8 position of the purine ring can significantly modulate the biological activity of the nucleoside. Using carbon disulfide as the one-carbon synthon in the cyclization of 5,6-diaminouridine leads to the formation of 8-thioxanthosine (or its tautomer, 8-mercaptoxanthosine).
Experimental Protocol: Synthesis of 8-Mercaptoxanthosine
-
Preparation of 5,6-Diaminouridine: (As described in the previous section).
-
Cyclization with Carbon Disulfide:
-
The 5,6-diaminouridine intermediate is dissolved in a mixture of pyridine and water.
-
Carbon disulfide is added to the solution.
-
The reaction mixture is heated at reflux for several hours.
-
After cooling, the product is typically isolated by filtration and purified by recrystallization.
-
| Precursor | Reagents | Reaction Conditions | Product | Yield (%) |
| 5,6-Diaminouridine | CS₂, Pyridine, H₂O | Reflux | 8-Mercaptoxanthosine | Not specified in available literature |
Synthesis of Pteridine and Lumazine Nucleosides
Pteridines and their derivatives, such as lumazines, are another important class of heterocyclic compounds with diverse biological functions. The condensation of 5,6-diaminouridine with α-dicarbonyl compounds provides a direct route to these fused pyrimidine systems.
General Synthesis of Lumazine Nucleosides
The reaction of 5,6-diaminouridine with various 1,2-dicarbonyl compounds, such as glyoxal or substituted derivatives, leads to the formation of the corresponding lumazine nucleosides. The nature of the substituents on the dicarbonyl compound determines the substitution pattern on the resulting pteridine ring.
Conceptual Experimental Protocol:
-
Preparation of 5,6-Diaminouridine: (As previously described).
-
Cyclocondensation with an α-Dicarbonyl Compound:
-
5,6-Diaminouridine is dissolved in a suitable solvent, often a protic solvent like water or ethanol, sometimes with the addition of an acid or base catalyst.
-
The α-dicarbonyl compound (e.g., glyoxal, diacetyl, benzil) is added to the solution.
-
The reaction mixture is stirred, often with heating, for a period sufficient to ensure complete cyclization.
-
The product is isolated by cooling the reaction mixture and collecting the precipitate, followed by purification.
-
| Precursor | Dicarbonyl Reagent | Product Class |
| 5,6-Diaminouridine | Glyoxal | Lumazine Nucleoside |
| 5,6-Diaminouridine | Diacetyl | 6,7-Dimethyllumazine Nucleoside |
| 5,6-Diaminouridine | Benzil | 6,7-Diphenyllumazine Nucleoside |
Note: The synthesis of fluorescent pteridine nucleosides has been reported, often starting from a pre-formed pteridine base followed by glycosylation. However, the direct synthesis from a 5,6-diaminouridine precursor is a viable, though less documented, alternative.
Figure 3: Reaction pathways from 5,6-diaminouridine to purine and pteridine analogs.
Conclusion
This compound is a highly valuable precursor for the synthesis of a variety of fused heterocyclic nucleosides. The key to its utility lies in its facile conversion to the corresponding 5,6-diamino derivative, which can undergo cyclocondensation reactions with a range of one- and two-carbon synthons. This provides access to important classes of compounds such as xanthosines and lumazines. While the general synthetic strategies are well-established, there is a need for further research to develop and document high-yielding, specific protocols starting directly from this compound. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of novel heterocyclic nucleosides with promising applications in drug discovery and development.
An In-depth Technical Guide on the Enzymatic Pathways Involving 5-Aminouridine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminouridine is a modified pyrimidine nucleoside that has garnered interest in biomedical research for its potential biological activities, including antitumor, antifungal, and antiviral properties.[1] Understanding the enzymatic pathways that govern its metabolism is crucial for elucidating its mechanism of action, identifying potential therapeutic applications, and designing novel drug candidates. This technical guide provides a comprehensive overview of the core enzymatic pathways likely involved in this compound metabolism, supported by experimental methodologies and pathway diagrams. Although direct and extensive research on this compound metabolism is limited, this guide extrapolates from the known metabolism of uridine and other 5-substituted pyrimidine nucleoside analogs to build a putative metabolic map.
Putative Enzymatic Pathways of this compound Metabolism
The metabolism of this compound in a cellular environment is hypothesized to proceed through two primary enzymatic pathways that are central to pyrimidine nucleoside metabolism: phosphorolysis by uridine phosphorylase and phosphorylation by uridine-cytidine kinase.
Phosphorolytic Cleavage by Uridine Phosphorylase
Uridine phosphorylase (UPase, EC 2.4.2.3) is a key enzyme in the pyrimidine salvage pathway that catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[2][3][4][5] UPase is known to have a broad substrate specificity, acting on various 5-substituted uridine analogs.[6][7] It is therefore highly probable that this compound is a substrate for UPase.
The proposed reaction is as follows:
This compound + Phosphate ⇌ 5-Aminouracil + α-D-ribose-1-phosphate
This reaction would release the base, 5-aminouracil, which can then enter further metabolic pathways or exert its own biological effects. The ribose-1-phosphate can be utilized in other metabolic processes.
Phosphorylation by Uridine-Cytidine Kinase
Uridine-cytidine kinase (UCK, EC 2.7.1.48) is another critical enzyme in the pyrimidine salvage pathway, responsible for the phosphorylation of uridine and cytidine to their respective monophosphates.[8][9][10] UCKs are known to phosphorylate a variety of pyrimidine nucleoside analogs, which is often the first and rate-limiting step in their activation to cytotoxic agents.[11][12] Therefore, it is anticipated that this compound can be phosphorylated by UCK.
The proposed phosphorylation cascade is as follows:
-
This compound + ATP → this compound-5'-monophosphate (5-amino-UMP) + ADP (catalyzed by Uridine-Cytidine Kinase)
-
5-amino-UMP + ATP → this compound-5'-diphosphate (5-amino-UDP) + ADP (catalyzed by UMP-CMP kinase)
-
5-amino-UDP + ATP → this compound-5'-triphosphate (5-amino-UTP) + ADP (catalyzed by Nucleoside Diphosphate Kinase)
The resulting 5-amino-UTP could potentially be incorporated into RNA, leading to cytotoxicity, a mechanism observed for other 5-substituted uridine analogs.[13]
Potential Deamination
Deamination, the removal of an amino group, is a common reaction in nucleoside metabolism.[9][14] Cytidine deaminases (CDA), for example, convert cytidine to uridine.[15][16] It is plausible that a deaminase could act on this compound, potentially converting the 5-amino group to a hydroxyl group, which could then tautomerize to the corresponding 5-oxo derivative. However, there is currently no direct evidence for a specific deaminase that acts on this compound.
Downstream Metabolism of 5-Aminouracil
Should this compound be converted to 5-aminouracil, the latter would likely undergo further metabolism. The metabolism of 5-aminouracil itself is not well-characterized, but by analogy to uracil and 5-fluorouracil, it could be a substrate for enzymes of the pyrimidine degradation pathway.[17][18] This pathway involves dihydropyrimidine dehydrogenase (DPD), dihydropyrimidinase, and β-ureidopropionase. However, the amino group at the 5-position may significantly alter its recognition by these enzymes. 5-Aminouracil is known to be a thymine antagonist and can induce biphasic interphase-mitotic cells, suggesting it can interfere with DNA replication.[19]
Quantitative Data
Currently, there is a lack of published quantitative data (e.g., Km, Vmax, kcat) for the enzymatic reactions involving this compound. To facilitate future research, the following tables can be used to summarize experimentally determined kinetic parameters for the key enzymes hypothesized to be involved in its metabolism.
Table 1: Kinetic Parameters for Uridine Phosphorylase with this compound
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| E. coli | This compound | |||||
| Human | This compound | |||||
| E. coli | Uridine (control) | [7] | ||||
| Human | Uridine (control) |
Table 2: Kinetic Parameters for Uridine-Cytidine Kinase with this compound
| Enzyme Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| UCK1 (human) | This compound | |||||
| UCK2 (human) | This compound | |||||
| UCK1 (human) | Uridine (control) | [20] | ||||
| UCK2 (human) | Uridine (control) | [20] |
Experimental Protocols
Detailed experimental protocols are essential for investigating the metabolism of this compound. Below are methodologies for key experiments, adapted from established protocols for related nucleosides.
Protocol 1: Assay for Uridine Phosphorylase Activity
This protocol is a spectrophotometric assay to measure the phosphorolytic cleavage of this compound.[3]
Materials:
-
Purified uridine phosphorylase
-
This compound
-
Potassium phosphate buffer (pH 7.4)
-
Spectrophotometer capable of reading at 290 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer (50 mM, pH 7.4) and this compound (e.g., 1 mM).
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known amount of purified uridine phosphorylase.
-
Monitor the decrease in absorbance at 290 nm, which corresponds to the cleavage of the glycosidic bond of this compound.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Perform control experiments without the enzyme and without the substrate.
Protocol 2: Assay for Uridine-Cytidine Kinase Activity
This is a coupled spectrophotometric assay to measure the phosphorylation of this compound.[21][22][23][24]
Materials:
-
Purified uridine-cytidine kinase
-
This compound
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and KCl)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing reaction buffer, this compound, ATP, PEP, and NADH.
-
Add pyruvate kinase and lactate dehydrogenase to the mixture.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known amount of purified uridine-cytidine kinase.
-
Monitor the decrease in absorbance at 340 nm, which is proportional to the oxidation of NADH and reflects the rate of ADP production from the kinase reaction.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Perform control experiments without the enzyme, without the substrate, and without ATP.
Protocol 3: Analysis of this compound Metabolites by HPLC
This protocol describes a general method for separating and quantifying this compound and its potential metabolites from cell extracts using reverse-phase high-performance liquid chromatography (HPLC).[1][2][14][25][26]
Materials:
-
Cell culture and reagents for cell lysis (e.g., perchloric acid or methanol)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: Ammonium acetate buffer (e.g., 20 mM, pH 5.4)
-
Mobile Phase B: Acetonitrile or Methanol
-
Standards for this compound and potential metabolites (e.g., 5-aminouracil)
Procedure:
-
Sample Preparation:
-
Culture cells in the presence of this compound for a specified time.
-
Harvest the cells and extract the metabolites using a suitable method (e.g., ice-cold methanol or perchloric acid precipitation).
-
Centrifuge to remove cell debris and protein.
-
Neutralize the extract if perchloric acid was used.
-
Filter the extract through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 100% Mobile Phase A).
-
Inject the prepared sample extract.
-
Elute the compounds using a gradient of Mobile Phase B (e.g., a linear gradient from 0% to 50% Mobile Phase B over 30 minutes).
-
Monitor the absorbance at a suitable wavelength (e.g., 260 nm or 280 nm).
-
Identify and quantify the peaks by comparing their retention times and peak areas to those of the standards.
-
Protocol 4: Identification of Metabolites by Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for identifying unknown metabolites.[7][20][27]
Procedure:
-
Prepare cell extracts as described in the HPLC protocol.
-
Perform LC separation using conditions optimized for nucleoside analysis.
-
Introduce the LC eluent into a mass spectrometer (e.g., a high-resolution mass spectrometer like a Q-TOF or Orbitrap).
-
Acquire mass spectra in both positive and negative ion modes.
-
Perform tandem mass spectrometry (MS/MS) on parent ions of interest to obtain fragmentation patterns.
-
Identify metabolites by comparing their accurate mass, retention time, and fragmentation patterns to authentic standards or by searching against metabolite databases.
Signaling Pathways and Biological Effects
The biological effects of this compound, such as its antitumor activity, suggest that it or its metabolites may interact with cellular signaling pathways.[1] Analogs like 5-fluorouracil are known to induce apoptosis and affect cell cycle progression.[28][29][30] It is plausible that this compound, particularly if converted to 5-amino-UTP and incorporated into RNA, could trigger stress responses and activate pathways leading to cell cycle arrest and apoptosis. Further research is needed to elucidate the specific signaling cascades affected by this compound.
Conclusion and Future Directions
While the precise enzymatic pathways of this compound metabolism are not yet fully elucidated, this guide provides a robust framework based on the known metabolism of related pyrimidine nucleosides. The primary hypothesized routes involve phosphorolysis by uridine phosphorylase and phosphorylation by uridine-cytidine kinase. Future research should focus on obtaining direct experimental evidence for these pathways, including the identification of specific enzymes and metabolites, and the determination of their kinetic parameters. The experimental protocols provided herein offer a starting point for such investigations. A thorough understanding of this compound metabolism will be instrumental in harnessing its therapeutic potential and in the development of novel nucleoside-based drugs.
References
- 1. Nucleoside analysis with high performance liquid chromatography (HPLC) [protocols.io]
- 2. helixchrom.com [helixchrom.com]
- 3. Enzyme Activity Measurement of Uridine Phosphorylase Using Spectrophotometric Assays [creative-enzymes.com]
- 4. Uridine phosophorylase: an important enzyme in pyrimidine metabolism and fluoropyrimidine activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uridine phosphorylase - Wikipedia [en.wikipedia.org]
- 6. Substrate specificity of E. coli uridine phosphorylase. Further evidences of high-syn conformation of the substrate in uridine phosphorolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-Aminouracil | C4H5N3O2 | CID 13611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of substrate specificities of uridinecytidine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uridine kinase - Wikipedia [en.wikipedia.org]
- 11. Indispensable residue for uridine binding in the uridine-cytidine kinase family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis for the specificity, catalysis, and regulation of human uridine-cytidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nucleoside Analogs Analyzed with HPLC - AppNote [mtc-usa.com]
- 15. Structural basis of substrate specificity in human cytidine deaminase family APOBEC3s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Human cytidine deaminase: A biochemical characterization of its naturally occurring variants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5-Fluorouracil metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyrimidine degradation defects and severe 5-fluorouracil toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 5-Aminouracil and other inhibitors of DNA replication induce biphasic interphase-mitotic cells in apical root meristems of Allium cepa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Molecular mechanisms of substrate specificities of uridinecytidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Spectrophotometric determination of functional characteristics of protein kinases with coupled enzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An enzyme-coupled continuous spectrophotometric assay for glycogen synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Structural basis of the substrate specificity of cytidine deaminase superfamily Guanine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Mitigation of 5-Fluorouracil induced renal toxicity by chrysin via targeting oxidative stress and apoptosis in wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. taylorfrancis.com [taylorfrancis.com]
- 30. Mechanism of cytotoxicity of 5-fluorouracil: distinction between the irreversible cytotoxic effect of 5-fluorouridine and the reversible cytotoxic effect of 5-fluoro-2'-deoxyuridine on murine lymphoma L5178Y cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 5-Aminouridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminouridine is a modified pyrimidine nucleoside, an analog of uridine, that has garnered significant interest in the fields of medicinal chemistry and molecular biology. Its structural modification, the presence of an amino group at the 5-position of the uracil base, confers a range of biological activities. This document provides an in-depth overview of the core physical and chemical properties of this compound, alongside experimental protocols and its biological significance, to serve as a valuable resource for research and development.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized in the table below, providing a quantitative overview of its key characteristics.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₃N₃O₆ | [1][2] |
| Molecular Weight | 259.22 g/mol | [1][2] |
| Appearance | Off-white to Yellow Powder | [1] |
| Melting Point | 214-216 °C | [1] |
| Solubility | Slightly soluble in Methanol (with heating) and Water (with sonication) | [1] |
| Density (Predicted) | 1.712 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 9.31 ± 0.10 | |
| CAS Number | 2149-76-0 | [1][2] |
| InChI Key | YBTWWWIJBCCYNR-UAKXSSHOSA-N | [1][3] |
| SMILES | C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N | [1] |
Spectroscopic Properties
UV-Vis Absorption
Specific experimental UV-Vis absorption spectra for this compound are not detailed in the available literature. However, based on its chemical structure, which contains a substituted pyrimidine ring, it is expected to exhibit absorption in the UV region. The electronic π-π* transitions within the aromatic pyrimidine ring are the primary contributors to its UV absorbance. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted uridine.
Fluorescence Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are crucial techniques for the structural elucidation and purity assessment of this compound. The proton NMR spectrum would show characteristic signals for the anomeric proton of the ribose sugar, the other ribose protons, and the C6-H proton of the pyrimidine ring. The signals from the exchangeable protons of the amino and hydroxyl groups would also be present.
Experimental Protocols
Synthesis of 5-N-Aminoacyl-5-Aminouridine Derivatives
This protocol outlines a general method for the synthesis of 5-N-aminoacyl derivatives of this compound, which are of interest for creating novel nucleoside peptides with potential biological activities.[4]
Materials:
-
This compound (1)
-
CBZ-blocked amino acids
-
Dicyclohexylcarbodiimide (DCC) or acid chloride
-
Dimethylformamide (DMF)
-
Triethylamine (Et₃N)
-
Palladium on carbon (Pd/C) for catalytic hydrogenolysis
Methodology:
-
Protection of Amino Acid: The amino group of the desired amino acid is first protected, for example, with a carboxybenzyl (CBZ) group.
-
Coupling Reaction: this compound (1) is coupled with the CBZ-protected amino acid. This can be achieved using the dicyclohexylcarbodiimide (DCC) method or by converting the protected amino acid to its acid chloride followed by reaction with this compound in a suitable solvent like DMF with a base such as triethylamine at a reduced temperature (-20°C).[4]
-
Purification of Intermediate: The resulting protected aminoacyl-5-aminouridine derivative is purified from the reaction mixture. The crude product is often obtained as a syrup after solvent evaporation, which can then be triturated and recrystallized.[4]
-
Deprotection: The CBZ protecting group is removed via catalytic hydrogenolysis using Pd/C. This step yields the final 5-N-aminoacyl-5-aminouridine product.[4]
-
Final Purification and Characterization: The final product is purified, typically by recrystallization, and its structure is confirmed using spectroscopic methods such as NMR.
Caption: Workflow for the synthesis of 5-N-Aminoacyl-5-Aminouridine.
Biological Activity and Significance
This compound exhibits a broad spectrum of biological activities, including inhibitory effects on the growth of tumors, fungi, and viruses.[1] Its mechanism of action is primarily attributed to its role as a nucleoside analog that can be metabolized and incorporated into nucleic acids, thereby disrupting their synthesis and function.
Metabolic Pathway
Within the cell, this compound is recognized by cellular kinases and undergoes phosphorylation to its corresponding 5'-monophosphate, 5'-diphosphate, and 5'-triphosphate forms. This metabolic activation is a critical step for its biological activity. The triphosphate form can then be incorporated into RNA chains by RNA polymerases.
Caption: Metabolic phosphorylation cascade of this compound.
Mechanism of Action in Drug Development
The incorporation of this compound triphosphate into nascent RNA chains can lead to the inhibition of RNA synthesis and function. This disruption of nucleic acid metabolism is a key reason for its observed antitumor and antiviral properties.[1] The presence of the amino group can alter the hydrogen bonding patterns and the overall structure of the RNA, leading to errors in transcription and translation. This mechanism makes this compound and its derivatives interesting candidates for the development of novel therapeutic agents.
Caption: Proposed mechanism of action for this compound.
Conclusion
This compound is a versatile nucleoside analog with significant potential in drug discovery and development. Its distinct physical and chemical properties, coupled with its broad biological activity, make it a valuable tool for researchers. Further investigation into its spectroscopic characteristics and detailed signaling pathways will undoubtedly open new avenues for its application in therapeutic interventions.
References
- 1. Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C9H13N3O6 | CID 11276944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Studies on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of 5-Aminouridine in Uridyl Peptide Antibiotics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridyl peptide antibiotics (UPAs) represent a promising class of antibacterial agents, primarily targeting the essential bacterial enzyme MraY, which is involved in cell wall biosynthesis. A key structural feature of many UPAs is the 5-aminouridine moiety, which plays a critical role in their mechanism of action. This technical guide provides an in-depth investigation into the biosynthesis of this compound, its incorporation into uridyl peptide antibiotics like pacidamycin and sansanmycin, and its function in MraY inhibition. We present a compilation of quantitative data on the activity of these antibiotics, detailed experimental protocols for their study, and visualizations of key biological and experimental processes to serve as a comprehensive resource for researchers in the field of antibiotic drug discovery and development.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Uridyl peptide antibiotics (UPAs) are a family of natural products that inhibit the bacterial enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), a crucial and clinically unexploited target in the peptidoglycan biosynthesis pathway.[1][2][3] This pathway is essential for the integrity of the bacterial cell wall, making MraY an attractive target for novel antibacterial agents.
A central component of many potent UPAs is a modified uridine nucleoside, often a 5'-aminouridine derivative. This moiety is crucial for the antibiotic's ability to bind to the MraY active site and inhibit its function.[4][5] This guide delves into the investigation of this compound in the context of uridyl peptide antibiotics, with a focus on pacidamycin and sansanmycin, two well-studied members of this class.
Biosynthesis of the this compound Moiety
The biosynthesis of the 5'-aminouridine core in pacidamycin and sansanmycin is a multi-step enzymatic process that starts from the primary metabolite uridine.[5][6] The key enzymes involved are highly conserved between the pacidamycin (pac) and sansanmycin (ssa) biosynthetic gene clusters.
The biosynthetic pathway can be summarized in three main steps:
-
Oxidation: A flavin-dependent dehydrogenase, PacK (in pacidamycin biosynthesis) or SsaK (in sansanmycin biosynthesis), catalyzes the oxidation of the 5'-hydroxyl group of uridine to yield uridine-5'-aldehyde.[5][6]
-
Transamination: A pyridoxal phosphate (PLP)-dependent aminotransferase, PacE or SsaE, facilitates the transfer of an amino group to the 5'-aldehyde, forming a 5'-amino-uridine intermediate.[6]
-
Dehydration: A dehydratase, PacM or SsaM, then removes the 3'-hydroxyl group, leading to the formation of the mature 3'-deoxy-4',5'-enaminouridine moiety found in the final antibiotic structure.[6]
Mechanism of Action: Inhibition of MraY
The this compound moiety is a critical pharmacophore for the inhibitory activity of uridyl peptide antibiotics against MraY.[4][5] These antibiotics act as competitive inhibitors, mimicking the natural substrate of MraY, UDP-N-acetylmuramoyl-pentapeptide (UDP-MurNAc-pentapeptide).[4] The uridine portion of the antibiotic binds to the same active site pocket as the uridine of the natural substrate.[4] The peptide portion of the antibiotic then extends into the active site, preventing the binding of the undecaprenyl phosphate acceptor and thus blocking the formation of Lipid I, the first lipid-linked intermediate in peptidoglycan synthesis.
Quantitative Data on Antibiotic Activity
The antibacterial activity of uridyl peptide antibiotics and their analogues is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains and their half-maximal inhibitory concentration (IC50) against the MraY enzyme.
| Antibiotic/Analogue | Organism/Enzyme | MIC (µg/mL) | IC50 (µM) | Reference(s) |
| Pacidamycins | ||||
| Pacidamycin 1 | Pseudomonas aeruginosa | 8 - 64 | - | [2] |
| Dihydropacidamycins | Escherichia coli | 4 - 8 | - | [7] |
| Sansanmycins | ||||
| Sansanmycin B | Pseudomonas aeruginosa | 8.0 | - | |
| Sansanmycin C | Pseudomonas aeruginosa | 16 | - | |
| Sansanmycin Analogues | Mycobacterium tuberculosis H37Rv | - | 0.037 | [8] |
| Other MraY Inhibitors | ||||
| 5'-O-(L-Ala-N-methyl-β-alanyl)-uridine | Escherichia coli MraY | - | 2350 (97% inhibition) | [9] |
| Capuramycin Analogue (UT-01309) | M. tuberculosis H37Rv | 2.5 | 0.095 | [10] |
| Capuramycin | Aquifex aeolicus MraY | - | 56.4 | [11] |
Experimental Protocols
MraY Inhibition Assay (Fluorescence-Based)
This protocol is adapted from previously described methods for determining the inhibitory activity of compounds against MraY.[12][13]
Materials:
-
Partially purified, solubilized MraY enzyme preparation.
-
Fluorescently labeled substrate: UDP-MurNAc-Nε-dansylpentapeptide.
-
Assay buffer: 200 mM Tris-HCl (pH 8.0), 0.5% Triton X-100, 50 mM MgCl₂, 100 mM KCl.
-
Undecaprenyl phosphate (C55-P).
-
Test compounds (uridyl peptide antibiotics).
-
96-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer, C55-P (25 µM to 400 µM), and UDP-MurNAc-Nε-dansylpentapeptide (15 µM to 100 µM).
-
Add varying concentrations of the test compounds to the wells. Include a control with no inhibitor.
-
Initiate the reaction by adding the MraY enzyme preparation to each well.
-
Incubate the plate at 30°C.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The formation of the fluorescent Lipid I product results in an increase in fluorescence intensity.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.
Mutational Biosynthesis of Sansanmycin Analogues
This protocol is a generalized procedure based on the principles of mutational biosynthesis used to generate novel sansanmycin analogues.[5]
Materials:
-
Streptomyces sp. strain with a deleted gene in the sansanmycin biosynthetic pathway (e.g., a knockout of the gene responsible for a specific amino acid precursor).
-
Appropriate fermentation medium.
-
Precursor analogues (e.g., modified amino acids).
-
Solvents for extraction (e.g., ethyl acetate).
-
Chromatography equipment for purification (e.g., HPLC).
-
Analytical instruments for structure elucidation (e.g., LC-MS, NMR).
Procedure:
-
Cultivate the engineered Streptomyces sp. strain in a suitable fermentation medium.
-
At a specific time point during fermentation, feed the culture with the desired precursor analogue.
-
Continue the fermentation for a set period to allow for the incorporation of the analogue into the sansanmycin scaffold.
-
Harvest the fermentation broth and extract the secondary metabolites using an appropriate solvent.
-
Purify the novel sansanmycin analogues from the crude extract using chromatographic techniques.
-
Characterize the structure of the purified analogues using mass spectrometry and NMR spectroscopy.
-
Evaluate the biological activity of the new analogues using MIC and IC50 assays.
References
- 1. Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. III. Microbiologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Expanding structural diversity of 5′-aminouridine moiety of sansanmycin via mutational biosynthesis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic dihydropacidamycin antibiotics: a modified spectrum of activity for the pacidamycin class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sansanmycin natural product analogues as potent and selective anti-mycobacterials that inhibit lipid I biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and activity of 5'-uridinyl dipeptide analogues mimicking the amino terminal peptide chain of nucleoside antibiotic mureidomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a capuramycin analog that kills non-replicating Mycobacterium tuberculosis and its synergistic effects with translocase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for In Vivo Nascent RNA Labeling
For Researchers, Scientists, and Drug Development Professionals
A Note on 5-Aminouridine
Initial searches for the use of this compound (5-AU) for nascent RNA labeling in vivo did not yield established protocols or significant data. The scientific literature predominantly features the use of other uridine analogs for this purpose. Therefore, this document focuses on two of the most common and well-validated compounds for in vivo nascent RNA labeling: 5-Ethynyluridine (EU) and 5-Bromouridine (BrU) . These analogs provide robust methods for studying dynamic RNA synthesis and decay in living organisms.
Introduction to Nascent RNA Labeling
The ability to specifically label and isolate newly transcribed RNA is crucial for understanding the regulation of gene expression. Metabolic labeling with uridine analogs allows for the incorporation of modified nucleosides into RNA during transcription. These tagged RNAs can then be detected and quantified, providing a snapshot of the cellular transcriptional landscape. This technique is invaluable for studying RNA synthesis rates, turnover, and the effects of various stimuli or therapeutic agents on these processes.
5-Ethynyluridine (EU) is a cell-permeable analog of uridine that contains a terminal alkyne group. This alkyne serves as a handle for a highly specific and efficient copper(I)-catalyzed cycloaddition reaction with an azide-containing molecule, a process known as "click chemistry".[1] This allows for the attachment of a wide range of reporter molecules, such as fluorophores or biotin, for visualization or enrichment of the nascent RNA.[1][2]
5-Bromouridine (BrU) is another uridine analog that is incorporated into newly synthesized RNA.[3] Detection of BrU-labeled RNA is typically achieved through immunodetection using antibodies that specifically recognize the brominated base.[3][4] This method has a long history of use and is well-established for both in vitro and in vivo applications.[4]
Data Presentation: Comparison of EU and BrU for In Vivo Labeling
The choice between EU and BrU for in vivo nascent RNA labeling depends on the specific experimental goals, the model organism, and the available detection methods. Below is a summary of key quantitative and qualitative parameters to aid in this selection.
| Parameter | 5-Ethynyluridine (EU) | 5-Bromouridine (BrU) | References |
| Principle of Detection | Copper(I)-catalyzed alkyne-azide cycloaddition ("click chemistry") | Immunodetection with anti-BrdU/BrU antibodies | [1][3] |
| Cell Permeability | High, readily taken up by cells | High, readily taken up by cells | [3][5] |
| In Vivo Administration | Intraperitoneal injection, direct tissue injection, addition to culture medium | Intraperitoneal injection, addition to drinking water, addition to culture medium | [6][7] |
| Typical In Vivo Dose | Varies by organism; e.g., 75 mM direct injection in mouse cerebellum | Varies by organism; e.g., 50-300 mg/kg in rodents | [8][9] |
| Labeling Time | Pulse-labeling from minutes to hours | Pulse-labeling from minutes to hours | [3][5] |
| Detection Sensitivity | High | Moderate to High | [1] |
| Toxicity | Can be neurotoxic at high concentrations or with prolonged exposure, may cause cell cycle inhibition. | Can have cytotoxic effects, particularly on neuronal precursors, and may interfere with cell proliferation at high doses. | [6][7][8][9][10] |
| Specificity for RNA | Generally high, but can incorporate into DNA in some organisms. | Generally high, but the antibody can cross-react with BrdU in DNA. | [4] |
| Advantages | - Fast and highly specific click chemistry detection- Versatility in attaching different reporter molecules (fluorophores, biotin)- Does not require harsh denaturation steps for detection | - Well-established method with commercially available antibodies- Less toxic than some other analogs like 4-thiouridine | [1] |
| Disadvantages | - Potential for copper-mediated RNA degradation and cellular toxicity- Can be incorporated into DNA in some species | - Antibody-based detection can be limited by antibody penetration in tissues- Requires denaturation steps which can affect sample integrity | [1][11][12] |
Experimental Protocols
Protocol 1: In Vivo Nascent RNA Labeling with 5-Ethynyluridine (EU)
This protocol provides a general framework for EU labeling in a mouse model, which can be adapted for other organisms.
Materials:
-
5-Ethynyluridine (EU)
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetic for animal procedures
-
Tissue homogenization buffer
-
RNA extraction kit
-
Click chemistry reaction components:
-
Copper (II) sulfate (CuSO4)
-
Sodium ascorbate
-
Azide-linked reporter molecule (e.g., Azide-biotin, Azide-fluorophore)
-
-
Streptavidin beads (for biotin-based enrichment)
Procedure:
-
Animal Preparation and EU Administration:
-
Anesthetize the animal according to approved institutional protocols.
-
Administer EU via the desired route (e.g., intraperitoneal injection, direct tissue injection). The optimal dose and labeling time should be determined empirically for the specific tissue and experimental question. A starting point for direct cerebellar injection in mice is 1 µL of 75 mM EU.[9] For cell culture, a final concentration of 0.5 mM EU for 40 minutes is a common starting point.[5]
-
-
Tissue Harvest and Homogenization:
-
At the end of the labeling period, euthanize the animal and perfuse with ice-cold PBS to remove blood.
-
Dissect the tissue of interest and immediately snap-freeze in liquid nitrogen or proceed with homogenization in an appropriate buffer.
-
-
RNA Extraction:
-
Extract total RNA from the homogenized tissue using a standard RNA extraction kit, following the manufacturer's instructions. Ensure procedures are performed in an RNase-free environment.
-
-
Click Chemistry Reaction (for Biotinylation):
-
In a microcentrifuge tube, combine the extracted total RNA (containing EU-labeled RNA) with the click reaction components. A typical reaction mixture includes the RNA sample, copper (II) sulfate, a copper ligand (e.g., THPTA), sodium ascorbate, and azide-biotin.
-
Incubate the reaction at room temperature for 30 minutes.
-
-
Purification of Labeled RNA:
-
Purify the biotinylated RNA from the click reaction mixture using an appropriate RNA cleanup method (e.g., ethanol precipitation or a column-based kit).
-
-
Enrichment of Nascent RNA (Optional):
-
If desired, enrich for the biotinylated nascent RNA using streptavidin-coated magnetic beads.
-
Incubate the purified, biotinylated RNA with the streptavidin beads to allow for binding.
-
Wash the beads to remove non-biotinylated RNA.
-
Elute the captured nascent RNA from the beads.
-
-
Downstream Analysis:
-
The labeled (and optionally enriched) RNA is now ready for downstream applications such as RT-qPCR, microarray analysis, or next-generation sequencing.
-
Protocol 2: In Vivo Nascent RNA Labeling with 5-Bromouridine (BrU)
This protocol outlines a general procedure for BrU labeling in a rodent model.
Materials:
-
5-Bromouridine (BrU)
-
Sterile saline or drinking water for administration
-
Anesthetic for animal procedures
-
Tissue homogenization buffer
-
RNA extraction kit
-
Anti-BrdU/BrU antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
Procedure:
-
Animal Preparation and BrU Administration:
-
Tissue Harvest and Homogenization:
-
Following the labeling period, euthanize the animal and perfuse with ice-cold PBS.
-
Dissect the tissue of interest and process as described for the EU protocol.
-
-
RNA Extraction:
-
Extract total RNA from the tissue homogenate using a standard protocol.
-
-
Immunoprecipitation of BrU-labeled RNA:
-
Incubate the total RNA with an anti-BrdU/BrU antibody to form RNA-antibody complexes.
-
Add Protein A/G magnetic beads to the mixture and incubate to capture the RNA-antibody complexes.
-
Wash the beads several times with appropriate wash buffers to remove non-specifically bound RNA.
-
-
Elution of Nascent RNA:
-
Elute the BrU-labeled RNA from the antibody-bead complexes using an elution buffer.
-
-
RNA Purification:
-
Purify the eluted RNA using a standard RNA cleanup method.
-
-
Downstream Analysis:
-
The enriched BrU-labeled RNA can now be used for downstream analyses such as RT-qPCR or RNA sequencing.
-
Visualizations
Experimental Workflow for 5-Ethynyluridine (EU) Labeling
Caption: Workflow for in vivo nascent RNA labeling using 5-Ethynyluridine (EU).
Experimental Workflow for 5-Bromouridine (BrU) Labeling
Caption: Workflow for in vivo nascent RNA labeling using 5-Bromouridine (BrU).
References
- 1. pnas.org [pnas.org]
- 2. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 3. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Does 5-Bromo-2′-deoxyuridine (BrdU) Disrupt Cell Proliferation and Neuronal Maturation in the Adult Rat Hippocampus In Vivo? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Bromo-2’-deoxyuridine labeling: historical perspectives, factors influencing the detection, toxicity, and its implications in the neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. 5-Bromo-2'-deoxyuridine is selectively toxic to neuronal precursors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. salic.med.harvard.edu [salic.med.harvard.edu]
Application Note: Metabolic Labeling of Nascent RNA with 5-Aminouridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of RNA dynamics, including synthesis and degradation rates, is crucial for understanding gene expression regulation. Metabolic labeling of nascent RNA with modified nucleosides is a powerful technique that allows for the temporal tracking of newly transcribed RNA. Uridine analogs, such as 5-ethynyluridine (5-EU), 5-bromouridine (BrU), and 4-thiouridine (4sU), are widely used for this purpose.[1][2][3] These analogs are incorporated into newly synthesized RNA during transcription.[1][3] This application note provides a detailed protocol for the metabolic labeling of RNA using 5-Aminouridine (5-AU), a uridine analog with a reactive amino group, enabling subsequent detection and enrichment. While protocols for other uridine analogs are well-established, this guide extrapolates those methods for the use of 5-AU, providing a framework for researchers to develop and optimize its application.
Principle of the Method
The protocol is based on the cellular uptake of this compound and its subsequent metabolic conversion to 5-amino-uridine triphosphate. This modified nucleotide is then utilized by cellular RNA polymerases as a substrate and incorporated into elongating RNA chains. The presence of the amino group on the uracil base provides a unique chemical handle for downstream applications, such as fluorescent labeling or biotinylation for enrichment of the nascent RNA population.
Signaling Pathway and Mechanism
The metabolic pathway for this compound incorporation mirrors that of endogenous uridine.
Caption: Metabolic pathway of this compound (5-AU) incorporation into RNA.
Experimental Protocols
This section provides a detailed methodology for labeling, isolating, and detecting 5-AU incorporated RNA.
Protocol 1: Metabolic Labeling of Cultured Cells
-
Cell Seeding: Seed cells on an appropriate culture vessel and grow to the desired confluency (typically 70-80%). The number of cells required will depend on the downstream application, but 1-5 x 10^6 cells per condition is a common starting point.
-
Preparation of 5-AU Labeling Medium: Prepare a stock solution of this compound in sterile DMSO or PBS. The final concentration in the cell culture medium will need to be optimized, but a starting range of 100 µM to 1 mM is recommended based on concentrations used for other uridine analogs.[4][5][6] Warm the cell culture medium to 37°C and add the 5-AU stock solution to the desired final concentration.
-
Labeling: Remove the existing medium from the cells and gently wash once with pre-warmed sterile PBS. Add the prepared 5-AU labeling medium to the cells.
-
Incubation: Incubate the cells for a desired period. The labeling time can range from 30 minutes to 24 hours, depending on the experimental goal. Short pulse-labeling (e.g., 1 hour) is suitable for measuring RNA synthesis rates, while longer incubations can be used for tracking RNA fate.[1]
-
Cell Harvest: After incubation, remove the labeling medium and wash the cells twice with cold PBS. The cells can then be lysed directly for RNA isolation or harvested by trypsinization or scraping.
Protocol 2: Total RNA Isolation
Following cell harvest, isolate total RNA using a standard method, such as a TRIzol-based reagent or a column-based RNA purification kit, according to the manufacturer's instructions. It is crucial to perform a DNase I treatment step to remove any contaminating genomic DNA. The quality and quantity of the isolated RNA should be assessed using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis or a Bioanalyzer.
Protocol 3: Detection and Enrichment of 5-AU Labeled RNA
The primary amino group on the incorporated 5-AU allows for covalent modification. A common strategy is to use an N-hydroxysuccinimide (NHS) ester-activated molecule, such as Biotin-NHS or a fluorescent dye-NHS ester.
-
Biotinylation of 5-AU Labeled RNA:
-
Resuspend 10-50 µg of total RNA in an appropriate buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5).
-
Add Biotin-NHS ester (dissolved in DMSO) to a final concentration of 1-2 mM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove unreacted biotin by ethanol precipitation or using a suitable RNA cleanup kit.
-
-
Enrichment of Biotinylated RNA:
-
Resuspend the biotinylated RNA in a binding buffer.
-
Add streptavidin-coated magnetic beads and incubate for 30-60 minutes at room temperature to allow the biotinylated RNA to bind to the beads.[2]
-
Wash the beads several times with a high-salt wash buffer followed by a low-salt wash buffer to remove non-specifically bound RNA.
-
Elute the captured nascent RNA from the beads. For reversible biotinylation reagents, a reducing agent like DTT can be used.[2] Otherwise, heat or enzymatic treatment may be required.
-
Experimental Workflow
The overall workflow for a typical 5-AU RNA labeling experiment is depicted below.
Caption: General experimental workflow for 5-AU metabolic labeling of RNA.
Data Presentation
The following tables provide recommended starting conditions for optimizing the 5-AU labeling protocol. These values are based on established protocols for other uridine analogs and should be adapted for specific cell types and experimental aims.
Table 1: Recommended Labeling Conditions
| Parameter | Recommended Range | Notes |
| 5-AU Concentration | 100 µM - 1 mM | Higher concentrations may lead to cytotoxicity. A dose-response curve is recommended. |
| Labeling Time (Pulse) | 30 minutes - 2 hours | For measuring rates of RNA synthesis. |
| Labeling Time (Chase) | 4 hours - 24 hours | For studying RNA stability and degradation. |
| Cell Confluency | 70 - 80% | Ensures active transcription and cell health. |
Table 2: Reagent Concentrations for Detection
| Reagent | Stock Concentration | Final Concentration | Purpose |
| This compound | 100 mM (in DMSO) | 100 µM - 1 mM | Metabolic Label |
| Biotin-NHS Ester | 100 mM (in DMSO) | 1 - 2 mM | Detection/Enrichment Handle |
| Streptavidin Beads | As per manufacturer | As per manufacturer | Enrichment of Labeled RNA |
Applications
-
Quantification of RNA Synthesis and Decay Rates: Pulse-chase experiments with 5-AU can provide quantitative data on the half-lives of specific transcripts.[2][7]
-
Analysis of Nascent Transcripts: Isolation of 5-AU labeled RNA allows for the specific analysis of newly synthesized transcripts by RNA-sequencing or RT-qPCR.
-
Cell-Specific RNA Labeling: In complex tissues or co-culture systems, cell-type-specific expression of a uridine kinase could potentially be used to restrict 5-AU incorporation to a target cell population.[4]
-
Visualization of RNA Synthesis: Coupling the incorporated 5-AU to a fluorescent dye can allow for the imaging of transcription sites within the cell.
Metabolic labeling with this compound offers a promising method for the study of nascent RNA. The presence of a primary amino group provides a versatile chemical handle for a variety of detection and enrichment strategies. The protocols outlined in this application note provide a solid foundation for researchers to begin exploring the use of 5-AU in their experimental systems. Optimization of labeling times, analog concentration, and detection chemistry will be essential for achieving robust and reliable results.
References
- 1. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling and Recovery of Nascent RNA to Accurately Quantify mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5-Aminouridine Analogs in Click Chemistry for RNA Detection
Introduction
The dynamic and intricate world of RNA biology demands powerful tools for its study. A significant advancement in this field is the application of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," for the detection and analysis of RNA. This technology utilizes nucleoside analogs, such as 5-ethynyluridine (EU), an analog of 5-aminouridine, which are metabolically incorporated into newly synthesized RNA. The alkyne group on the incorporated EU then serves as a handle for covalent ligation with azide-functionalized probes, enabling a wide range of downstream applications.
These methods offer a non-radioactive, highly sensitive, and versatile approach to label, purify, and visualize RNA in its native cellular context. This allows researchers to delve into the intricacies of RNA synthesis, turnover, localization, and its interactions with other biomolecules. The applications of this technology are vast, spanning from fundamental research in molecular biology to the development of novel therapeutic strategies.
Principle of the Method
The core principle involves a two-step process. First, cells or organisms are incubated with 5-ethynyluridine (EU). EU is taken up by the cells and, through the cellular salvage pathway, is converted into EU-triphosphate (EUTP). RNA polymerases then incorporate EUTP into newly transcribed RNA in place of uridine.[1][2]
The second step is the click reaction. The alkyne group introduced into the RNA via EU is then specifically and efficiently ligated to a molecule of interest that has been functionalized with an azide group. This reaction is catalyzed by copper(I) and is highly specific, meaning it does not interfere with other cellular components.[3][4][5] The azide-functionalized molecule can be a fluorophore for imaging, biotin for affinity purification, or other tags for various downstream analyses.[6]
Applications
The versatility of 5-ethynyluridine and click chemistry has led to a broad spectrum of applications in RNA research:
-
Global RNA Synthesis Monitoring: By labeling cells with EU for a defined period, researchers can visualize and quantify the overall rate of RNA synthesis. This is particularly useful for studying the effects of drugs, genetic modifications, or environmental stimuli on transcription.[4][6]
-
Nascent RNA Capture and Analysis: EU labeling allows for the specific capture of newly transcribed RNA. This "nascentome" can then be analyzed by next-generation sequencing (a technique often referred to as EU-seq or RICK-seq) to study co-transcriptional processing, identify transient RNA species, and map transcription start sites with high resolution.[7][8]
-
RNA Turnover and Stability Analysis: Pulse-chase experiments using EU can be employed to measure the degradation rates of specific RNAs. By labeling RNA with EU for a short period (pulse) and then replacing it with uridine-containing media (chase), the decay of the labeled RNA can be monitored over time.[1][2]
-
Imaging RNA in Fixed and Live Cells: The use of fluorescent azides in the click reaction enables the visualization of newly synthesized RNA within cells and tissues with high spatial resolution using fluorescence microscopy.[9][10][11]
-
Identification of RNA-Binding Proteins (RBPs): The RICK (capture of the newly transcribed RNA interactome using click chemistry) method combines EU labeling with UV crosslinking to capture and identify proteins that are in close proximity to newly synthesized RNA.[7][8][12] This provides insights into the dynamic landscape of RNA-protein interactions.
Quantitative Data Summary
The following tables summarize key quantitative parameters and findings from various studies utilizing 5-ethynyluridine for RNA analysis.
| Parameter | Cell Type | EU Concentration | Labeling Time | Key Finding | Reference |
| RNA Labeling Efficiency | NIH 3T3 cells | 1 mM | 1 hour | On average, one EU molecule is incorporated for every 35 uridine residues in total RNA. | [1][2] |
| Nascent RNA Capture | HeLa cells | Not specified | 0.5, 1, and 2 hours | RICK successfully enriches for proteins interacting with nascent RNAs. | [7] |
| RNA Synthesis Inhibition | RVFV-infected cells | 0.5 mM | 12-13 hours post-infection | Click chemistry effectively visualizes and quantifies transcriptional suppression by the virus. | [4] |
| Dendritic RNA Dynamics | Rat hippocampal neurons | 5 mM | 1 hour | EU labeling reveals the presence and activity-dependent degradation of newly synthesized RNA in dendrites. | [11] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 5-Ethynyluridine (EU)
This protocol describes the general procedure for labeling newly synthesized RNA in cultured cells with 5-ethynyluridine.
Materials:
-
Mammalian cell culture of interest
-
Complete cell culture medium
-
5-Ethynyluridine (EU) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency in a suitable culture vessel.
-
Prepare the EU labeling medium by diluting the EU stock solution into pre-warmed complete culture medium to the desired final concentration (typically 0.1-1 mM).
-
Remove the existing culture medium from the cells and wash once with pre-warmed PBS.
-
Add the EU labeling medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., 15 minutes to 24 hours) under standard cell culture conditions (37°C, 5% CO2). The incubation time will depend on the specific research question.
-
After the labeling period, proceed immediately to cell fixation for imaging or cell lysis for RNA extraction and downstream applications.
Protocol 2: Click Chemistry Reaction for Fluorescent Detection of EU-Labeled RNA in Fixed Cells
This protocol details the steps for visualizing EU-labeled RNA in fixed cells using a fluorescent azide.
Materials:
-
EU-labeled cells on coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Click reaction buffer (e.g., from a commercial kit, or a self-made buffer containing CuSO4, a copper-protecting ligand like TBTA, and a reducing agent like sodium ascorbate)
-
Fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
After EU labeling, wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Prepare the click reaction cocktail according to the manufacturer's instructions or a published protocol. Typically, this involves adding the fluorescent azide, copper(II) sulfate, and a reducing agent to the reaction buffer.
-
Remove the PBS and add the click reaction cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the fluorescently labeled RNA using a fluorescence microscope.
Protocol 3: Capture of Newly Transcribed RNA Interactome using Click Chemistry (RICK)
This protocol provides a condensed workflow for the RICK method to identify RNA-binding proteins associated with newly synthesized RNA.[7][8]
Materials:
-
EU-labeled cells
-
PBS
-
UV crosslinking instrument (254 nm)
-
Cell lysis buffer
-
Biotin azide
-
Click reaction components (as in Protocol 2)
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
Elution buffer
-
Reagents for downstream protein (mass spectrometry) and RNA (sequencing) analysis
Procedure:
-
Label cells with EU as described in Protocol 1.
-
Wash cells with ice-cold PBS.
-
Place cells on ice and irradiate with UV light (254 nm) to crosslink proteins to RNA.
-
Lyse the cells and perform the click reaction by adding biotin azide and the click reaction cocktail to the cell lysate.
-
Incubate to allow for the biotinylation of EU-labeled RNA.
-
Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated RNA-protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins and RNA.
-
Elute the captured RNA-protein complexes from the beads.
-
Separate the proteins from the RNA.
-
Analyze the proteins by mass spectrometry and the RNA by next-generation sequencing.
Visualizations
Caption: Workflow for EU labeling and subsequent detection or purification.
Caption: Logical flow of the RICK (RNA Interactome Capture) procedure.
Conclusion
The combination of 5-ethynyluridine metabolic labeling and click chemistry provides a robust and versatile platform for investigating a wide array of questions in RNA biology. Its high sensitivity, specificity, and adaptability to various downstream applications have made it an indispensable tool for researchers. The protocols and data presented here offer a foundation for the implementation of these powerful techniques to unravel the complex roles of RNA in cellular function and disease. As the field continues to evolve, we can anticipate further innovations and applications of this chemical biology approach, promising deeper insights into the transcriptome.
References
- 1. salic.med.harvard.edu [salic.med.harvard.edu]
- 2. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry for Rapid Labeling and Ligation of RNA | Semantic Scholar [semanticscholar.org]
- 4. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 7. Capturing the interactome of newly transcribed RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Capture of the newly transcribed RNA interactome using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Visualization of newly synthesized neuronal RNA in vitro and in vivo using click-chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Tracking RNA Synthesis with Uridine Analogs: Application Notes and Protocols
The ability to specifically label and track newly synthesized RNA is crucial for understanding the dynamics of gene expression, including transcription rates, RNA processing, and turnover. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of uridine analogs for metabolic labeling of RNA. While the initial topic specified 5-Aminouridine, the broader and more established methods utilizing 5-Ethynyluridine (EU) and 5-Bromouridine (BrU) will be the primary focus, as they are extensively documented and commonly used in the field.
Application Notes
Introduction to Metabolic Labeling of Nascent RNA
Metabolic labeling is a powerful technique to distinguish newly transcribed RNA from the pre-existing RNA pool within a cell. This is achieved by supplying cells with modified nucleosides that are incorporated into RNA during transcription by cellular RNA polymerases. These modified nucleosides act as a "tag" that can be subsequently detected. The two most common uridine analogs for this purpose are 5-Ethynyluridine (EU) and 5-Bromouridine (BrU).
5-Ethynyluridine (EU): EU is a uridine analog containing a terminal alkyne group.[1][2] This small chemical handle allows for a highly specific and efficient bioorthogonal reaction known as "click chemistry".[1][2][] Specifically, the alkyne group on the incorporated EU reacts with an azide-containing detection reagent (e.g., a fluorescent dye or biotin) in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][4] This method offers high sensitivity and low background, making it suitable for a variety of applications, including fluorescence microscopy and next-generation sequencing.[1][2][4] It has been shown that EU is incorporated by RNA polymerases I, II, and III.[2] A key advantage of EU is that it does not significantly label cellular DNA, providing specificity for transcriptional analysis.[2] However, it is important to note that in some animal species, EU can be converted to its deoxyribonucleotide form and integrate into DNA.[5]
5-Bromouridine (BrU): BrU is another uridine analog that is readily incorporated into newly synthesized RNA.[4][6] Detection of BrU-labeled RNA is typically achieved through immunoprecipitation using a specific anti-BrdU (Bromodeoxyuridine) antibody, which also recognizes BrU.[6][7] This method, often referred to as BRIC-seq (Bromouridine Immunoprecipitation Chase-Deep Sequencing Analysis), is widely used to measure RNA stability and transcription rates.[4][7] While effective, this antibody-based detection can sometimes have higher background compared to the click chemistry approach used for EU. The harsh denaturation steps sometimes required for antibody-based detection can also be a consideration.
Other Analogs:
-
5-Fluorouracil (5-FU): This compound is a chemotherapy drug that can be metabolized and incorporated into both RNA and DNA.[8][9] Its incorporation into RNA can interfere with RNA processing and function, contributing to its cytotoxic effects.[10][11][12] While it serves as a tool to study RNA metabolism, its toxicity limits its application for simply tracking RNA synthesis in healthy cells.
-
Azide-modified nucleosides: Analogs like 5-azidomethyluridine (5-AmU) have been explored. However, their incorporation into cellular RNA can be inefficient due to the specificity of the uridine-cytidine kinase (UCK2).[13] Overexpression of a mutant form of UCK2 can facilitate the labeling with such analogs.[14]
Applications in Research and Drug Development
-
Measuring global transcription rates: Assessing the overall transcriptional activity of cells under different conditions, such as drug treatment or developmental stages.
-
Determining RNA stability and turnover: Pulse-chase experiments, where cells are first labeled with the analog and then transferred to a medium with unlabeled uridine, allow for the measurement of RNA degradation rates.[1][2]
-
Visualizing RNA localization: Labeled RNA can be visualized within cells using fluorescence microscopy to study its transport and subcellular localization.[2][15][16]
-
Identifying newly transcribed RNA species: Labeled RNA can be isolated and identified using techniques like RNA-sequencing to analyze the early transcriptional response to stimuli.
-
High-throughput screening: The simplicity of the click reaction with EU makes it amenable to high-throughput screening assays for compounds that modulate transcription.
Considerations and Limitations
-
Toxicity: Although generally used at non-toxic concentrations for short labeling periods, prolonged exposure to high concentrations of uridine analogs can be cytotoxic.[14][17] It is crucial to determine the optimal, non-toxic concentration and labeling time for each cell type and experimental setup.
-
Incorporation Efficiency: The rate of incorporation can vary between different cell types and metabolic states.
-
Specificity for RNA: While EU is reported to be specific for RNA in many mammalian cell lines, its potential incorporation into DNA in some organisms necessitates proper controls, such as co-staining with a DNA marker or treatment with DNase.[5]
-
Click Chemistry Conditions: The copper catalyst used in the CuAAC reaction can be toxic to cells and can cause RNA degradation.[4][13] The use of copper-chelating ligands like THPTA or BTTAA is recommended to minimize these effects.[18] Copper-free click chemistry reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), are also an alternative.[]
Quantitative Data Summary
The following tables summarize key quantitative parameters from the literature for RNA labeling experiments.
Table 1: Typical Concentrations of Uridine Analogs for Cell Labeling
| Uridine Analog | Cell Type | Concentration | Incubation Time | Reference |
| 5-Ethynyluridine (EU) | NIH 3T3 cells | 1 mM | 1-24 hours | [1][2] |
| 5-Ethynyluridine (EU) | HeLa cells | 0.1 - 1 mM | 1-4 hours | |
| 5-Bromouridine (BrU) | HeLa cells | 2 mM | 1 hour | [6] |
| 5-Bromouridine (BrU) | Various | 100 µM - 2 mM | 1-24 hours | [7] |
| 5-Fluorouracil (5-FU) | Human Colorectal Cancer | 500 mg/m² (in vivo) | 2-48 hours | [9] |
Table 2: Reagent Concentrations for EU Detection via Click Chemistry
| Reagent | Concentration | Purpose | Reference |
| Fluorescent Azide | 1-10 µM | Detection Probe | [1][2] |
| Copper (II) Sulfate (CuSO₄) | 100 µM - 2 mM | Catalyst Precursor | [13] |
| Sodium Ascorbate | 1-5 mM | Reducing Agent | [13] |
| THPTA/BTTAA | 100 µM - 1 mM | Copper Ligand | [18] |
Table 3: Reagent Concentrations for BrU Immunodetection
| Reagent | Dilution/Concentration | Purpose | Reference |
| Anti-BrdU Antibody | 1:50 - 1:200 | Primary Antibody | [19] |
| Secondary Antibody | Varies | Detection | [19] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 5-Ethynyluridine (EU) and Detection by Fluorescence Microscopy
This protocol is adapted from methods described for cultured cells.[1][2]
Materials:
-
Cells of interest cultured on coverslips
-
5-Ethynyluridine (EU)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Click reaction buffer components:
-
Fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Copper (II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper ligand (e.g., THPTA)
-
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture and Labeling:
-
Plate cells on coverslips in a multi-well plate and grow to the desired confluency.
-
Prepare a stock solution of EU in DMSO. Dilute the EU stock solution in pre-warmed cell culture medium to the final desired concentration (e.g., 0.5-1 mM).
-
Remove the old medium from the cells and replace it with the EU-containing medium.
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix:
-
10 µL of 10X Click reaction buffer
-
1 µL of Copper (II) sulfate solution
-
2 µL of Fluorescent azide stock
-
1 µL of Sodium ascorbate solution (freshly prepared)
-
86 µL of nuclease-free water
-
-
Add the click reaction cocktail to the coverslips and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Staining and Mounting:
-
Stain the nuclei by incubating with DAPI solution for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
-
Protocol 2: Labeling and Isolation of Nascent RNA using 5-Bromouridine (BrU) Immunoprecipitation
This protocol is based on the BRIC method.[6][7]
Materials:
-
Cells of interest
-
5-Bromouridine (BrU)
-
Cell culture medium
-
TRIzol or other RNA extraction reagent
-
Anti-BrdU antibody
-
Protein A/G magnetic beads
-
Immunoprecipitation (IP) buffer
-
Wash buffers
-
RNase inhibitors
-
Nuclease-free water
Procedure:
-
Cell Labeling and RNA Extraction:
-
Culture cells to the desired density.
-
Add BrU to the culture medium to a final concentration of 1-2 mM.
-
Incubate for the desired labeling time (e.g., 1 hour).[6]
-
Harvest the cells and extract total RNA using TRIzol according to the manufacturer's protocol.
-
Quantify the RNA and assess its integrity.
-
-
RNA Fragmentation (Optional but Recommended):
-
Fragment the RNA to an appropriate size (e.g., 200-500 nt) using RNA fragmentation buffer or sonication. This improves the efficiency of immunoprecipitation.
-
-
Immunoprecipitation:
-
Pre-clear the RNA sample by incubating with magnetic beads to reduce non-specific binding.
-
Incubate the anti-BrdU antibody with fresh magnetic beads to form antibody-bead complexes.
-
Add the fragmented RNA to the antibody-bead complexes.
-
Incubate for 2-4 hours at 4°C with rotation to allow the antibody to bind to the BrU-labeled RNA.
-
-
Washing:
-
Wash the beads several times with IP wash buffers to remove non-specifically bound RNA. Use a magnetic stand to separate the beads from the supernatant during washes.
-
-
Elution:
-
Elute the BrU-labeled RNA from the beads using an appropriate elution buffer (e.g., a buffer containing a competitive nucleoside or by enzymatic digestion of the antibody).
-
-
RNA Purification:
-
Purify the eluted RNA using a standard RNA clean-up kit or ethanol precipitation.[20]
-
-
Downstream Analysis:
-
The purified BrU-labeled RNA can be used for downstream applications such as RT-qPCR to analyze the synthesis of specific transcripts or for library preparation for next-generation sequencing (BRIC-seq).
-
Visualizations
Caption: Metabolic incorporation of a uridine analog into newly synthesized RNA.
Caption: Experimental workflow for detecting EU-labeled RNA via click chemistry.
Caption: Experimental workflow for isolating BrU-labeled RNA via immunoprecipitation.
References
- 1. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. salic.med.harvard.edu [salic.med.harvard.edu]
- 4. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The Incorporation of 5-Fluorouracil Into RNA and its Molecular Consequences | Semantic Scholar [semanticscholar.org]
- 9. 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The incorporation of 5-fluorouracil into RNA affects the ribonucleolytic activity of the exosome subunit Rrp6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Insights into the RNA-Based Mechanism of Action of the Anticancer Drug 5′-Fluorouracil in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intracellular RNA and DNA tracking by uridine-rich internal loop tagging with fluorogenic bPNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intracellular RNA-tracking methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of cytotoxicity of 5-fluorouracil: distinction between the irreversible cytotoxic effect of 5-fluorouridine and the reversible cytotoxic effect of 5-fluoro-2'-deoxyuridine on murine lymphoma L5178Y cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 19. ccr.cancer.gov [ccr.cancer.gov]
- 20. carlroth.com [carlroth.com]
Application Notes and Protocols for Fluorescent Visualization of Nascent RNA in Cells using Uridine Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
The ability to visualize newly synthesized RNA is crucial for understanding the dynamics of gene expression, including transcription rates, RNA transport, and localization in response to various stimuli. Metabolic labeling using nucleoside analogs that are incorporated into nascent RNA transcripts provides a powerful tool for this purpose. While several methods exist, the use of bioorthogonal chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has become the gold standard due to its high sensitivity, specificity, and versatility.[1][2][3]
This document focuses on the fluorescent visualization of nascent RNA using 5-Ethynyluridine (EU), a uridine analog containing an alkyne group.[3][4] This two-step technique first involves the metabolic incorporation of EU into newly transcribed RNA by cellular polymerases. Subsequently, the alkyne handle on the incorporated EU is detected with a small, azide-containing fluorescent probe via a highly efficient click reaction.[1][5] This method offers significant advantages over older techniques like 5-Bromouridine (BrU) labeling, which requires antibody detection and harsh cell denaturation steps, or radiolabeling with ³H-uridine, which involves safety risks and specialized equipment.[1]
Key Advantages of EU-based Click Chemistry:
-
High Sensitivity and Specificity: The click reaction is highly specific, occurring only between the alkyne (EU) and the azide (probe) without cross-reacting with other cellular components.[2][3]
-
Simple and Rapid Protocol: The small size of the fluorescent azide probe allows for efficient penetration into the cell and nucleus, and the click reaction is rapid and quantitative.[3]
-
Versatility: A wide variety of fluorescent azides are commercially available, offering flexibility in choosing fluorophores for multiplexing with other imaging modalities like immunofluorescence.[1]
-
Compatibility: The protocol is suitable for various downstream applications, including fluorescence microscopy and flow cytometry.[1][3]
Applications:
-
Monitoring Global RNA Synthesis: Quantifying changes in transcriptional activity in response to drug treatment, viral infection, or environmental stimuli.[1][3]
-
Spatial Localization of Transcription: Visualizing the sites of active transcription within the nucleus and tracking the transport of newly made RNA to subcellular compartments like dendrites.[4]
-
Cell-Specific Transcription Analysis: Combining fluorescent RNA labeling with cell-type-specific markers to study transcription in mixed cell populations.
-
Virology Research: Studying the impact of viral infections on host cell transcription machinery.[1][3]
Data Presentation: Experimental Parameters
The following table summarizes typical experimental parameters for EU-based labeling of nascent RNA in various cell types, compiled from cited literature.
| Parameter | Value | Cell Type / System | Source |
| EU Concentration | 0.5 mM - 1 mM | Vero, 293T, HeLa Cells | [1] |
| 10 µM | Rat Hippocampal Neurons | [4] | |
| 1 mM | C40 Cells | [5] | |
| Labeling Time | 1 - 2 hours | Vero, 293T Cells | [1] |
| 30 minutes | Rat Hippocampal Neurons | [4] | |
| 1 hour | C40 Cells | [5] | |
| Fixative | 4% Paraformaldehyde (PFA) | Rat Hippocampal Neurons | [4] |
| 3.7% Paraformaldehyde (PFA) | Vero, 293T Cells | [1] | |
| Permeabilization | 0.5% Triton X-100 | Rat Hippocampal Neurons | [4] |
| 0.5% Triton X-100 | Vero, 293T Cells | [1] | |
| Fluorescent Azide | Alexa Fluor 594 Azide | Vero, 293T Cells | [1] |
| Alexa Fluor 647 Azide | Vero Cells | [1] | |
| Alexa Fluor 488 Azide | Rat Hippocampal Neurons | [4] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Nascent RNA in Cultured Cells for Microscopy
This protocol details the procedure for labeling, fixing, and fluorescently tagging newly synthesized RNA in adherent cells using 5-Ethynyluridine (EU) and click chemistry.
Materials and Reagents:
-
Adherent cells cultured on glass coverslips
-
Complete cell culture medium
-
5-Ethynyluridine (EU) solution (e.g., 100 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.5% in PBS
-
Fluorescent Azide (e.g., Alexa Fluor 488 Azide)
-
Click reaction buffer components:
-
Copper (II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
Ligand (e.g., TBTA)
-
Alternatively, use a commercial click chemistry kit.
-
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture and Labeling:
-
Seed cells on sterile glass coverslips in a multi-well plate and grow to the desired confluency.
-
Prepare EU labeling medium by diluting the EU stock solution into pre-warmed complete culture medium to a final concentration of 0.5 mM to 1 mM.
-
Remove the old medium from the cells, wash once with PBS, and add the EU labeling medium.
-
Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator.[1] As a negative control, treat a separate set of cells with a transcription inhibitor like Actinomycin D concurrently with EU.[1]
-
-
Fixation and Permeabilization:
-
Remove the EU labeling medium and wash the cells three times with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by adding 0.5% Triton X-100 in PBS and incubating for 15-20 minutes at room temperature.[4]
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes the fluorescent azide, CuSO₄, and a reducing agent in a buffer.
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
-
Counterstaining and Mounting:
-
(Optional) If performing immunofluorescence, proceed with blocking and antibody incubation steps at this stage.
-
To counterstain nuclei, incubate the cells with a DAPI solution for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Seal the coverslips and allow the mounting medium to cure.
-
-
Imaging:
Protocol 2: Quantification of Nascent RNA Synthesis by Flow Cytometry
This protocol adapts the labeling procedure for suspension cells or trypsinized adherent cells to allow for quantitative analysis of RNA synthesis on a single-cell level.
Procedure:
-
Cell Culture and Labeling:
-
Culture cells in suspension or in flasks to the desired density.
-
Label the cells with 0.5 mM to 1 mM EU in culture medium for 1-2 hours as described in Protocol 1.[1]
-
-
Harvesting and Fixation:
-
Harvest the cells by centrifugation. If using adherent cells, detach them with trypsin first.
-
Wash the cell pellet once with PBS.
-
Fix the cells by resuspending the pellet in 1% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells once with PBS.
-
-
Permeabilization:
-
Permeabilize the cells by resuspending them in ice-cold 70% ethanol or a saponin-based permeabilization buffer. Incubate for at least 30 minutes on ice.
-
-
Click Reaction:
-
Wash the cells with PBS to remove the permeabilization buffer.
-
Resuspend the cell pellet in the click reaction cocktail containing the fluorescent azide.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Analysis:
-
Wash the cells twice with PBS.
-
Resuspend the final cell pellet in PBS or a suitable flow cytometry buffer.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer. The shift in fluorescence intensity compared to unlabeled or transcription-inhibited controls corresponds to the level of nascent RNA synthesis.[1]
-
Diagrams and Workflows
Caption: Workflow for visualizing nascent RNA via EU incorporation and click chemistry.
Caption: Copper-catalyzed reaction between EU and a fluorescent azide probe.
References
- 1. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. Recent trends in click chemistry as a promising technology for virus-related research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualization of newly synthesized neuronal RNA in vitro and in vivo using click-chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Measuring RNA Stability Using 5-Aminouridine Pulse-Chase Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of messenger RNA (mRNA) is a critical determinant of gene expression, influencing the cellular response to developmental cues, environmental stimuli, and therapeutic interventions. The ability to accurately measure RNA decay rates is paramount for understanding disease mechanisms and for the development of novel therapeutics targeting RNA metabolism. Pulse-chase analysis using nucleotide analogs is a powerful technique to study the life cycle of RNA molecules.[1][2] This document provides detailed application notes and protocols for measuring RNA stability using 5-Aminouridine (5-AU) pulse-chase experiments, a metabolic labeling approach that allows for the temporal tracking of RNA degradation.
This compound, an analog of uridine, is incorporated into newly synthesized RNA transcripts during a "pulse" phase. Subsequently, the cells are transferred to a medium containing a high concentration of unlabeled uridine for a "chase" phase, preventing further incorporation of the labeled analog.[3] By isolating and quantifying the amount of 5-AU-labeled RNA at various time points during the chase, the degradation rate, or half-life, of specific RNA transcripts can be determined. This method offers a less disruptive alternative to transcriptional inhibition methods, which can have pleiotropic effects on cellular physiology.[4]
Principle of the this compound Pulse-Chase Experiment
The core principle of the 5-AU pulse-chase experiment is the metabolic labeling of a cohort of RNA molecules and the subsequent monitoring of their decay over time. The workflow can be summarized in the following key steps:
-
Pulse: Cells are incubated with this compound, which is actively transported into the cells and converted into its triphosphate form. This 5-AUTP is then incorporated into newly transcribed RNA by RNA polymerases.
-
Chase: The 5-AU-containing medium is replaced with a medium containing a high concentration of unlabeled uridine. This effectively stops the incorporation of 5-AU into new transcripts, allowing the tracking of the fate of the pre-labeled RNA population.
-
Sample Collection: At various time points during the chase, aliquots of cells are collected.
-
RNA Isolation and Quantification: Total RNA is extracted from the collected cells. The amount of 5-AU-labeled RNA for a specific transcript of interest is quantified at each time point. This can be achieved through various methods, including immunoprecipitation of the labeled RNA followed by quantitative PCR (qPCR) or high-throughput sequencing.
The decline in the amount of the 5-AU-labeled transcript over time follows an exponential decay curve, from which the half-life (t½) can be calculated.
Applications in Research and Drug Development
-
Understanding Gene Regulation: Elucidate the post-transcriptional mechanisms that control gene expression in various biological processes, including cell differentiation, development, and disease.
-
Target Validation: Determine if a therapeutic target influences the stability of specific mRNAs, providing insights into its mechanism of action.
-
Drug Discovery: Screen for small molecules or other therapeutic modalities that modulate the stability of disease-relevant RNAs. For example, identifying compounds that selectively destabilize oncogenic transcripts.
-
Toxicology and Safety Assessment: Evaluate the off-target effects of drug candidates on global RNA stability.
Experimental Protocols
This section provides a detailed protocol for a this compound pulse-chase experiment followed by analysis using immunoprecipitation and RT-qPCR. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials and Reagents
-
Cell culture medium and supplements
-
This compound (5-AU)
-
Uridine
-
Phosphate-buffered saline (PBS)
-
TRIzol reagent or other RNA extraction kit
-
Anti-5-Aminouridine antibody
-
Protein A/G magnetic beads
-
Wash buffers (e.g., RIPA buffer, high salt buffer)
-
Elution buffer
-
Reverse transcription kit
-
qPCR master mix and primers for target and reference genes
-
Nuclease-free water
Protocol
1. Cell Culture and Plating:
-
Culture cells to be investigated under standard conditions to ensure they are in the logarithmic growth phase.
-
Plate the cells at an appropriate density in multiple-well plates to allow for harvesting at several time points. The number of wells should accommodate the number of time points, biological replicates, and controls.
2. This compound Pulse:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
On the day of the experiment, aspirate the culture medium from the cells and replace it with a fresh medium containing the desired final concentration of 5-AU. The optimal concentration and duration of the pulse should be determined empirically for each cell type to ensure sufficient labeling without inducing toxicity. A typical starting point is 100-200 µM for 1-4 hours.
3. Uridine Chase:
-
At the end of the pulse period, aspirate the 5-AU-containing medium.
-
Wash the cells once with pre-warmed PBS to remove any residual 5-AU.
-
Add pre-warmed chase medium containing a high concentration of unlabeled uridine (e.g., 5-10 mM). This is time point zero (t=0) of the chase.
-
Incubate the cells and collect samples at various time points (e.g., 0, 1, 2, 4, 8, 12 hours). The chase duration should be tailored to the expected stability of the RNA of interest.
4. RNA Extraction:
-
At each time point, aspirate the chase medium and lyse the cells directly in the well using TRIzol reagent or the lysis buffer from an RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its integrity using a spectrophotometer or a bioanalyzer.
5. Immunoprecipitation of 5-AU-labeled RNA:
-
Take a standardized amount of total RNA for each time point.
-
Incubate the RNA with an anti-5-Aminouridine antibody in an appropriate binding buffer.
-
Add Protein A/G magnetic beads to the RNA-antibody mixture and incubate to capture the immune complexes.
-
Wash the beads several times with stringent wash buffers to remove non-specifically bound RNA.
-
Elute the 5-AU-labeled RNA from the beads using an elution buffer.
-
Purify the eluted RNA using an appropriate RNA clean-up kit.
6. Reverse Transcription and Quantitative PCR (RT-qPCR):
-
Reverse transcribe the immunoprecipitated 5-AU-labeled RNA into cDNA.
-
Perform qPCR using primers specific for the gene of interest.
-
The amount of the target transcript at each time point is normalized to a stable internal control or to the input RNA.
7. Data Analysis and Half-Life Calculation:
-
Plot the relative abundance of the 5-AU-labeled transcript against the chase time.
-
Fit the data to a one-phase exponential decay curve using non-linear regression analysis. The equation for the decay is: Y = Y0 * exp(-k*t) where Y is the amount of labeled RNA at time t, Y0 is the initial amount of labeled RNA at t=0, and k is the decay rate constant.
-
The half-life (t½) is calculated from the decay rate constant using the following formula: t½ = ln(2) / k
Data Presentation
The quantitative data from pulse-chase experiments are typically presented in tables that summarize the calculated RNA half-lives. This allows for easy comparison of RNA stability between different genes or under different experimental conditions.
Table 1: Representative mRNA Half-Lives Determined by Uridine Analog Pulse-Chase Sequencing in Mammalian Cells.
| Gene | Cell Type | Method | Half-Life (hours) | Reference |
| MYC | MCF-7 | 4sU-tagging | ~0.5 - 1.0 | [5] |
| GAPDH | MCF-7 | 4sU-tagging | > 8.0 | [5] |
| FOS | NIH3T3 | 4sU labeling | ~0.3 - 0.7 | [6] |
| ACTB | HeLa | BRIC-seq | > 10.0 | [7] |
| Median mRNA | HUVEC (Normoxia) | 4sU labeling | 8.7 | [8] |
| Median mRNA | HUVEC (Hypoxia) | 4sU labeling | 5.7 | [8] |
Table 2: Global mRNA Stability in Yeast Measured by SLAM-seq.
| Strain | Condition | Median mRNA Half-Life (minutes) | Average mRNA Half-Life (minutes) | Reference |
| BY4741 | Wild-type | 9.4 | 11 | [9][10] |
| upf3Δ | NMD mutant | 11.6 | 13 | [9][10] |
Visualization of Experimental Workflow and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the underlying principles of RNA stability measurement.
Caption: Experimental workflow for a this compound pulse-chase experiment.
Caption: Conceptual overview of measuring RNA decay via pulse-chase.
References
- 1. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Genome-wide determination of RNA stability reveals hundreds of short-lived noncoding transcripts in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic labeling of RNA uncovers the contribution of transcription and decay rates on hypoxia-induced changes in RNA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global SLAM-seq for accurate mRNA decay determination and identification of NMD targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
5-Aminouridine: Uncharted Territory in Transcription Dynamics Analysis
Extensive investigation into the applications of 5-Aminouridine (5-AU) for studying transcription dynamics has revealed a significant lack of established protocols and quantitative data within the scientific literature. While a variety of uridine analogs are routinely employed for the metabolic labeling of nascent RNA, this compound does not appear to be a standard reagent for this purpose. Researchers and drug development professionals interested in tracking RNA synthesis and decay rates typically utilize other modified nucleosides, such as 5-Bromouridine (BrU) and 5-Ethynyluridine (5-EU).
This report will, therefore, focus on the well-documented applications of these established alternatives, providing detailed application notes, experimental protocols, and data presentation as initially requested.
Alternative Uridine Analogs for Transcription Dynamics
5-Bromouridine (BrU) and 5-Ethynyluridine (5-EU) are two of the most common non-canonical nucleosides used for the metabolic labeling of newly synthesized RNA.[1] These molecules are readily taken up by cells and incorporated into RNA during transcription, allowing for the subsequent identification and quantification of nascent transcripts.
-
5-Bromouridine (BrU): This analog can be detected through immunoprecipitation using antibodies specific to BrU. This method, known as BrU-immunoprecipitation (BrU-IP), allows for the isolation and analysis of RNA synthesized within a specific timeframe.[2] BrU is considered less toxic than some other analogs, making it a suitable choice for many cell culture experiments.[3]
-
5-Ethynyluridine (5-EU): This analog contains an ethynyl group that can be detected via a highly specific and efficient copper(I)-catalyzed cycloaddition reaction, commonly known as "click chemistry".[4] This allows for the attachment of fluorescent probes or biotin tags for visualization and enrichment of newly synthesized RNA.[1]
Application Notes
The metabolic labeling of RNA with BrU or 5-EU provides a powerful tool to dissect the complexities of gene expression. By pulse-labeling cells with these analogs, researchers can gain insights into:
-
RNA Synthesis Rates: Measuring the amount of labeled RNA over a short period provides a direct readout of the rate of transcription. This is crucial for understanding how different stimuli or drug treatments affect gene expression at the transcriptional level.
-
RNA Degradation and Stability: Pulse-chase experiments, where a pulse of labeled uridine analog is followed by a "chase" with an excess of unlabeled uridine, allow for the tracking of the labeled RNA population over time. This provides a measure of RNA stability and degradation rates.[1]
-
Distinguishing Transcriptional vs. Post-Transcriptional Regulation: By comparing the levels of newly synthesized RNA to the total steady-state RNA levels, it is possible to determine whether changes in gene expression are due to alterations in transcription or RNA stability.[2]
-
Drug Discovery and Development: These techniques are invaluable in the development of transcription-modulating drugs. They can be used to assess the efficacy of compounds designed to inhibit or activate transcription and to elucidate their mechanisms of action.
Quantitative Data Summary
The following table summarizes key quantitative parameters from representative studies using BrU and 5-EU for metabolic labeling of RNA.
| Parameter | 5-Bromouridine (BrU) | 5-Ethynyluridine (5-EU) | Reference |
| Cell Line | HEK293T | Not specified in provided abstracts | [2] |
| Labeling Concentration | 2 mM | Not specified in provided abstracts | [2] |
| Incubation Time (Pulse) | 1 hour | Not specified in provided abstracts | [2] |
| Application | Measurement of RNA synthesis | Detection of RNA synthesis in cells and whole animals | [2][4] |
| Detection Method | Immunoprecipitation with anti-BrU antibodies | Copper(I)-catalyzed cycloaddition ("click chemistry") | [2][4] |
Experimental Protocols
Protocol 1: 5-Bromouridine (BrU) Labeling and Immunoprecipitation for Measuring RNA Synthesis
This protocol describes the measurement of RNA production using 5-Bromouridine labeling followed by immunoprecipitation.[2]
Materials:
-
HEK293T cells
-
Growth media
-
5-Bromouridine (BrU)
-
Hank's buffer
-
0.05% Trypsin
-
RNA isolation kit
-
Anti-BrU antibodies
-
Protein A/G magnetic beads
-
Wash buffers
-
RNase-free water
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 10 cm petri dish to achieve a total of greater than 40 micrograms of RNA upon extraction 48 hours later. Maintain the cells at 37°C and 5% CO2.
-
BrU Labeling: 48 hours after seeding, aspirate 8 mL of growth media, leaving 2 mL to prevent the cells from drying out. Add 2 mM BrU to the aspirated 8 mL of growth media. Remove the residual 2 mL of media from the cells and reapply the 8 mL of BrU-containing growth media. Incubate the cells for 1 hour.
-
Cell Harvesting: After incubation, wash the cells with 5 mL of Hank's buffer and trypsinize with 2 mL of 0.05% trypsin for 5 minutes. Add 8 mL of growth media to stop the reaction.
-
RNA Extraction: Transfer the cells to a 15 mL tube and centrifuge for 2 minutes at 1,000 x g. Remove the supernatant and extract total RNA from the cell pellet using a preferred RNA isolation kit. Elute the RNA in RNase-free H₂O.
-
Immunoprecipitation (IP):
-
Incubate the extracted RNA with an anti-BrU antibody to form RNA-antibody complexes.
-
Add Protein A/G magnetic beads to the mixture to capture the RNA-antibody complexes.
-
Wash the beads multiple times with appropriate wash buffers to remove non-specifically bound RNA.
-
-
Elution and Analysis: Elute the BrU-labeled RNA from the beads. The captured RNA can then be analyzed by reverse transcription, quantitative polymerase chain reaction (RT-qPCR), or next-generation sequencing.[2]
BrU Labeling and IP Workflow
Protocol 2: 5-Ethynyluridine (5-EU) Labeling and Click Chemistry for Visualizing Nascent RNA
This protocol outlines the general steps for labeling nascent RNA with 5-EU and detecting it via click chemistry for microscopic imaging.[4]
Materials:
-
Cultured cells
-
5-Ethynyluridine (5-EU)
-
Fixative (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Click reaction cocktail:
-
Fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Copper(I) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
-
Wash buffer (e.g., PBS)
-
Mounting medium with DAPI
Procedure:
-
5-EU Labeling: Culture cells to the desired confluency. Add 5-EU to the culture medium at a final concentration typically in the micromolar range (the optimal concentration should be determined empirically for the specific cell type and experimental goals). Incubate for the desired pulse duration (from minutes to hours).
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with a suitable fixative for 15-20 minutes at room temperature.
-
Wash again with PBS.
-
Permeabilize the cells with a permeabilization buffer for 10-15 minutes.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use by mixing the fluorescent azide, CuSO₄, and sodium ascorbate in a buffer.
-
Incubate the permeabilized cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Wash the cells thoroughly with a wash buffer to remove unreacted reagents.
-
Counterstain the nuclei with DAPI if desired.
-
-
Imaging: Mount the coverslips onto microscope slides and visualize the fluorescently labeled nascent RNA using fluorescence microscopy.
5-EU Labeling and Visualization Workflow
Signaling Pathways and Molecular Interactions
The study of transcription dynamics using these analogs does not directly probe a single signaling pathway but rather provides a global view of the output of all pathways that converge on gene transcription. The incorporation of BrU or 5-EU is catalyzed by RNA polymerases during the elongation phase of transcription. Therefore, any signaling pathway that ultimately modulates the activity of RNA polymerase II (the primary enzyme responsible for transcribing protein-coding genes) will affect the incorporation of these analogs.
Uridine Analog Incorporation Mechanism
References
- 1. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. salic.med.harvard.edu [salic.med.harvard.edu]
Troubleshooting & Optimization
Optimizing 5-Aminouridine Concentration for Cell Culture Labeling: A Technical Support Guide
Disclaimer: Information and protocols specific to 5-Aminouridine (5-AU) for metabolic labeling of RNA in cell culture are limited in currently available scientific literature. The following guide is based on established principles and protocols for other uridine analogs, such as 4-thiouridine (4sU), 5-ethynyluridine (EU), and 5-bromouridine (BrU). Researchers should use this information as a starting point and perform systematic optimization for their specific cell type and experimental conditions.
General Guidance for Optimizing this compound (5-AU) Labeling
Successful metabolic labeling of RNA with 5-AU requires careful optimization of its concentration and incubation time to achieve a balance between efficient incorporation into newly synthesized RNA and minimal cytotoxicity. The optimal conditions can vary significantly between different cell lines and their metabolic states.
A typical starting point for a new uridine analog is to test a concentration range from 10 µM to 500 µM. The incubation time will depend on the specific research question. For capturing nascent transcripts, a short pulse of 15-60 minutes may be sufficient. For studies on RNA stability, a longer labeling period followed by a chase with unlabeled uridine would be necessary.
It is crucial to assess cell viability and potential alterations in gene expression upon treatment with 5-AU. Standard assays such as MTT or Trypan Blue exclusion can be used to evaluate cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no labeling signal | Inefficient uptake or incorporation of 5-AU: Different cell types may have varying efficiencies in transporting and metabolizing uridine analogs. | - Increase the concentration of 5-AU in a stepwise manner.- Increase the incubation time.- Ensure the 5-AU stock solution is properly prepared and not degraded. |
| Low transcription rate in cells: The cell line may have a naturally low rate of RNA synthesis, or experimental conditions may have reduced transcription. | - Use a positive control cell line with known high transcriptional activity.- Ensure cells are in the logarithmic growth phase.- Avoid treatments that may inhibit transcription prior to labeling. | |
| Degradation of labeled RNA: The labeled RNA may be unstable or degraded during the extraction process. | - Use an appropriate RNA extraction method that preserves RNA integrity.- Work in an RNase-free environment. | |
| High cell death or morphological changes | Cytotoxicity of 5-AU: The concentration of 5-AU may be too high for the specific cell line, leading to toxicity. | - Reduce the concentration of 5-AU.- Decrease the incubation time.- Perform a dose-response curve to determine the IC50 value of 5-AU for your cell line. |
| High background signal | Non-specific binding of detection reagents: The antibodies or other reagents used for detection may be binding non-specifically. | - Include a "no 5-AU" control to assess background levels.- Optimize blocking and washing steps during the detection protocol.- Titrate the concentration of the detection reagents. |
| Variability between replicates | Inconsistent experimental conditions: Minor variations in cell density, incubation time, or reagent concentrations can lead to variability. | - Ensure consistent cell seeding density and growth conditions.- Prepare and use master mixes for reagents where possible.- Standardize all incubation and washing times. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound (5-AU)?
A1: As there is limited data available for 5-AU, we recommend starting with a concentration range analogous to other uridine analogs, such as 100 µM to 200 µM. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q2: How long should I incubate my cells with 5-AU?
A2: The incubation time depends on your experimental objective. For analyzing newly synthesized RNA, a short "pulse" of 30 to 60 minutes is often sufficient. For pulse-chase experiments to determine RNA stability, a longer initial labeling period may be required, followed by a chase with media containing a high concentration of unlabeled uridine.
Q3: How can I check for the cytotoxicity of 5-AU in my cells?
A3: You can assess cytotoxicity using standard cell viability assays. An MTT assay will measure metabolic activity, while a Trypan Blue exclusion assay will count viable and non-viable cells. It is also advisable to monitor cell morphology under a microscope for any signs of stress or death.
Q4: Can I use 5-AU for in vivo labeling?
A4: The use of 5-AU for in vivo labeling has not been extensively documented. The principles would be similar to in vitro labeling, but dosage, delivery method, and potential systemic toxicity would need to be carefully evaluated.
Q5: How should I prepare and store a 5-AU stock solution?
A5: this compound should be dissolved in a suitable solvent, such as DMSO or sterile water, to create a concentrated stock solution. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability of 5-AU in cell culture media over time should be considered, as some compounds can degrade.[1][2][3][4][5]
Data Presentation
Table 1: Template for this compound Optimization Data
| Cell Line | 5-AU Concentration (µM) | Incubation Time (min) | Labeling Efficiency (Arbitrary Units) | Cell Viability (%) | Observations |
| e.g., HeLa | 50 | 60 | e.g., No morphological changes | ||
| 100 | 60 | ||||
| 200 | 60 | ||||
| 500 | 60 | e.g., Some cell detachment observed | |||
| 100 | 30 | ||||
| 100 | 120 |
Experimental Protocols
Generalized Protocol for Metabolic RNA Labeling with a Uridine Analog
This protocol provides a general framework that should be adapted and optimized for this compound.
1. Cell Seeding:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
2. Preparation of 5-AU Labeling Medium:
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO).
-
On the day of the experiment, dilute the 5-AU stock solution in pre-warmed complete cell culture medium to the desired final concentration.
3. Labeling:
-
Aspirate the existing medium from the cells.
-
Add the 5-AU labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., 30-120 minutes) under standard cell culture conditions (37°C, 5% CO2).
4. Cell Lysis and RNA Isolation:
-
After incubation, place the culture dish on ice and aspirate the labeling medium.
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the dish using a suitable lysis buffer (e.g., TRIzol or a buffer from an RNA isolation kit).
-
Proceed with total RNA isolation according to the manufacturer's protocol. It is crucial to work in an RNase-free environment to prevent RNA degradation.
5. Downstream Analysis:
-
The labeled RNA can be detected and quantified using various methods, depending on the subsequent experimental steps (e.g., click chemistry for visualization or affinity purification for sequencing).
Visualizations
Caption: A generalized workflow for metabolic RNA labeling in cell culture.
Caption: A simplified diagram of the metabolic pathway for uridine analog incorporation into RNA.
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. Amino acids in the cultivation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CELL CULTURE MEDIA - Addressing Variability in Dry Powder Mammalian Cell Culture Media [drug-dev.com]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 5-Aminouridine Cytotoxicity in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing and minimizing 5-Aminouridine cytotoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound, a nucleoside analog, primarily exerts its cytotoxic effects by interfering with nucleic acid synthesis. After cellular uptake, it is metabolized into fraudulent nucleotides, which are then incorporated into both RNA and DNA. This incorporation disrupts the normal synthesis and function of these macromolecules, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).
Q2: How does this compound induce apoptosis?
A2: this compound-induced DNA damage and cellular stress can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is activated by intracellular stress, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9. The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell. Key signaling pathways, such as the JNK/c-Jun/AP-1 pathway, are often activated in response to drug-induced cellular stress and play a crucial role in promoting apoptosis.
Q3: What are the common methods to assess this compound cytotoxicity?
A3: Several in vitro assays can be used to quantify the cytotoxic effects of this compound. The most common methods include:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
MTS Assay: Similar to the MTT assay, but the formazan product is soluble in culture medium, simplifying the procedure.
-
LDH Assay: Measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.
-
Apoptosis Assays: Techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between viable, apoptotic, and necrotic cells.
Q4: How can I minimize the cytotoxic effects of this compound on non-target cells in my experiments?
A4: Minimizing off-target cytotoxicity is crucial. Strategies include:
-
Dose-Response and Time-Course Studies: Carefully titrate the concentration of this compound and the exposure time to find the optimal balance between efficacy on target cells and toxicity to non-target cells.
-
Use of Cytoprotective Agents: Co-treatment with certain agents can help protect non-target cells. Antioxidants like N-acetylcysteine and Vitamin E have been shown to modulate the apoptotic response to fluoropyrimidines.[1][2] Uridine triacetate can also be used to improve fluoropyrimidine toxicity.[3]
-
Targeted Delivery Systems: In more advanced applications, encapsulating this compound in targeted delivery vehicles (e.g., nanoparticles) can increase its concentration at the desired site while minimizing systemic exposure.
Troubleshooting Guides
Guide 1: Inconsistent or Unexpected Results in Cytotoxicity Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Low absorbance/fluorescence signal in all wells | Insufficient cell number, incorrect assay reagent volume, or expired reagents. | Optimize cell seeding density for your specific cell line. Double-check the volumes and concentrations of all reagents. Ensure reagents are within their expiration date and stored correctly. |
| High background signal in control wells | Contamination of culture medium or reagents, or interference of the test compound with the assay. | Use fresh, sterile reagents. Run a "no-cell" control with the compound to check for direct interaction with the assay dye. Some plant extracts and other compounds can directly reduce MTT, leading to false-positive results.[4] |
| Unexpectedly high cell viability at high this compound concentrations | Compound precipitation at high concentrations, or development of cellular resistance. | Visually inspect the wells for any precipitate. If observed, prepare fresh dilutions. For long-term studies, consider the possibility of resistance and perform periodic checks on a sensitive control cell line. |
Guide 2: Difficulty in Interpreting Apoptosis Data
| Problem | Possible Cause | Troubleshooting Steps |
| High percentage of necrotic cells (PI positive) even at early time points | This compound concentration is too high, leading to rapid cell death, or harsh cell handling. | Perform a dose-response study to identify a concentration that induces apoptosis without causing immediate necrosis. Handle cells gently during staining and washing steps to avoid mechanical damage. |
| No clear distinction between apoptotic and viable cell populations | Suboptimal staining concentrations or incubation times. | Titrate the concentrations of Annexin V and PI. Optimize the incubation time for the staining step. |
| Inhibition of apoptosis by caspase inhibitors is incomplete | The chosen caspase inhibitor is not specific or potent enough, or cell death is occurring through a caspase-independent pathway. | Use a pan-caspase inhibitor to confirm caspase dependency. Investigate other cell death pathways, such as necroptosis. |
Data Presentation
Due to the limited availability of direct IC50 values for this compound in the public domain, the following table presents representative IC50 values for the closely related and well-studied fluoropyrimidine, 5-Fluorouracil (5-FU), in various cancer cell lines. These values can serve as a starting point for designing experiments with this compound.
| Cell Line | Cancer Type | 5-Fluorouracil (5-FU) IC50 (µM) | Exposure Time (hours) | Reference |
| HCT116 | Colorectal Cancer | ~5 | 72 | [5] |
| SW480 | Colorectal Cancer | ~10-20 | 72 | [4] |
| MCF-7 | Breast Cancer | ~5-15 | 72 | [4] |
| A549 | Lung Cancer | ~20-50 | 72 | [6] |
| MKN45 | Gastric Cancer | ~1-5 | 72 | [7] |
Note: IC50 values are highly dependent on the specific experimental conditions, including cell density, passage number, and the specific assay used. It is crucial to determine the IC50 of this compound empirically for your cell line of interest.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration in a suitable culture vessel.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathways of this compound-induced apoptosis.
Experimental Workflow for Assessing and Minimizing Cytotoxicity
Caption: Workflow for assessing and minimizing this compound cytotoxicity.
Logical Relationship for Troubleshooting Cytotoxicity Assays
Caption: Logical troubleshooting flow for cytotoxicity assays.
References
- 1. Antioxidants enhance the susceptibility of colon carcinoma cells to 5-fluorouracil by augmenting the induction of the bax protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoropyrimidine-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alternative Treatment Options in Patients with Colorectal Cancer Who Encounter Fluoropyrimidine-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
how to reduce background noise in 5-Aminouridine detection assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and improve signal-to-noise ratios in 5-Aminouridine (5-AU) detection assays.
Frequently Asked Questions (FAQs) & Troubleshooting
High background noise can obscure specific signals, leading to inaccurate quantification and reduced assay sensitivity. The following sections address common causes of high background and provide actionable solutions.
Q1: What are the most common causes of high background in my this compound assay?
High background in a this compound assay, which is often an ELISA-based method, can typically be traced back to a few key areas of the experimental protocol. Generally, high background is the result of excessive or unexpectedly high color development or optical density readings across the plate.[1] The primary causes are often related to insufficient blocking of non-specific binding sites and inadequate washing to remove unbound reagents.[1]
Common causes include:
-
Insufficient Blocking: The blocking buffer may not be effectively preventing the non-specific adsorption of antibodies to the microplate wells.
-
Inadequate Washing: Residual unbound antibodies or detection reagents that are not thoroughly washed away can lead to a false positive signal.[2]
-
Antibody Concentration Too High: Using an excessive concentration of the primary or secondary antibody increases the likelihood of non-specific binding.
-
Contamination: Reagents, buffers, or the microplate itself may be contaminated with substances that interfere with the assay.
-
Substrate Issues: The substrate solution may have deteriorated or become contaminated, leading to spontaneous color development.
Q2: My negative controls show a high signal. How can I reduce this?
High signal in negative control wells is a clear indicator of non-specific binding or other systemic issues. Here’s a logical approach to troubleshooting this problem:
Troubleshooting Steps:
-
Optimize Blocking: Increase the concentration of your blocking agent (e.g., from 1% to 3% BSA) or try a different blocking buffer entirely. Extending the blocking incubation time can also be effective.
-
Enhance Washing: Increase the number of wash cycles and the volume of wash buffer used. Ensure that wells are completely aspirated between washes to remove all residual liquid.
-
Secondary Antibody Control: Run a control that includes all assay components except for the primary antibody. If you still observe a high signal, the secondary antibody is likely binding non-specifically. Consider using a pre-adsorbed secondary antibody.
-
Reagent and Buffer Contamination: Prepare fresh buffers and reagents. Contamination of the wash buffer or antibody diluent with the target analyte or detection reagents can cause a uniformly high background.[1]
Q3: How do I optimize my blocking buffer?
The ideal blocking buffer effectively prevents non-specific binding without interfering with the specific antibody-antigen interaction.
Blocking Buffer Optimization Protocol:
-
Prepare Different Blocking Agents: Test a variety of common blocking agents.
-
Coat and Block: Coat a microplate with your capture antibody or antigen as per your standard protocol. Block different wells with each of the prepared blocking buffers for 1-2 hours at room temperature.
-
Run a No-Primary Control: Proceed with the assay protocol, but add only the detection antibody (without the primary antibody) to a set of wells for each blocking condition.
-
Measure Signal: Add the substrate and measure the signal. The blocking buffer that yields the lowest signal in the absence of the primary antibody is the most effective at preventing non-specific binding of the detection antibody.
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | A common and effective blocking agent. Use a high-purity, protease-free grade. |
| Non-fat Dry Milk | 1 - 5% (w/v) | Cost-effective, but may contain phosphoproteins that can interfere with phospho-specific antibody detection. |
| Commercial Blockers | Varies | Often contain a proprietary mix of proteins and other molecules designed for low background and high signal-to-noise. |
| Fish Gelatin | 0.1 - 1% (w/v) | Can be effective in reducing certain types of non-specific binding. |
Q4: What is the correct way to perform wash steps to minimize background?
Thorough washing is critical for removing unbound reagents. Insufficient washing is a frequent cause of high background.
Optimized Plate Washing Protocol:
-
Aspiration: After each incubation step, ensure complete aspiration of the well contents. You can invert the plate and tap it firmly on a clean paper towel to remove any remaining droplets.
-
Wash Buffer Volume: Use a sufficient volume of wash buffer to completely fill each well (e.g., 300-400 µL for a 96-well plate).
-
Soaking Time: Introduce a soaking step by allowing the wash buffer to sit in the wells for 30-60 seconds during each wash cycle.
-
Number of Washes: Increase the number of wash cycles from the standard 3-4 to 5-6.
-
Automated Washers: If using an automated plate washer, ensure that the dispensing and aspiration heads are properly aligned and functioning correctly to avoid edge effects and incomplete washing.
Q5: Could my antibody concentrations be causing high background? How do I determine the optimal concentration?
Yes, excessively high concentrations of either the primary or detection antibody can lead to non-specific binding and high background. The optimal antibody concentration should provide a robust signal for your positive controls without elevating the background in your negative controls. This is determined through a titration experiment.
Antibody Titration Protocol:
-
Prepare Serial Dilutions: Create a series of dilutions for your primary antibody (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000).
-
Test on a Standard Curve: Run your standard this compound concentrations using each primary antibody dilution.
-
Include Negative Controls: For each dilution, include wells that do not contain any this compound (zero standard) to measure the background.
-
Analyze the Results: Plot the signal intensity versus the this compound concentration for each antibody dilution. Choose the lowest antibody concentration that still provides a strong signal for the highest standard concentration and a low signal for the zero standard. This represents the optimal signal-to-noise ratio.
-
Repeat for Secondary Antibody: Once the optimal primary antibody concentration is determined, you can perform a similar titration for your secondary antibody.
| Primary Antibody Dilution | Signal at Max Standard | Background (Zero Standard) | Signal-to-Noise Ratio |
| 1:250 | 2.8 | 0.5 | 5.6 |
| 1:500 | 2.5 | 0.2 | 12.5 |
| 1:1000 | 2.1 | 0.1 | 21.0 |
| 1:2000 | 1.5 | 0.08 | 18.8 |
| 1:4000 | 0.8 | 0.07 | 11.4 |
Note: The data in the table is for illustrative purposes only.
By systematically addressing these common issues, you can significantly reduce background noise and improve the accuracy and reliability of your this compound detection assays.
References
Technical Support Center: Enhancing 5-Aminouridine Click Chemistry Efficiency
Welcome to the technical support center for 5-Aminouridine click chemistry reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for improving the efficiency and success of their experiments. Here you will find troubleshooting advice for common issues, answers to frequently asked questions, detailed experimental protocols, and visualizations to clarify complex processes.
Frequently Asked Questions (FAQs)
Q1: What is the first crucial step before performing a click reaction with this compound?
A1: this compound itself is not directly reactive in a standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The primary amino group at the 5-position must first be converted into either an azide or an alkyne. This is a critical prerequisite for the click reaction to proceed.
Q2: Can the 5-amino group of uridine interfere with the copper catalyst in a click reaction?
A2: Yes, the free amino group on the pyrimidine ring can potentially chelate with the copper(I) catalyst, which can inhibit or reduce the efficiency of the click reaction. While some studies show that copper-chelating azides can accelerate the reaction, an unprotected primary amine on one of the reactants can be problematic.[1] Therefore, it is highly recommended to convert the amino group to an azide or to attach an alkyne moiety, which also serves to introduce the necessary functional group for the cycloaddition.
Q3: What are the most common reasons for low yields in this compound click chemistry?
A3: Low yields in these reactions can stem from several factors:
-
Incomplete conversion of this compound: The initial conversion to 5-azidouridine or an alkyne-modified uridine may be inefficient.
-
Catalyst inefficiency: Oxidation of the Cu(I) catalyst to the inactive Cu(II) state is a frequent issue.
-
Suboptimal reaction conditions: Incorrect concentrations of reactants, catalyst, ligand, or reducing agent can significantly impact yield.
-
Poor solvent choice: The solubility of all components is crucial for a successful reaction.
-
Presence of interfering substances: Buffers like Tris can inhibit the reaction by chelating copper.[2]
Q4: How can I monitor the progress of my this compound click reaction?
A4: Thin-Layer Chromatography (TLC) is a straightforward method to monitor the consumption of the starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative data on the reaction progress. For real-time monitoring, benchtop NMR-based methods like Signal Amplification by Reversible Exchange (SABRE) can be employed if available.[3]
Q5: What is the best way to purify the final product of a this compound click reaction?
A5: The choice of purification method depends on the nature of the product. For oligonucleotide conjugates, methods like ethanol precipitation or molecular weight cut-off (MWCO) centrifugation can be effective for removing small molecule reagents and catalysts.[4] For small molecule conjugates, silica gel column chromatography is a common and effective technique. Reverse-phase HPLC (RP-HPLC) is also a powerful tool for purifying nucleoside and oligonucleotide conjugates.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inefficient Catalyst: The Cu(I) catalyst has been oxidized to inactive Cu(II). | - Ensure you are using a fresh solution of sodium ascorbate. - Degas your solvents and reaction mixture to remove oxygen.[6] - Increase the concentration of the reducing agent (sodium ascorbate).[2] - Use a stabilizing ligand for the copper, such as THPTA or TBTA.[7][8] |
| Inhibitory Buffer Components: Your buffer (e.g., Tris) is chelating the copper catalyst. | - Switch to a non-chelating buffer like HEPES or phosphate buffer.[2] | |
| Poor Solubility of Reactants: One or more of your reaction components is not fully dissolved. | - Use a co-solvent system such as DMSO/water or t-BuOH/water to improve solubility.[5][8] | |
| Incorrect pH: The pH of the reaction mixture is not optimal. | - Adjust the pH to be within the 6.5-8.0 range for most bioconjugation reactions.[2] | |
| Multiple Spots on TLC (Side Products) | Oxidative Homocoupling of Alkyne: In the presence of oxygen, the alkyne can form a dimer (Glaser coupling). | - Thoroughly degas all solutions and maintain an inert atmosphere (e.g., argon or nitrogen) during the reaction.[8] |
| Reaction with Other Functional Groups: If your molecule has other reactive groups, they may be participating in side reactions. | - Consider using protecting groups for sensitive functionalities if they are not compatible with the reaction conditions.[9] | |
| Formation of Regioisomers: The uncatalyzed reaction can produce a mixture of 1,4- and 1,5-disubstituted triazoles. | - Ensure sufficient active Cu(I) catalyst is present to favor the formation of the 1,4-regioisomer.[10][11] | |
| Difficulty in Product Purification | Excess Reagents and Catalyst: Small molecule starting materials, ligands, and copper salts are co-eluting with your product. | - For oligonucleotide products, use precipitation (e.g., with acetone or ethanol) or size-exclusion methods.[4][5] - For small molecules, optimize your column chromatography conditions (solvent system, gradient). - Use a copper-chelating resin to remove residual copper.[8] |
| Product Instability: The purified product degrades over time. | - Store the purified product under appropriate conditions (e.g., -20°C or -80°C, protected from light if fluorescently labeled). |
Experimental Protocols
Protocol 1: Conversion of 5'-hydroxyl Uridine Derivative to 5'-Azido-5'-deoxyuridine
This protocol is adapted from a general method for the synthesis of 5'-azido-5'-deoxyribonucleosides.
Materials:
-
5'-hydroxyl uridine derivative (e.g., 2',3'-O-isopropylideneuridine)
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 5'-hydroxyl uridine derivative (1 equivalent) in anhydrous DMF.
-
Add PPh₃ (1.5 equivalents) and CBr₄ (1.8 equivalents) to the stirred solution.
-
Stir the mixture under a nitrogen atmosphere at room temperature for 5 minutes.
-
Add excess NaN₃ (4.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 90°C under a nitrogen atmosphere and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by adding water.
-
Dilute the mixture with EtOAc and wash sequentially with 5% NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of EtOAc in hexanes) to obtain the 5'-azido-5'-deoxyuridine derivative.[12]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a 5-Azidouridine Derivative
This is a general protocol for a small-scale click reaction. Optimization of concentrations may be necessary for your specific substrates.
Materials:
-
5-Azidouridine derivative
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate
-
Solvent (e.g., 1:1 mixture of water and t-BuOH or DMSO)
-
Phosphate buffer (0.1 M, pH 7) or HEPES buffer
Procedure:
-
Prepare Stock Solutions:
-
5-Azidouridine derivative in the chosen solvent.
-
Alkyne-containing molecule in the chosen solvent.
-
20 mM CuSO₄ in water.
-
100 mM THPTA in water (if using).
-
100 mM Sodium ascorbate in water (prepare fresh).
-
-
In a microcentrifuge tube, combine the 5-azidouridine derivative (1 equivalent) and the alkyne-containing molecule (1.1-2 equivalents) in the reaction buffer/solvent.
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution with the THPTA stock solution in a 1:5 molar ratio (e.g., 5 µL of 20 mM CuSO₄ and 25 µL of 100 mM THPTA). Let this mixture stand for a few minutes.
-
Add the catalyst premix to the reaction mixture containing the azide and alkyne. The final concentration of CuSO₄ is typically in the range of 50-250 µM.[10]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[10]
-
Vortex the reaction mixture gently and allow it to proceed at room temperature. For less reactive substrates, gentle heating (e.g., 37-45°C) may be beneficial.
-
Protect the reaction from light, especially if using fluorescently labeled molecules.
-
Monitor the reaction progress by TLC or HPLC. Reactions are often complete within 1-4 hours, but can be left overnight if necessary.
-
Once complete, the product can be purified as described in the FAQ section.
Data Presentation
Table 1: Recommended Reagent Concentrations for CuAAC Bioconjugation
| Reagent | Typical Stock Concentration | Typical Final Concentration | Molar Ratio (relative to limiting reactant) |
| Azide/Alkyne (limiting) | 1-10 mM | 10 µM - 1 mM | 1 |
| Alkyne/Azide (excess) | 10-50 mM | 20 µM - 5 mM | 1.1 - 5 |
| CuSO₄ | 20 mM | 50 - 250 µM | 0.05 - 0.25 |
| Ligand (e.g., THPTA) | 50-100 mM | 250 µM - 1.25 mM | 0.25 - 1.25 (5x excess to Cu) |
| Sodium Ascorbate | 100 mM | 1 - 5 mM | 1 - 5 |
Data compiled from multiple sources, including[10][13].
Table 2: Solvent Systems for this compound Click Chemistry
| Solvent System | Ratio (v/v) | Notes |
| Water/t-Butanol | 1:1 | Good for a wide range of polarities.[8] |
| Water/DMSO | Varies | Excellent for dissolving hydrophobic molecules.[5] |
| Acetonitrile (ACN) | - | Can be a favorable polar solvent for some reactions.[4] |
| N,N-Dimethylformamide (DMF) | - | A good polar aprotic solvent, but should be anhydrous for some steps.[4][12] |
| Aqueous Buffers (Phosphate, HEPES) | - | Recommended for bioconjugations to maintain pH.[2] |
Visualizations
Caption: Workflow for this compound Click Chemistry.
Caption: Troubleshooting Logic for Low Yield Reactions.
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. lumiprobe.com [lumiprobe.com]
- 7. BJOC - Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains [beilstein-journals.org]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. Click Chemistry [organic-chemistry.org]
- 12. A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Aminouridine (5-AU) Labeling in Primary Cells
Welcome to the technical support center for 5-Aminouridine (5-AU) labeling in primary cells. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully applying this nascent RNA labeling technique.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-AU) and how is it used for RNA labeling?
This compound is a uridine analog that can be metabolically incorporated into newly synthesized RNA transcripts by cellular RNA polymerases. The incorporated 5-AU contains a reactive amine group that can be subsequently detected using chemical ligation methods, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," after conversion of the amine to an azide or by coupling with an NHS-ester fluorescent dye. This allows for the specific visualization and isolation of nascent RNA.
Q2: Why use 5-AU labeling in primary cells?
Primary cells are sourced directly from tissues and more closely mimic an in vivo physiological state compared to immortalized cell lines.[1] 5-AU labeling in these cells allows for the study of dynamic RNA processes such as transcription rates, RNA turnover, and the response to various stimuli in a more biologically relevant context.
Q3: What are the key steps in a 5-AU labeling experiment?
The general workflow for a 5-AU labeling experiment involves:
-
Labeling: Incubating primary cells with this compound to allow for its incorporation into newly transcribed RNA.
-
Cell Fixation and Permeabilization: Preparing the cells for the detection chemistry.
-
Chemical Ligation (Click Chemistry): Reacting the incorporated 5-AU with a fluorescent probe for visualization.
-
Imaging and Data Analysis: Using fluorescence microscopy to visualize and quantify the labeled RNA.
Q4: Is 5-AU toxic to primary cells?
Uridine analogs, such as 5-Ethynyluridine (5-EU) and 5-Bromouridine (5-BrU), have been reported to have cytotoxic effects at higher concentrations or with prolonged exposure.[2] Therefore, it is crucial to determine the optimal, non-toxic concentration of 5-AU for each primary cell type through a dose-response and incubation time-course experiment.
Troubleshooting Guide
This guide addresses common issues encountered during 5-AU labeling experiments in a question-and-answer format.
Problem 1: Low or No Fluorescent Signal
Q: I am not seeing a fluorescent signal after the click reaction. What could be the problem?
A: Low or no signal can be due to several factors ranging from inefficient 5-AU incorporation to problems with the click chemistry reaction.
-
Insufficient 5-AU Incorporation:
-
Concentration and Incubation Time: The concentration of 5-AU and the labeling time may be suboptimal for your primary cell type. We recommend a starting titration experiment to determine the ideal conditions.
-
Cell Health: Primary cells are sensitive to culture conditions. Ensure that your cells are healthy and actively transcribing RNA.
-
-
Inefficient Click Chemistry Reaction:
-
Reagent Quality: Ensure that all click chemistry reagents, especially the copper (I) catalyst and fluorescent azide, are fresh and have been stored correctly. The copper (I) catalyst is prone to oxidation.
-
Reaction Conditions: The click reaction is sensitive to oxygen. Degassing your reaction buffer may improve efficiency.
-
Problem 2: High Background Fluorescence
Q: My images have high background fluorescence, making it difficult to distinguish the signal. How can I reduce the background?
A: High background can originate from several sources, including unbound fluorescent dye and cellular autofluorescence.[3][4][5][6]
-
Inadequate Washing: Insufficient washing after the click reaction can leave behind unbound fluorescent azide, leading to high background. Increase the number and duration of wash steps.
-
Non-specific Binding of the Fluorescent Probe:
-
Reduce Probe Concentration: Titrate the concentration of the fluorescent azide to find the lowest concentration that still provides a robust signal.
-
Blocking: Consider using a blocking agent, such as bovine serum albumin (BSA), to reduce non-specific binding sites.
-
-
Cellular Autofluorescence: Some cell types, particularly primary cells, can exhibit high levels of autofluorescence. This can be mitigated by:
-
Using a red-shifted fluorescent dye: Dyes that excite and emit in the red or far-red spectrum often have less interference from cellular autofluorescence.
-
Spectral Unmixing: If your imaging system allows, use spectral imaging and linear unmixing to separate the specific signal from the autofluorescence.
-
Problem 3: Apparent Cytotoxicity
Q: I am observing signs of cell death after 5-AU labeling. What should I do?
A: Cytotoxicity is a known concern with nucleoside analogs.[2][7][8][9][10][11][12]
-
Optimize 5-AU Concentration and Incubation Time: This is the most critical step. Perform a dose-response curve to determine the highest concentration of 5-AU that does not impact cell viability for your specific primary cell type. Shorter incubation times are also preferable.
-
Monitor Cell Health: Use a viability dye or monitor cell morphology throughout the experiment to ensure the cells are healthy.
Experimental Protocols
Protocol 1: Optimization of 5-AU Labeling Conditions in Primary Neurons
This protocol provides a framework for determining the optimal concentration and incubation time for 5-AU labeling in primary neuronal cultures. A similar approach can be used for other primary cell types.
| Parameter | Recommended Range |
| 5-AU Concentration | 0.1 mM - 2 mM |
| Incubation Time | 30 minutes - 6 hours |
Methodology:
-
Cell Seeding: Plate primary neurons at a suitable density on glass coverslips.
-
Dose-Response: Treat the cells with a range of 5-AU concentrations (e.g., 0.1, 0.5, 1, and 2 mM) for a fixed incubation time (e.g., 2 hours).
-
Time-Course: Using the optimal concentration from the dose-response experiment, treat the cells for different incubation times (e.g., 30 min, 1, 2, 4, and 6 hours).
-
Cell Viability Assay: In parallel with the labeling experiments, perform a cell viability assay (e.g., using Calcein-AM and Ethidium Homodimer-1) to assess the cytotoxicity of each condition.
-
Click Chemistry and Imaging: Perform the click chemistry reaction as detailed in Protocol 2 and acquire images using a fluorescence microscope.
-
Analysis: Quantify the mean fluorescence intensity of the labeled RNA and the percentage of viable cells for each condition to determine the optimal balance between signal intensity and cell health.
Protocol 2: Click Chemistry for Detection of 5-AU Labeled RNA
This protocol is adapted from standard CuAAC protocols for detecting alkyne-modified biomolecules and can be optimized for 5-AU detection after appropriate chemical modification to introduce an alkyne or azide handle.
| Reagent | Stock Concentration | Final Concentration |
| Fluorescent Azide | 10 mM in DMSO | 10 µM |
| Copper (II) Sulfate (CuSO₄) | 100 mM in H₂O | 1 mM |
| Sodium Ascorbate | 500 mM in H₂O (prepare fresh) | 5 mM |
| THPTA Ligand | 100 mM in H₂O | 1 mM |
Methodology:
-
Fixation and Permeabilization: After 5-AU labeling, fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton X-100 in PBS for 10 minutes.
-
Click Reaction Cocktail: Prepare the click reaction cocktail by adding the reagents in the following order to PBS: Fluorescent Azide, CuSO₄, and THPTA. Vortex briefly. Finally, add the freshly prepared Sodium Ascorbate to initiate the reaction.
-
Incubation: Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing a mild detergent (e.g., 0.1% Tween-20).
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
Visualizations
Caption: Experimental workflow for this compound labeling in primary cells.
Caption: Troubleshooting logic for low signal in 5-AU labeling experiments.
References
- 1. Development of Cell-Specific RNA Metabolic Labeling Applications in Cell and Animal Models - ProQuest [proquest.com]
- 2. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Live cell imaging of DNA and RNA with fluorescent signal amplification and background reduction techniques [frontiersin.org]
- 4. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the optimal design of metabolic RNA labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of 5-aza-2'-deoxycytidine in a mammalian cell system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Nascent RNA Transcripts by Fluorescence In Situ Hybridization | Springer Nature Experiments [experiments.springernature.com]
- 10. Cytotoxicity of 5-fluoro-5'-O-nitro-2'-deoxyuridine, a new fluorinated pyrimidine derivative, in L1210 cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of cytotoxicity of 5-fluorouracil: distinction between the irreversible cytotoxic effect of 5-fluorouridine and the reversible cytotoxic effect of 5-fluoro-2'-deoxyuridine on murine lymphoma L5178Y cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
preventing degradation of 5-Aminouridine in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-Aminouridine in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in my experimental buffer?
Based on studies of similar nucleoside analogs, the primary factors influencing the stability of this compound are the pH of the buffer, the storage temperature, and the specific components of the buffer system. Like many nucleoside analogs, this compound is susceptible to hydrolysis and oxidation.
Q2: What is the optimal pH range for maintaining the stability of this compound solutions?
Q3: Which buffer systems are recommended for experiments involving this compound?
The choice of buffer is critical, as some buffer components can catalyze degradation. For instance, citrate and phosphate buffers have been shown to enhance the degradation of other amino-containing compounds.[3] While phosphate buffers are common, they may not be ideal for this compound. Consider using buffers with less potential for interaction, such as HEPES or MOPS.[4][5] However, the compatibility of any buffer system with your specific experimental setup should be verified.
Q4: How should I prepare and store my this compound stock solutions to ensure stability?
For maximum stability, it is recommended to prepare this compound stock solutions in a suitable, slightly acidic to neutral buffer (see Q2 and Q3). A commercial supplier suggests storing this compound at -20°C.[] For experimental use, prepare fresh solutions and avoid repeated freeze-thaw cycles. If long-term storage in solution is necessary, aliquot the stock solution and store it at -80°C.
Q5: What are the likely degradation products of this compound?
Based on the degradation pathways of related nucleoside analogs, the potential degradation products of this compound could result from hydrolysis of the glycosidic bond, leading to the separation of the 5-aminouracil base and the ribose sugar.[7] Additionally, deamination of the 5-amino group or oxidation of the pyrimidine ring may occur.[7] The exact degradation products should be identified using analytical techniques like HPLC-MS.[7][8][9][10]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be a sign of this compound degradation, leading to a lower effective concentration of the active compound.
Troubleshooting Steps:
-
Verify Solution Freshness: Prepare fresh this compound solutions for each experiment. Avoid using previously prepared and stored solutions if degradation is suspected.
-
pH Measurement: Measure the pH of your experimental buffer containing this compound to ensure it is within the recommended range (pH 5.0-7.0). The pH of some buffers, like Tris, can be temperature-dependent.[2][11]
-
Buffer System Evaluation: If you are using a phosphate or citrate buffer, consider switching to an alternative such as HEPES or MOPS.
-
Analytical Confirmation: Use High-Performance Liquid Chromatography (HPLC) to analyze the purity of your this compound solution. Compare the chromatogram of your working solution to a freshly prepared standard to check for the appearance of degradation peaks.[7][12][13]
Issue 2: Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS).
This strongly suggests that this compound is degrading in your experimental setup.
Troubleshooting Steps:
-
Characterize Degradation Products: Use LC-MS and NMR to identify the structure of the unknown peaks.[7][14][15] This information can help elucidate the degradation pathway.
-
Perform a Forced Degradation Study: Intentionally degrade a sample of this compound under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to generate and identify potential degradation products.[13][15][16] This will help in confirming the identity of the unknown peaks in your experimental samples.
-
Optimize Experimental Conditions: Based on the identified degradation pathway, adjust your experimental conditions to minimize degradation. For example, if oxidation is identified as a major pathway, consider de-gassing your buffers or adding antioxidants, although their effectiveness should be verified.[2]
Data Presentation
Table 1: Comparison of Common Biological Buffers
| Buffer | Buffering Range | Key Considerations | Potential for Interaction |
| Phosphate | 5.8 - 8.0 | Can precipitate with divalent cations (Ca²⁺, Mg²⁺). May catalyze degradation of some compounds.[3][11] | High |
| Tris | 7.0 - 9.0 | pH is highly temperature-dependent. Can interact with some enzymes.[2][5][11] | Moderate |
| HEPES | 6.8 - 8.2 | More expensive than Tris or phosphate. Generally considered more inert.[5] | Low |
| MOPS | 6.5 - 7.9 | Good for many biological systems.[4] | Low |
Experimental Protocols
Protocol 1: HPLC Method for Assessing this compound Stability
This protocol provides a general framework for developing an HPLC method to monitor the degradation of this compound.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 6.8) and an organic solvent (e.g., acetonitrile or methanol).[7] The gradient should be optimized to achieve good separation between this compound and its potential degradation products.
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., 260 nm).[7]
-
Sample Preparation: Dilute the this compound sample in the initial mobile phase.
-
Analysis: Inject the sample and record the chromatogram. The appearance of new peaks or a decrease in the area of the this compound peak over time indicates degradation.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the steps to intentionally degrade this compound to identify potential degradation products.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a non-buffered solvent (e.g., water or a low percentage of organic solvent).
-
Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:
-
Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M and incubate at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M and incubate at room temperature.
-
Oxidative Degradation: Add a low concentration of hydrogen peroxide (e.g., 3%) and incubate at room temperature.
-
Thermal Degradation: Incubate a sample at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose a sample to UV light.
-
-
Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by HPLC-MS to identify and characterize the degradation products.[7][9][10]
Visualizations
Caption: Hypothesized degradation pathways of this compound.
References
- 1. Using Nuclear Magnetic Resonance to Troubleshoot a Stability Issue in a Real-World Formulation Chassis—Application to Consumer Oral Healthcare - PMC [pmc.ncbi.nlm.nih.gov]
- 2. welltchemicals.com [welltchemicals.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. proteinstable.com [proteinstable.com]
- 5. researchgate.net [researchgate.net]
- 7. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Difference Between Tris Buffer and Phosphate Buffer [vacutaineradditives.com]
- 12. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. Study of chemical stability of antivirally active 5-azacytosine acyclic nucleoside phosphonates using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Imaging Techniques for 5-Aminouridine-Labeled RNA
Welcome to the technical support center for 5-Aminouridine (5-AU) and related nucleoside analog-based RNA imaging. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during RNA labeling and imaging experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues in a question-and-answer format to help you overcome common experimental hurdles.
High Background Fluorescence
Q1: My images have high background fluorescence, obscuring the specific RNA signal. What are the common causes and solutions?
A1: High background is a frequent issue in fluorescence microscopy. It can originate from several sources, each requiring a different approach to resolve.[1]
-
Unbound Fluorophores: Excess fluorescent dye that has not been washed away after the click reaction is a primary cause.
-
Solution: Increase the number and duration of wash steps after the click reaction. Use a buffered saline solution like PBS for washing.[1]
-
-
Nonspecific Dye Binding: The fluorescent probe may bind to cellular structures other than the target RNA.
-
Solution: Optimize the dye concentration by performing a titration to find the lowest concentration that still provides a strong signal.[1] Consider using a blocking agent if nonspecific binding persists.
-
-
Cellular Autofluorescence: Many cell types naturally fluoresce, particularly in the green spectrum.
-
Solution: Image cells in a phenol red-free, optically clear medium. If autofluorescence is still an issue, try switching to a fluorophore in the red or far-red spectrum to avoid the autofluorescence range.[1]
-
-
Imaging Vessel: Plastic-bottom dishes used for cell culture can be highly fluorescent.
-
Solution: Switch to glass-bottom dishes or imaging plates for microscopy to reduce background from the vessel itself.[1]
-
Low Signal-to-Noise Ratio (SNR)
Q2: The signal from my labeled RNA is too weak to distinguish from the background noise. How can I improve my signal intensity?
A2: A low signal-to-noise ratio (SNR) can make data interpretation difficult.[2] Several strategies can be employed to amplify the signal from your labeled RNA.
-
Inefficient Labeling: The 5-AU analog may not be incorporating efficiently into the nascent RNA.
-
Suboptimal Click Reaction: The click chemistry reaction to attach the fluorophore may not be efficient.
-
Solution: Ensure all click chemistry reagents are fresh and properly stored. The copper(I) catalyst is prone to oxidation, so use a freshly prepared solution or a copper protectant.
-
-
Signal Amplification Techniques: For low-abundance RNAs, the signal from a single fluorophore may be insufficient.
Cell Health and Cytotoxicity
Q3: My cells appear unhealthy or die after incubation with the uridine analog. How can I mitigate cytotoxicity?
A3: Cytotoxicity can be a concern with metabolic labeling, as high concentrations or prolonged exposure to nucleoside analogs can interfere with normal cellular processes.
-
High Analog Concentration: The concentration of 5-AU or a similar analog may be too high for your cell type.
-
Solution: Perform a dose-response experiment to determine the maximum concentration of the analog that your cells can tolerate without showing signs of toxicity. Start with a low concentration and gradually increase it.
-
-
Prolonged Incubation: Long incubation times can lead to cellular stress.
-
Solution: Reduce the labeling time. For many applications, an incubation of 1-2 hours is sufficient to label newly synthesized RNA.
-
-
Alternative Analogs: Some analogs may be inherently more toxic than others.
-
Solution: If toxicity remains an issue, consider switching to a different uridine analog that has been reported to have lower toxicity.
-
Image Acquisition and Analysis
Q4: I am observing rapid photobleaching of my fluorescent signal during imaging. What can I do to prevent this?
A4: Photobleaching is the irreversible destruction of a fluorophore due to light exposure. It is a common problem in fluorescence microscopy, especially during long-term live-cell imaging.
-
Excessive Light Exposure: High laser power and long exposure times accelerate photobleaching.
-
Fluorophore Choice: Some fluorophores are more photostable than others.
-
Solution: Use photostable dyes, such as certain Alexa Fluor or cyanine dyes, which are specifically designed for imaging applications.
-
-
Imaging Medium: The chemical environment can affect fluorophore stability.
-
Solution: Use an anti-fade mounting medium for fixed cells or a specialized live-cell imaging medium that may contain components to reduce phototoxicity and photobleaching.
-
Quantitative Data Tables
The following tables summarize key quantitative parameters for RNA labeling and imaging experiments. These values should be used as a starting point and optimized for your specific experimental setup.
Table 1: Recommended Reagent Concentrations for RNA Labeling
| Reagent | Cell Type | Recommended Concentration | Incubation Time |
| 5-Ethynyluridine (EU) | HeLa, NIH3T3 | 0.5 mM - 1 mM | 1 - 2 hours |
| 5-Bromouridine (BrU) | HeLa | 150 µM | 24 hours (pre-culture) |
| 4-Thiouridine (4sU) | mES cells | 100 µM | 3 - 24 hours |
| Alexa Fluor Azide | Fixed Cells | 7.5 µM (in click reaction) | 30 minutes |
Data compiled from multiple sources.[3][11][12][13]
Table 2: Typical Microscopy Settings for Labeled RNA Imaging
| Fluorophore | Excitation (nm) | Emission (nm) | Common Filter Set |
| Alexa Fluor 488 | 495 | 519 | GFP/FITC |
| Alexa Fluor 594 | 590 | 615 | RFP/TRITC |
| Alexa Fluor 647 | 647 | 685 | Cy5 |
| DAPI (DNA counterstain) | 350 | 461 | DAPI |
| Hoechst 33342 (DNA) | 350 | 461 | DAPI |
Data compiled from multiple sources.[3][12][14][15]
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 5-Ethynyluridine (EU)
This protocol describes the incorporation of EU into newly synthesized RNA in cultured cells.
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips at the desired density and allow them to adhere and recover for at least 24 hours.
-
EU Preparation: Prepare a 2X working solution of 5-Ethynyluridine (EU) in pre-warmed complete cell culture medium. A final concentration of 1 mM is a good starting point.[3]
-
Labeling: Remove the existing medium from the cells and add the EU-containing medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 1-2 hours. The optimal incubation time may vary depending on the cell type and experimental goals.
-
Washing: After incubation, wash the cells twice with PBS to remove unincorporated EU.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[12]
-
Proceed to Detection: The cells are now ready for the click chemistry reaction to attach a fluorescent probe.
Protocol 2: Fluorescent Detection via Click Chemistry
This protocol describes the copper(I)-catalyzed click reaction to conjugate an azide-fluorophore to the EU-labeled RNA.
-
Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix the following in order:
-
430 µL PBS
-
10 µL of 100 mM Copper (II) Sulfate (CuSO4) [Final: 2 mM]
-
2.5 µL of Alexa Fluor Azide stock (e.g., 2 mM stock for a final concentration of 10 µM)
-
50 µL of 1 M Sodium Ascorbate (freshly prepared) [Final: 100 mM]
-
Note: Reagent concentrations may need optimization.[12]
-
-
Reaction: Remove the permeabilization buffer from the cells and add the click reaction cocktail.
-
Incubation: Incubate the cells for 30 minutes at room temperature, protected from light.[12]
-
Washing: Remove the reaction cocktail and wash the cells three times with PBS.
-
Counterstaining (Optional): If desired, stain the nuclei with DAPI or Hoechst 33342 for 5 minutes.
-
Final Wash: Wash the cells a final time with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium. The sample is now ready for imaging.
Visualizations
Experimental Workflow
Caption: Workflow for this compound RNA labeling and imaging.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common imaging issues.
Signal Amplification Concept
Caption: Comparison of standard vs. signal amplification methods.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Live cell imaging of DNA and RNA with fluorescent signal amplification and background reduction techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Live cell imaging of DNA and RNA with fluorescent signal amplification and background reduction techniques | Semantic Scholar [semanticscholar.org]
- 6. Live cell imaging of DNA and RNA with fluorescent signal amplification and background reduction techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Live cell imaging of DNA and RNA with fluorescent signal amplification and background reduction techniques [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing imaging speed and excitation intensity for single-molecule localization microscopy | Springer Nature Experiments [experiments.springernature.com]
- 10. Optimizing imaging speed and excitation intensity for single molecule localization microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Ethynyl Uridine nascent RNA labelling in HEK293 ARMC5 knockout cells - Mendeley Data [data.mendeley.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imaging Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]
Validation & Comparative
Validating RNA Labeling Specificity: A Comparative Guide to 5-Aminouridine Analogs
For researchers engaged in the study of transcriptomics and drug development, the precise labeling of newly synthesized RNA is paramount. This guide provides a comparative analysis of metabolic RNA labeling reagents, with a focus on validating the specificity of these tools. While interest exists in various modified nucleosides, this document centers on the well-established alternatives to 5-Aminouridine (5-AU), namely 5-Ethynyluridine (5-EU) and 5-Bromouridine (BrU), for which extensive experimental data are available.
Currently, there is a notable lack of comprehensive studies and standardized protocols specifically detailing the use of this compound for metabolic RNA labeling in current research contexts. The existing literature on 5-AU is often dated or focuses on its use in modified oligonucleotides for therapeutic applications rather than for tracking nascent RNA synthesis. Therefore, this guide will draw objective comparisons between the widely adopted 5-EU and BrU to inform researchers on best practices for ensuring labeling specificity.
Comparison of RNA Labeling Reagents
The choice of an RNA labeling reagent significantly impacts the reliability of experimental outcomes. The ideal reagent should be efficiently and exclusively incorporated into RNA without exhibiting off-target effects, such as incorporation into DNA or cellular toxicity. Below is a summary of the key characteristics of 5-EU and BrU.
| Feature | 5-Ethynyluridine (5-EU) | 5-Bromouridine (BrU) |
| Mechanism of Incorporation | Uridine analog incorporated into nascent RNA during transcription.[1][2] | Uridine analog incorporated into newly synthesized RNA.[3][4] |
| Detection Method | Copper(I)-catalyzed azide-alkyne cycloaddition (Click chemistry) with a fluorescently tagged azide.[1] | Immunodetection using an anti-BrdU/BrU antibody.[3][4] |
| Specificity (RNA vs. DNA) | Primarily incorporates into RNA, but studies have shown potential for incorporation into DNA in certain animal species, raising concerns about specificity.[5] | Generally considered specific for RNA, with detection relying on an antibody that recognizes the incorporated BrU in RNA.[3][4] |
| Potential Off-Target Effects | The copper catalyst used in Click chemistry can be toxic to cells and may cause RNA degradation.[1] Concerns exist regarding its incorporation into DNA, which can confound results.[5] | The harsh denaturation conditions required for antibody detection can damage cellular structures and epitopes for co-staining. |
| Advantages | High detection sensitivity and a straightforward, one-step detection reaction.[5] Does not require harsh denaturation steps. | Well-established method with a long history of use. Non-toxic labeling process.[3][4] |
| Disadvantages | Potential for DNA labeling and copper cytotoxicity.[1][5] | Requires harsh denaturation for detection, which can affect sample integrity. The antibody-based detection is a multi-step process. |
Experimental Protocols
Detailed and validated protocols are crucial for reproducible and reliable results. Below are standardized protocols for RNA labeling using 5-EU and BrU.
5-Ethynyluridine (5-EU) Labeling and Detection Protocol
This protocol is adapted from established methods for labeling nascent RNA in cultured cells.[6]
Materials:
-
5-Ethynyluridine (5-EU)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction buffer (e.g., Click-iT® RNA Alexa Fluor® Imaging Kit)
-
Fluorescent azide (e.g., Alexa Fluor® 488 azide)
-
Nuclease-free water
Procedure:
-
Labeling: Culture cells to the desired confluency. Add 5-EU to the culture medium at a final concentration of 0.1-1 mM and incubate for the desired labeling period (e.g., 1-24 hours).
-
Fixation: Aspirate the medium, wash the cells with PBS, and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Click Reaction: Wash the cells with PBS. Prepare the Click reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide. Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
Washing and Imaging: Wash the cells three times with PBS. The cells are now ready for imaging by fluorescence microscopy.
5-Bromouridine (BrU) Labeling and Detection Protocol
This protocol is based on well-established immunoprecipitation and immunofluorescence methods.[3][4][7]
Materials:
-
5-Bromouridine (BrU)
-
Cell culture medium
-
PBS
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Denaturation solution (e.g., 2N HCl)
-
Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Anti-BrdU/BrU primary antibody
-
Fluorescently labeled secondary antibody
-
Nuclease-free water
Procedure:
-
Labeling: Culture cells and add BrU to the medium at a final concentration of 1-10 mM. Incubate for the desired duration.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Denaturation: Wash with PBS. To denature the RNA and expose the BrU epitope, treat the cells with 2N HCl for 10-60 minutes at room temperature or 37°C.
-
Neutralization: Carefully aspirate the HCl and neutralize the cells by washing three times with 0.1 M sodium borate buffer.
-
Permeabilization and Blocking: Wash with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes and then block with 1% BSA in PBS for 30 minutes.
-
Antibody Staining: Incubate with the anti-BrdU/BrU primary antibody (diluted in blocking solution) for 1 hour at room temperature. Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Washing and Imaging: Wash three times with PBS and mount for fluorescence microscopy.
Visualizing the Workflow and Specificity Comparison
To further clarify the experimental processes and the critical differences in specificity, the following diagrams are provided.
References
- 1. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 2. RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccr.cancer.gov [ccr.cancer.gov]
Tracking Nascent RNA: A Comparative Guide to 5-Aminouridine and 5-Ethynyluridine (EU)
For researchers, scientists, and drug development professionals engaged in the study of gene expression dynamics, the ability to specifically label and track newly synthesized (nascent) RNA is paramount. This guide provides a comparative overview of two uridine analogs, 5-Aminouridine and 5-Ethynyluridine (EU), for this purpose. While EU is a widely adopted tool with a significant body of supporting literature, information on the application of this compound for nascent RNA tracking is notably scarce in modern molecular biology.
Executive Summary
5-Ethynyluridine (EU) has emerged as a robust and versatile tool for metabolic labeling of nascent RNA. Its alkyne group allows for highly specific and efficient detection via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This method offers significant advantages over older techniques, such as those using 5-Bromouridine (BrU), including higher sensitivity and applicability to in vivo studies. However, researchers should be aware of potential drawbacks associated with EU, including cytotoxicity at higher concentrations or with prolonged exposure, and the potential for off-target incorporation into DNA in some biological systems.
In stark contrast, this compound is not commonly utilized for nascent RNA tracking in contemporary research. While its chemical properties are documented, there is a lack of established protocols and comparative performance data for this application. Historical research from 1966 indicates its existence and some biological activity, but it has not been adopted as a mainstream tool for labeling newly synthesized RNA. Therefore, this guide will primarily focus on the well-characterized performance of EU, while noting the significant knowledge gap concerning this compound.
Quantitative Performance Data
The following table summarizes the available quantitative data for 5-Ethynyluridine (EU). Due to the lack of relevant studies, no comparable data for this compound is available for nascent RNA tracking.
| Parameter | 5-Ethynyluridine (EU) | This compound |
| Incorporation Efficiency | Can be incorporated on average once every 35 uridine residues in total RNA.[1] | Data not available |
| Typical Labeling Concentration | 0.1 mM to 1 mM in cell culture.[2] | Data not available |
| Typical Labeling Duration | 15 minutes to 24 hours, depending on the experimental goal.[2][3] | Data not available |
| Reported Cytotoxicity | Can be cytotoxic at high concentrations or with long incubation times.[4] | Data not available for nascent RNA labeling applications. |
| Specificity for RNA | Generally considered specific for RNA, but can be incorporated into DNA in some organisms.[1][2] | Data not available for nascent RNA labeling applications. |
| Detection Method | Copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[1] | No established method for specific detection in nascent RNA. |
Experimental Methodologies
5-Ethynyluridine (EU) Labeling and Detection Protocol
The following is a generalized protocol for labeling nascent RNA with EU in cultured cells, followed by detection using click chemistry.
1. EU Labeling of Nascent RNA:
-
Cell Culture: Plate cells to the desired confluency.
-
Labeling: Add EU to the culture medium at a final concentration of 0.1 mM to 1 mM. The optimal concentration and incubation time should be determined empirically for each cell type and experimental question. Incubation times can range from 15 minutes for capturing immediate transcriptional responses to 24 hours for steady-state labeling.
-
Harvesting: After the desired labeling period, wash the cells with PBS and harvest them for RNA extraction or fixation for imaging.
2. Detection of EU-labeled RNA via Click Chemistry:
-
Fixation and Permeabilization (for imaging): Fix cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
-
Click Reaction: Prepare a click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), copper(II) sulfate (CuSO₄), and a reducing agent (e.g., sodium ascorbate). Incubate the cells or RNA with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells or RNA to remove unreacted click chemistry reagents.
-
Analysis: The labeled RNA can then be visualized by fluorescence microscopy or quantified by flow cytometry. For sequencing applications, biotin-azide is used in the click reaction to enable subsequent purification of the labeled RNA on streptavidin beads.
This compound Labeling and Detection Protocol
Currently, there are no established and validated protocols for the specific labeling and detection of nascent RNA using this compound. The primary amine group of this compound would require a different chemical approach for detection compared to the alkyne group of EU. Potential methods could involve conjugation with NHS-esters, but this has not been demonstrated for this specific application and may lack the specificity of click chemistry.
Visualizing the Processes
Metabolic Pathway of Uridine Analog Incorporation
The incorporation of both this compound and 5-Ethynyluridine into RNA is presumed to follow the pyrimidine salvage pathway.
Caption: Uridine analogs are phosphorylated and incorporated into nascent RNA.
Experimental Workflow for Nascent RNA Tracking with EU
The following diagram illustrates the typical experimental workflow for tracking nascent RNA using 5-Ethynyluridine.
Caption: Workflow for labeling, detection, and analysis of nascent RNA using 5-EU.
Conclusion
For researchers seeking to track nascent RNA, 5-Ethynyluridine (EU) is the current standard, offering a well-established methodology with high sensitivity and a broad range of applications. The use of click chemistry for detection provides a significant advantage in terms of specificity and ease of use. However, it is crucial to consider the potential for cytotoxicity and off-target effects and to optimize experimental conditions accordingly.
At present, this compound does not represent a viable alternative for nascent RNA tracking due to a lack of supporting data and established protocols. Future research may explore the potential of this and other uridine analogs, but for now, EU remains the superior and recommended choice for most applications in this field.
References
5-Aminouridine vs. 4-Thiouridine in RNA Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of nucleotide analogs for studying RNA dynamics is critical. This guide provides an objective comparison of 5-Aminouridine (5-AmU) and 4-thiouridine (4sU), two key players in the field of RNA metabolic labeling and crosslinking studies. We present a comprehensive analysis of their performance, supported by available data, and detail experimental protocols to aid in the selection of the most appropriate tool for specific research needs.
Introduction
The study of RNA synthesis, processing, turnover, and RNA-protein interactions is fundamental to understanding gene regulation and cellular processes. Metabolic labeling of nascent RNA with modified nucleosides has become a powerful technique for these investigations. 4-thiouridine (4sU) has been the workhorse in this field for many years, enabling methods like photoactivatable-ribonucleoside-enhanced crosslinking and immunoprecipitation (PAR-CLIP) and nascent RNA sequencing. However, the emergence of alternative analogs like this compound (5-AmU) warrants a detailed comparison to understand their respective advantages and limitations.
Comparison of Properties and Performance
While direct comparative studies between 5-AmU and 4sU are limited, an analysis of their chemical properties and data from individual studies allows for a detailed comparison of their utility in RNA research.
| Feature | This compound (5-AmU) | 4-thiouridine (4sU) |
| Chemical Structure | An amino group at the C5 position of the uracil base. | A thiol group at the C4 position of the uracil base. |
| Metabolic Incorporation | Incorporated into RNA by RNA polymerases. Studies on 5-position modified UTP derivatives show that while the Km for T7 RNA polymerase may be higher than for unmodified UTP, the Vmax is similar, indicating efficient incorporation without impeding transcript elongation[1][2]. 5-Aminoallyl-UTP, a derivative, is also readily incorporated[3]. | Readily taken up by cells and incorporated into newly transcribed RNA[4][5]. |
| Photocrosslinking | The amino group is not inherently photoreactive for crosslinking. However, it can be chemically modified to introduce a photoreactive group. A derivative, 5-methyleneaminouridine, has been used in site-directed crosslinking studies after conversion to a diazirine derivative. | The thiol group is photoreactive and can be activated by UV light (typically >310 nm) to induce efficient crosslinking to interacting proteins[6][7]. This property is the basis for techniques like PAR-CLIP. |
| Cytotoxicity | Data on the specific cytotoxicity of this compound is not readily available in the reviewed literature. However, modifications at the 5-position of uridine are generally considered to be less disruptive to cellular processes than modifications at other positions. | Can exhibit cytotoxicity, especially at high concentrations and with prolonged exposure. It has been shown to cause nucleolar stress and inhibit rRNA synthesis and processing[8]. |
| Applications | Metabolic labeling of nascent RNA, site-directed crosslinking after chemical modification. The primary amine offers a site for bioorthogonal conjugation. | Metabolic labeling of nascent RNA, RNA-protein crosslinking (PAR-CLIP), studying RNA synthesis and decay rates[4][5][9]. |
Experimental Protocols
I. Metabolic Labeling of Nascent RNA with 4-thiouridine
This protocol is adapted from established methods for labeling newly transcribed RNA in cultured cells.
Materials:
-
4-thiouridine (4sU) stock solution (e.g., 100 mM in DMSO)
-
Cell culture medium
-
Cultured cells of interest
-
TRIzol reagent or other RNA extraction kit
-
Biotin-HPDP
-
Streptavidin-coated magnetic beads
-
Appropriate buffers (wash buffers, elution buffer with DTT)
Procedure:
-
Cell Culture and Labeling: Culture cells to the desired confluency. Add 4sU to the culture medium to a final concentration of 100-200 µM. The labeling time can be varied depending on the experimental goals (e.g., 1-4 hours for general labeling).
-
RNA Extraction: After labeling, harvest the cells and extract total RNA using TRIzol or a similar method.
-
Biotinylation of 4sU-labeled RNA: Resuspend the total RNA in an appropriate buffer. Add Biotin-HPDP to a final concentration of 0.5 mg/mL. Incubate for 1.5 hours at room temperature with rotation.
-
Purification of Biotinylated RNA: Remove excess Biotin-HPDP by chloroform/isoamyl alcohol extraction followed by isopropanol precipitation.
-
Isolation of Labeled RNA: Resuspend the biotinylated RNA and incubate with streptavidin-coated magnetic beads for 30 minutes at room temperature.
-
Washing: Wash the beads several times with a high-salt wash buffer to remove non-biotinylated RNA.
-
Elution: Elute the captured 4sU-labeled RNA from the beads by incubating with an elution buffer containing dithiothreitol (DTT) to cleave the disulfide bond in Biotin-HPDP[4].
II. In Vitro Transcription with 5-Aminoallyl-UTP (a this compound derivative)
This protocol describes the enzymatic incorporation of an amino-functionalized uridine into RNA transcripts.
Materials:
-
Linearized DNA template with a T7, T3, or SP6 promoter
-
T7, T3, or SP6 RNA polymerase
-
RNase inhibitor
-
Transcription buffer (5X)
-
ATP, GTP, CTP solution (10 mM each)
-
UTP solution (10 mM)
-
5-Aminoallyl-UTP (AA-UTP) solution (10 mM)[3]
-
Nuclease-free water
Procedure:
-
Transcription Reaction Setup: In a nuclease-free tube, combine the following components at room temperature in the order listed:
-
Nuclease-free water to a final volume of 20 µL
-
4 µL of 5X Transcription Buffer
-
2 µL of 100 mM DTT
-
A mixture of ATP, GTP, CTP, and UTP/AA-UTP. The ratio of UTP to AA-UTP can be adjusted to control the labeling density. For example, a 3:1 ratio of UTP to AA-UTP.
-
1 µg of linearized DNA template
-
1 µL of RNase inhibitor
-
2 µL of RNA polymerase
-
-
Incubation: Incubate the reaction at 37°C for 2 hours.
-
DNase Treatment (Optional): To remove the DNA template, add DNase I and incubate for 15 minutes at 37°C.
-
RNA Purification: Purify the transcribed RNA using a suitable method, such as lithium chloride precipitation or a column-based RNA purification kit. The resulting RNA will contain amino-modified uridines, which can be used for subsequent downstream applications like fluorescent labeling.
Visualizations
Experimental Workflow for Nascent RNA Capture using 4-thiouridine
Caption: Workflow for metabolic labeling and isolation of nascent RNA using 4-thiouridine.
Logical Relationship of Uridine Analogs in RNA Studies
Caption: Functional comparison of 4-thiouridine and this compound in RNA research applications.
Conclusion
Both this compound and 4-thiouridine are valuable tools for investigating the dynamic world of RNA. 4-thiouridine remains the gold standard for RNA-protein crosslinking studies due to its inherent photoreactivity. Its potential for cytotoxicity, however, necessitates careful optimization of experimental conditions.
This compound presents a promising alternative for metabolic labeling, particularly in contexts where the photoreactivity of 4sU might be undesirable or where subsequent chemical modification is planned. The amino group at the 5-position provides a versatile handle for a variety of bioorthogonal chemistries, opening up possibilities for diverse labeling and detection strategies. While direct comparative data on its performance and cytotoxicity relative to 4sU is still emerging, the available information suggests it is a viable and potentially less disruptive tool for tracking nascent RNA.
The choice between these two analogs will ultimately depend on the specific research question. For direct and efficient RNA-protein crosslinking, 4-thiouridine is the established choice. For applications requiring a versatile chemical handle for post-transcriptional modification and potentially lower cellular perturbation, this compound is an excellent candidate worthy of further exploration. As research in this area continues, a more comprehensive understanding of the unique advantages of each of these powerful molecules will undoubtedly emerge.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. abpbio.com [abpbio.com]
- 4. Metabolic Labeling and Recovery of Nascent RNA to Accurately Quantify mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic labeling and recovery of nascent RNA to accurately quantify mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. molecular biology - Why does 4-thiouracil labelling to map RNA-binding proteins cause a T-C change? - Biology Stack Exchange [biology.stackexchange.com]
- 8. Parallel G-quadruplex Structures Increase Cellular Uptake and Cytotoxicity of 5-Fluoro-2′-deoxyuridine Oligomers in 5-Fluorouracil Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
Mastering 5-Aminouridine Labeling: A Guide to Essential Control Experiments
For Researchers, Scientists, and Drug Development Professionals
Metabolic labeling of nascent RNA with 5-Aminouridine (5-AU) is a powerful technique to study RNA synthesis, processing, and turnover. However, to ensure the accuracy and specificity of your results, a robust set of control experiments is not just recommended—it is imperative. This guide provides a comprehensive comparison of essential control experiments for this compound labeling, complete with detailed protocols and data presentation strategies to support the rigorous validation of your findings.
The Importance of Controls in 5-AU Labeling
Control experiments are the cornerstone of reliable scientific inquiry. In the context of 5-AU labeling, they serve to:
-
Validate the incorporation of 5-AU: Confirming that the analog is successfully integrated into newly synthesized RNA.
-
Ensure the specificity of detection: Differentiating the signal from 5-AU incorporation from background noise or non-specific binding of detection reagents.
-
Rule out artifacts: Identifying and mitigating potential confounding factors that could lead to misinterpretation of the data.
-
Provide a baseline for comparison: Establishing a reference point for quantifying changes in RNA metabolism under different experimental conditions.
Key Control Experiments for this compound Labeling
Here, we detail the critical positive and negative controls that should be integrated into your 5-AU labeling workflow.
Negative Controls: Ensuring Signal Specificity
Negative controls are designed to identify and account for background signals and non-specific binding.
-
No 5-AU Treatment Control: This is the most fundamental negative control. Cells are subjected to the entire experimental procedure, including the detection steps, but without the initial addition of 5-AU. Any signal detected in this group represents the background level of the assay.
-
Transcription Inhibition Control: To confirm that the 5-AU signal is dependent on active RNA synthesis, cells are pre-treated with a transcription inhibitor, such as Actinomycin D or α-amanitin, before the addition of 5-AU. A significant reduction in the signal compared to the 5-AU treated group indicates that the labeling is specific to newly transcribed RNA.[1]
-
No Detection Reagent Control: This control omits the primary antibody or the chemical ligation step used to detect the incorporated 5-AU. This helps to identify any autofluorescence or non-specific binding of secondary detection reagents.
Positive Controls: Validating the Labeling and Detection Process
Positive controls are essential to confirm that each step of the experimental workflow is functioning correctly.
-
In Vitro Transcribed 5-AU-labeled RNA (Spike-in Control): A known amount of in vitro transcribed RNA containing 5-AU can be "spiked-in" to the total RNA isolated from unlabeled cells.[2][3][4] This control is invaluable for validating the efficiency of the 5-AU detection step (e.g., antibody binding or chemical ligation) and can also serve as a standard for quantification.
-
Cells Known to Have High Transcription Rates: Utilizing a cell line or inducing a cellular state with known high rates of transcription can serve as a biological positive control to ensure the 5-AU is being incorporated under expected conditions.
Experimental Workflow and Control Integration
The following diagram illustrates a typical 5-AU labeling workflow and the integration points for the essential control experiments.
Caption: Integration of control experiments into the 5-AU labeling workflow.
Logical Relationships of Control Experiments
The following diagram illustrates the logical framework for interpreting the results from your control experiments.
Caption: Decision tree for validating 5-AU labeling experiments.
Data Presentation: Summarizing Quantitative Data
For clear and objective comparison, all quantitative data from your control experiments should be summarized in a structured table.
| Experiment | Condition | Expected Outcome | Observed Outcome (Example) | Interpretation |
| Experimental | + 5-AU | High Signal | 100 AU (Arbitrary Units) | Represents total 5-AU incorporation. |
| Negative Control | - 5-AU | Low/No Signal | 5 AU | Defines the background signal level. |
| Negative Control | + Actinomycin D, + 5-AU | Significantly Reduced Signal | 15 AU | Confirms signal is from new RNA synthesis. |
| Positive Control | Unlabeled RNA + 5-AU RNA Spike-in | High Signal | 95 AU | Validates the efficiency of the detection method. |
Detailed Experimental Protocols
Protocol 1: Negative Control - No 5-AU Treatment
-
Seed and culture cells to the desired confluency in parallel with your experimental samples.
-
During the labeling step for the experimental samples, treat the negative control cells with the same volume of vehicle (e.g., culture medium or DMSO) that is used to deliver the 5-AU.
-
Incubate for the same duration as the experimental samples.
-
Proceed with cell harvesting, RNA isolation, and the 5-AU detection protocol identically to the experimental samples.
-
Quantify the signal and use this value as the background for subtraction from the experimental samples.
Protocol 2: Negative Control - Transcription Inhibition
-
Seed and culture cells to the desired confluency.
-
Pre-treat the cells with a transcription inhibitor at a pre-determined optimal concentration and duration (e.g., 5 µg/mL Actinomycin D for 1-2 hours).
-
Following pre-treatment, add 5-AU to the culture medium containing the transcription inhibitor.
-
Incubate for the standard 5-AU labeling duration.
-
Harvest the cells, isolate the total RNA, and perform the 5-AU detection protocol.
-
Compare the signal intensity to the experimental group (5-AU alone). A significant reduction confirms that the signal is dependent on de novo transcription.
Protocol 3: Positive Control - In Vitro 5-AU RNA Spike-in
-
Synthesize a known RNA transcript in vitro using a standard transcription kit, substituting a portion of the UTP with 5-aminoallyl-UTP (a precursor that can be converted to 5-AU).
-
Purify the in vitro transcribed 5-AU-labeled RNA.
-
Quantify the concentration of the 5-AU-labeled RNA.
-
Isolate total RNA from unlabeled cells (cells not treated with 5-AU).
-
Add a known amount of the in vitro transcribed 5-AU-labeled RNA to the unlabeled total RNA sample.
-
Perform the 5-AU detection protocol on this "spiked-in" sample.
-
A strong signal confirms that the detection reagents and methodology are working efficiently. This can also be used to generate a standard curve for absolute quantification.
By diligently implementing these control experiments, researchers can significantly enhance the reliability and reproducibility of their this compound labeling studies, leading to more robust and publishable findings.
References
- 1. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. ERCC RNA Spike-In Mix 1 Kit | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
A Comparative Analysis of the Metabolic Pathways of 5-Aminouridine and Other Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of 5-Aminouridine, with a focus on 5'-amino-5'-deoxyuridine, and two other prominent nucleoside analogs, 5-Fluorouracil (5-FU) and Gemcitabine. Nucleoside analogs are a cornerstone of antiviral and anticancer therapies, acting as prodrugs that require intracellular metabolic activation to exert their cytotoxic effects. Understanding the intricacies of their metabolic pathways is crucial for optimizing therapeutic strategies, overcoming drug resistance, and designing novel, more effective analogs.
Introduction to Nucleoside Analog Metabolism
Nucleoside analogs mimic endogenous nucleosides and are transported into cells via nucleoside transporters. Once inside, they undergo a series of phosphorylation steps, catalyzed by cellular kinases, to form their active triphosphate metabolites. These triphosphates can then interfere with nucleic acid synthesis and other cellular processes. The efficacy of a nucleoside analog is determined by the balance between its anabolic activation and catabolic degradation.[1]
Metabolic Pathway of 5'-amino-5'-deoxyuridine (this compound)
The metabolic pathway of 5'-amino-5'-deoxyuridine is not as well-characterized as that of other clinically established nucleoside analogs. The key feature of this analog is the replacement of the 5'-hydroxyl group of the ribose sugar with an amino group. This modification significantly alters its interaction with cellular enzymes.
Anabolism (Activation):
The conversion of 5'-amino-5'-deoxyuridine to its active triphosphate form, 5'-amino-5'-deoxyuridine-5'-N-triphosphate, is a critical step for its biological activity. While the precise enzymatic pathway in mammalian cells is not fully elucidated, it is hypothesized to involve sequential phosphorylation. However, the substrate specificity of many nucleoside kinases for 5'-amino substituted nucleosides is not well-defined. It is possible that specific phosphotransferases or kinases with broader substrate tolerance are involved. One study has shown that 5'-amino-5'-deoxythymidine can antagonize the feedback inhibition of thymidine kinase, suggesting an interaction with this key enzyme in the pyrimidine salvage pathway.[2]
Catabolism (Degradation):
The catabolic fate of 5'-amino-5'-deoxyuridine in mammalian cells is currently unknown. It is plausible that it may be a substrate for nucleoside phosphorylases or hydrolases, leading to the cleavage of the glycosidic bond and the release of the uracil base. However, the 5'-amino modification could also render it resistant to these enzymes.
Mechanism of Action:
Once converted to its triphosphate form, 5'-amino-5'-deoxyuridine-5'-N-triphosphate can be incorporated into nucleic acids by polymerases. This incorporation can lead to chain termination or alter the structure and function of the nucleic acid, ultimately contributing to cytotoxicity.
Figure 1: Hypothetical metabolic pathway of 5'-amino-5'-deoxyuridine.
Metabolic Pathway of 5-Fluorouracil (5-FU)
5-Fluorouracil is a widely used chemotherapeutic agent that acts as a pyrimidine analog. Its metabolic activation leads to the formation of several active metabolites that interfere with both RNA and DNA synthesis.[1][3]
Anabolism (Activation):
5-FU is converted to its active metabolites through three main pathways:
-
Conversion to 5-fluorouridine (5-FUrd): Uridine phosphorylase (UPRT) converts 5-FU to 5-FUrd, which is then phosphorylated by uridine kinase (UK) to 5-fluorouridine monophosphate (5-FUMP).[4]
-
Direct conversion to 5-FUMP: Orotate phosphoribosyltransferase (OPRT) directly converts 5-FU to 5-FUMP.[5]
-
Conversion to 5-fluoro-2'-deoxyuridine (5-FdUrd): Thymidine phosphorylase (TP) converts 5-FU to 5-FdUrd, which is then phosphorylated by thymidine kinase (TK) to 5-fluoro-2'-deoxyuridine monophosphate (5-FdUMP).[3]
5-FUMP is further phosphorylated to 5-fluorouridine diphosphate (5-FUDP) and then to 5-fluorouridine triphosphate (5-FUTP). 5-FUDP can also be converted by ribonucleotide reductase (RR) to 5-fluoro-2'-deoxyuridine diphosphate (5-FdUDP), which is then phosphorylated to 5-fluoro-2'-deoxyuridine triphosphate (5-FdUTP).[1]
Catabolism (Degradation):
The majority of administered 5-FU is rapidly catabolized in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD) to dihydrofluorouracil (DHFU).[1] DHFU is further metabolized to α-fluoro-β-alanine (FBAL).[1] DPD is the rate-limiting enzyme in 5-FU catabolism, and its activity can significantly influence the drug's efficacy and toxicity.[6]
Mechanism of Action:
The active metabolites of 5-FU exert their cytotoxic effects through two primary mechanisms:
-
Inhibition of Thymidylate Synthase (TS): 5-FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, leading to the inhibition of thymidylate synthesis and subsequent depletion of deoxythymidine triphosphate (dTTP), which is essential for DNA replication and repair.[1]
-
Incorporation into RNA and DNA: 5-FUTP is incorporated into RNA, disrupting RNA processing and function. 5-FdUTP can be incorporated into DNA, leading to DNA damage and apoptosis.[1]
Figure 2: Metabolic pathway of 5-Fluorouracil (5-FU).
Metabolic Pathway of Gemcitabine
Gemcitabine (2',2'-difluorodeoxycytidine) is a deoxycytidine analog with a broad spectrum of antitumor activity. Its metabolic activation is a critical determinant of its efficacy.[7]
Anabolism (Activation):
Gemcitabine is transported into the cell and sequentially phosphorylated by three kinases:
-
Deoxycytidine kinase (dCK): This is the rate-limiting enzyme that phosphorylates gemcitabine to its monophosphate form, gemcitabine monophosphate (dFdCMP).[7]
-
Deoxycytidylate kinase (dCMPK): dCMPK converts dFdCMP to gemcitabine diphosphate (dFdCDP).
-
Nucleoside diphosphate kinase (NDPK): NDPK catalyzes the final phosphorylation step to form the active gemcitabine triphosphate (dFdCTP).[8]
Catabolism (Degradation):
The primary route of gemcitabine inactivation is deamination by cytidine deaminase (CDA), which converts gemcitabine to the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU).[7] This deamination can occur both intracellularly and in the plasma.
Mechanism of Action:
The active metabolites of gemcitabine, dFdCDP and dFdCTP, exert their cytotoxic effects through multiple mechanisms:
-
Inhibition of Ribonucleotide Reductase (RR): dFdCDP is a potent inhibitor of RR, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. This inhibition leads to a depletion of the deoxyribonucleotide pool required for DNA synthesis.[8]
-
Incorporation into DNA: dFdCTP is incorporated into DNA, leading to chain termination and the inhibition of DNA synthesis and repair.[8]
-
Incorporation into RNA: dFdCTP can also be incorporated into RNA, which may contribute to its cytotoxicity.[9]
Figure 3: Metabolic pathway of Gemcitabine.
Comparative Summary of Metabolic Pathways
The following table summarizes the key enzymes and metabolites involved in the metabolic pathways of 5'-amino-5'-deoxyuridine, 5-Fluorouracil, and Gemcitabine.
| Feature | 5'-amino-5'-deoxyuridine | 5-Fluorouracil | Gemcitabine |
| Primary Anabolic Enzymes | Unknown (Hypothetical: Nucleoside Kinases, Phosphotransferases) | Uridine Phosphorylase, Uridine Kinase, Orotate Phosphoribosyltransferase, Thymidine Phosphorylase, Thymidine Kinase, Ribonucleotide Reductase | Deoxycytidine Kinase (dCK), Deoxycytidylate Kinase (dCMPK), Nucleoside Diphosphate Kinase (NDPK) |
| Monophosphate Metabolite | 5'-amino-5'-deoxyuridine-5'-N-monophosphate (Hypothetical) | 5-FUMP, 5-FdUMP | dFdCMP |
| Diphosphate Metabolite | 5'-amino-5'-deoxyuridine-5'-N-diphosphate (Hypothetical) | 5-FUDP, 5-FdUDP | dFdCDP |
| Triphosphate Metabolite (Active) | 5'-amino-5'-deoxyuridine-5'-N-triphosphate | 5-FUTP, 5-FdUTP | dFdCTP |
| Primary Catabolic Enzyme | Unknown | Dihydropyrimidine Dehydrogenase (DPD) | Cytidine Deaminase (CDA) |
| Primary Inactive Metabolite | Unknown | Dihydrofluorouracil (DHFU) | 2',2'-difluorodeoxyuridine (dFdU) |
| Primary Mechanism(s) of Action | Incorporation into RNA (Hypothetical) | Inhibition of Thymidylate Synthase, Incorporation into RNA and DNA | Inhibition of Ribonucleotide Reductase, Incorporation into DNA |
Experimental Protocols
The study of nucleoside analog metabolism relies on a variety of sophisticated analytical techniques. Below are outlines of key experimental protocols.
Analysis of Nucleoside Analog Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a powerful technique for the separation, identification, and quantification of nucleoside analogs and their phosphorylated metabolites from cellular extracts.
Objective: To measure the intracellular concentrations of the parent nucleoside analog and its mono-, di-, and triphosphate forms.
Methodology:
-
Cell Culture and Drug Treatment: Culture relevant cell lines to a desired density and treat with the nucleoside analog of interest at various concentrations and time points.
-
Metabolite Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Lyse the cells and extract the metabolites using a cold extraction solution (e.g., a mixture of methanol, acetonitrile, and water).
-
Centrifuge the lysate to pellet cellular debris and proteins.
-
Collect the supernatant containing the intracellular metabolites.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the metabolites using a suitable liquid chromatography column, such as a C18 reversed-phase column or a hydrophilic interaction liquid chromatography (HILIC) column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol) is typically used.
-
Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the specific precursor ion (the molecular ion of the metabolite) and fragmenting it to produce a characteristic product ion. The transition from the precursor to the product ion is highly specific and allows for sensitive and selective quantification.
-
-
Data Analysis: Quantify the metabolites by comparing the peak areas of the analytes to those of a standard curve generated with known concentrations of the respective metabolite standards. Stable isotope-labeled internal standards are often used to correct for variations in extraction efficiency and matrix effects.[5][7]
In Vitro Nucleoside Kinase Assay
This assay measures the activity of kinases that phosphorylate nucleoside analogs.
Objective: To determine if a specific kinase can phosphorylate a nucleoside analog and to determine the kinetic parameters (Km and Vmax) of the reaction.
Methodology:
-
Enzyme and Substrate Preparation:
-
Obtain a purified preparation of the kinase of interest (e.g., recombinant human deoxycytidine kinase).
-
Prepare solutions of the nucleoside analog substrate and the phosphate donor (typically ATP) at various concentrations.
-
-
Kinase Reaction:
-
Combine the kinase, nucleoside analog, and ATP in a reaction buffer containing MgCl₂ (a required cofactor for most kinases) and incubate at 37°C for a defined period.
-
The reaction can be monitored in real-time or as an endpoint assay.
-
-
Detection of Product Formation:
-
Radiometric Assay: Use [γ-³²P]ATP as the phosphate donor. After the reaction, separate the radiolabeled phosphorylated product from the unreacted [γ-³²P]ATP using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantify the radioactivity.
-
Coupled Enzyme Assay (Spectrophotometric or Fluorometric): Couple the production of ADP (the co-product of the kinase reaction) to another enzymatic reaction that results in a change in absorbance or fluorescence. For example, ADP can be used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is then reduced by lactate dehydrogenase with the concomitant oxidation of NADH to NAD⁺. The decrease in NADH concentration can be monitored by the decrease in absorbance at 340 nm.
-
LC-MS/MS: Directly measure the formation of the monophosphorylated nucleoside analog.
-
-
Data Analysis: Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.[10]
Nucleoside Phosphorylase Assay
This assay measures the activity of enzymes that cleave the glycosidic bond of nucleosides.
Objective: To determine if a nucleoside analog is a substrate for a nucleoside phosphorylase.
Methodology:
-
Enzyme and Substrate Preparation:
-
Obtain a purified preparation of the nucleoside phosphorylase (e.g., uridine phosphorylase).
-
Prepare a solution of the nucleoside analog.
-
-
Phosphorylase Reaction:
-
Combine the enzyme and the nucleoside analog in a buffer containing inorganic phosphate and incubate at 37°C.
-
-
Detection of Product Formation:
-
Spectrophotometric Assay: If the base and the nucleoside have different UV absorbance spectra, the reaction can be monitored by the change in absorbance at a specific wavelength.
-
HPLC or LC-MS/MS: Separate and quantify the parent nucleoside and the released base.
-
-
Data Analysis: Determine the rate of substrate consumption or product formation to assess the enzyme activity.
Conclusion
The metabolic pathways of nucleoside analogs are complex and play a pivotal role in their therapeutic efficacy. While the metabolism of established drugs like 5-Fluorouracil and Gemcitabine has been extensively studied, the pathways for newer or less common analogs such as 5'-amino-5'-deoxyuridine remain to be fully elucidated. A thorough understanding of the enzymes involved in the activation and degradation of these compounds is essential for the rational design of more effective and less toxic therapeutic agents. The experimental protocols outlined in this guide provide a framework for the detailed investigation of nucleoside analog metabolism, which is a critical component of modern drug discovery and development.
References
- 1. Substituent effects on degradation rates and pathways of cytosine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of the metabolism and cytotoxicity of iododeoxyuridine by 5'-amino-5'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical determinants of 5-fluorouracil response in vivo. The role of deoxyuridylate pool expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS Method Package for Modified Nucleosides : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of substrate specificities of uridinecytidine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleoside analysis with liquid chromatographyâtandem mass spectrometry (LCâMS/MS) â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Quantitative Analysis of 5-Aminouridine and Other Uridine Analogs in RNA
For researchers, scientists, and drug development professionals, the accurate quantification of modified ribonucleosides incorporated into RNA is crucial for understanding various biological processes, including RNA synthesis, turnover, and localization. While several uridine analogs are routinely used for metabolic labeling of RNA, this guide focuses on the quantitative analysis of 5-Aminouridine (5-AU) incorporation and provides a comparison with two widely used alternatives: 5-Ethynyluridine (EU) and 5-Bromouridine (BrU).
It is important to note that while methods for the quantitative analysis of EU and BrU are well-established, specific and routine protocols for the quantification of 5-AU incorporation into RNA are not prominently documented in scientific literature. Therefore, this guide presents a well-established theoretical approach for 5-AU quantification based on the chemical reactivity of its primary amine group, alongside the established methods for EU and BrU.
Comparison of Quantitative Analysis Methods
The following table summarizes the key aspects of quantitative analysis for 5-AU, 5-EU, and 5-BrU.
| Feature | This compound (5-AU) (Theoretical Approach) | 5-Ethynyluridine (5-EU) | 5-Bromouridine (BrU) |
| Labeling Principle | Metabolic incorporation of 5-AU into newly synthesized RNA. | Metabolic incorporation of 5-EU into newly synthesized RNA. | Metabolic incorporation of 5-BrU into newly synthesized RNA. |
| Detection Chemistry | Biotinylation of the C5-amino group using an amine-reactive biotinylation reagent (e.g., NHS-Biotin). | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "Click Chemistry") with an azide-biotin or azide-fluorophore conjugate. | Immunodetection using an antibody specific for Bromodeoxyuridine (BrdU), which cross-reacts with BrU. |
| Quantification Method | Streptavidin-based enrichment followed by RT-qPCR or Next-Generation Sequencing (NGS). | Biotin-streptavidin enrichment followed by RT-qPCR or NGS. | Immunoprecipitation (IP) with an anti-BrdU antibody followed by RT-qPCR or NGS. |
| Advantages | Utilizes a unique primary amine for specific chemical ligation. | Highly specific and efficient bioorthogonal reaction. Wide range of commercially available detection reagents. | Well-established method with commercially available antibodies. |
| Limitations | Lack of established protocols and comparative data. Potential for side reactions with other primary amines in the sample. | Requires a copper catalyst which can be toxic to cells and may cause RNA degradation. | Antibody accessibility and specificity can vary. Potential for non-specific binding. |
| Downstream Analysis | RT-qPCR, NGS (RNA-seq) | RT-qPCR, NGS (EU-seq, SLAM-seq), Imaging | RT-qPCR, NGS (BrU-seq), Imaging |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows for the quantitative analysis of 5-AU, 5-EU, and 5-BrU incorporation into RNA.
Detailed Experimental Protocols
Protocol 1: Quantitative Analysis of this compound (5-AU) Incorporation (Theoretical)
This protocol describes a hypothetical method for the biotinylation and subsequent quantification of 5-AU incorporated into RNA.
1. Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add this compound to the culture medium at a final concentration of 100 µM - 1 mM and incubate for the desired labeling period (e.g., 1-24 hours).
2. RNA Isolation:
-
Harvest cells and isolate total RNA using a standard method such as TRIzol reagent or a column-based kit.
-
Quantify the RNA and assess its integrity.
3. Biotinylation of 5-AU-labeled RNA:
-
Prepare a solution of an amine-reactive biotinylation reagent, such as NHS-Biotin or Sulfo-NHS-Biotin, in anhydrous DMSO or DMF.
-
In a reaction tube, combine 10-50 µg of 5-AU-labeled RNA with the biotinylation reagent in a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.2-8.0).
-
Incubate the reaction for 30 minutes to 2 hours at room temperature.
-
Quench the reaction by adding a primary amine-containing buffer (e.g., Tris-HCl).
4. Purification of Biotinylated RNA:
-
Remove excess biotinylation reagent by chloroform extraction followed by isopropanol precipitation or by using a spin column designed for RNA purification.
5. Enrichment of Biotinylated RNA:
-
Resuspend the purified biotinylated RNA in a suitable binding buffer.
-
Add streptavidin-coated magnetic beads to the RNA solution and incubate with rotation to allow binding of the biotinylated RNA to the beads.
-
Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.
-
Elute the biotinylated RNA from the beads using a buffer containing free biotin or by heat denaturation.
6. Quantification:
-
RT-qPCR: Reverse transcribe the enriched RNA to cDNA and perform quantitative PCR using gene-specific primers.
-
Next-Generation Sequencing (NGS): Prepare a sequencing library from the enriched RNA and perform RNA sequencing.
Protocol 2: Quantitative Analysis of 5-Ethynyluridine (5-EU) Incorporation
This protocol is based on established methods for EU labeling and detection via click chemistry.[1][2]
1. Metabolic Labeling:
-
Culture cells and add 5-Ethynyluridine to the medium at a final concentration of 0.1-1 mM for the desired time.
2. RNA Isolation:
-
Isolate total RNA as described in Protocol 1.
3. Click Chemistry Reaction:
-
Prepare a click reaction master mix containing an azide-biotin conjugate, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA).
-
Add the master mix to the 5-EU-labeled RNA and incubate for 30-60 minutes at room temperature, protected from light.
4. Purification of Biotinylated RNA:
-
Purify the biotinylated RNA to remove reaction components as described in Protocol 1.
5. Enrichment and Quantification:
-
Proceed with streptavidin-based enrichment and subsequent RT-qPCR or NGS analysis as detailed in Protocol 1.
Protocol 3: Quantitative Analysis of 5-Bromouridine (5-BrU) Incorporation
This protocol follows the well-established BrU immunoprecipitation (BrU-IP) method.[3][]
1. Metabolic Labeling:
-
Culture cells and add 5-Bromouridine to the medium at a final concentration of 100-200 µM for the desired labeling period.
2. RNA Isolation and Fragmentation:
-
Isolate total RNA.
-
Optionally, fragment the RNA to a desired size range (e.g., 100-500 nucleotides) by chemical or enzymatic methods.
3. Immunoprecipitation (IP):
-
Incubate the RNA with an anti-BrdU antibody in an IP buffer.
-
Add Protein A/G magnetic beads to the RNA-antibody mixture and incubate to capture the immune complexes.
-
Wash the beads extensively to remove non-specifically bound RNA.
4. Elution of BrU-labeled RNA:
-
Elute the BrU-labeled RNA from the beads using a competitive elution with free BrU or by using a denaturing elution buffer.
5. RNA Purification and Quantification:
-
Purify the eluted RNA using a standard RNA cleanup protocol.
-
Quantify the enriched BrU-labeled RNA using RT-qPCR or prepare it for NGS.
Conclusion
The quantitative analysis of nascent RNA through metabolic labeling is a powerful tool in molecular biology. While 5-Ethynyluridine and 5-Bromouridine are the most commonly used and well-characterized uridine analogs for this purpose, with established and validated quantification protocols, the use of this compound is less common. The theoretical protocol provided for 5-AU offers a chemically plausible starting point for researchers interested in exploring its potential. However, it is crucial to empirically optimize and validate any such method to ensure specificity and quantitative accuracy. For routine and robust quantification of newly synthesized RNA, the established methods for 5-EU and 5-BrU remain the recommended approaches.
References
Cross-Validation of 5-Aminouridine Labeling: A Comparative Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of experimental data is paramount. In the study of RNA dynamics, 5-Aminouridine (5-AU) has emerged as a valuable tool for metabolic labeling of newly synthesized RNA. However, like any technique, robust validation is crucial. This guide provides a comprehensive comparison of 5-AU labeling with orthogonal validation methods, namely liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC), offering supporting experimental principles and detailed protocols to aid in the rigorous assessment of RNA labeling.
Introduction to this compound Labeling and the Imperative for Orthogonal Validation
This compound (5-AU) is a uridine analog that is readily incorporated into newly transcribed RNA by cellular machinery. This metabolic labeling allows for the specific capture and analysis of nascent RNA, providing a dynamic snapshot of the transcriptome. While powerful, reliance on a single method can be susceptible to unforeseen artifacts or incomplete labeling. Orthogonal validation, the practice of using a distinct and independent method to confirm experimental results, is therefore essential to substantiate the findings from 5-AU labeling studies. By employing techniques with different underlying principles, such as mass spectrometry and HPLC, researchers can gain higher confidence in the specificity and efficiency of 5-AU incorporation.
Comparative Analysis of Validation Methods
The choice of an orthogonal validation method depends on the specific experimental question, available instrumentation, and the desired level of detail. Both LC-MS and HPLC offer powerful means to verify and quantify the incorporation of 5-AU into RNA, each with its own set of advantages and limitations.
| Feature | This compound Labeling & Enrichment | LC-MS/MS Analysis | HPLC-UV Analysis |
| Principle | Metabolic incorporation of 5-AU into nascent RNA, followed by enrichment (e.g., via antibody-based immunoprecipitation or chemical conjugation). | Separation of enzymatically digested RNA nucleosides by liquid chromatography, followed by mass analysis for identification and quantification based on mass-to-charge ratio. | Separation of enzymatically digested RNA nucleosides by liquid chromatography, followed by quantification based on UV absorbance. |
| Data Output | Enriched population of newly synthesized RNA for downstream analysis (e.g., sequencing, qPCR). | Unambiguous identification and absolute or relative quantification of this compound and canonical nucleosides. Provides information on modification stoichiometry.[1][2][3][4][5][6] | Relative quantification of this compound and canonical nucleosides based on UV absorbance profiles.[7][8][9][10][11] |
| Sensitivity | High (for downstream applications). | Very High (femtomole to attomole range).[5] | Moderate. |
| Specificity | Dependent on the specificity of the enrichment method. | Very High; based on unique mass fragmentation patterns.[1][3][4] | Moderate; relies on chromatographic resolution. |
| Throughput | Moderate to High. | Low to Moderate. | Moderate. |
| Strengths | Enables transcriptome-wide analysis of nascent RNA. | Provides definitive identification and precise quantification. Can identify other RNA modifications simultaneously.[1][3] | Relatively simple, robust, and widely available instrumentation. |
| Limitations | Indirect measure of incorporation; potential for off-target effects or incomplete enrichment. | Requires specialized instrumentation and expertise. Lower throughput than labeling-enrichment alone. | Lower sensitivity and specificity compared to MS. Potential for co-eluting compounds to interfere with quantification. |
Experimental Protocols
Detailed methodologies are critical for reproducible research. The following sections provide representative protocols for 5-AU RNA labeling, and its subsequent analysis by LC-MS/MS and HPLC.
This compound (5-AU) Metabolic RNA Labeling
This protocol is a generalized procedure for labeling nascent RNA in cultured mammalian cells. Optimization of 5-AU concentration and labeling time is recommended for each cell type and experimental condition.
-
Cell Culture: Plate mammalian cells to achieve 70-80% confluency on the day of the experiment.
-
Preparation of 5-AU Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) at a concentration of 100 mM.
-
Labeling: Add the 5-AU stock solution to the cell culture medium to a final concentration of 1-2 mM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 1-24 hours). The length of the pulse will depend on the biological question and the turnover rate of the RNAs of interest.
-
RNA Isolation: Following incubation, wash the cells with ice-cold PBS and isolate total RNA using a standard method, such as TRIzol reagent or a column-based kit.
-
Downstream Processing: The 5-AU labeled RNA is now ready for enrichment (e.g., immunoprecipitation with an anti-5-AU antibody) or direct analysis by orthogonal methods.
Orthogonal Validation by LC-MS/MS
This protocol outlines the steps for the analysis of 5-AU incorporation in total RNA using liquid chromatography-tandem mass spectrometry.
-
RNA Digestion:
-
To 1-5 µg of total RNA in a nuclease-free tube, add a mixture of nuclease P1 (for digestion to 5'-mononucleotides) and phosphodiesterase I, along with a suitable buffer.
-
Incubate at 37°C for 2-4 hours.
-
Add alkaline phosphatase to dephosphorylate the nucleoside monophosphates to nucleosides.
-
Incubate at 37°C for an additional 1-2 hours.
-
-
Sample Cleanup: Remove enzymes and salts using a C18 solid-phase extraction cartridge or by chloroform extraction. Dry the sample in a vacuum centrifuge.
-
LC-MS/MS Analysis:
-
Resuspend the dried nucleosides in a mobile phase-compatible solvent.
-
Inject the sample onto a C18 reverse-phase HPLC column coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Separate the nucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Perform mass spectrometric analysis in positive ion mode using multiple reaction monitoring (MRM) for targeted quantification of this compound and the four canonical nucleosides (adenosine, guanosine, cytidine, and uridine). Specific precursor-to-product ion transitions for each nucleoside should be optimized.
-
-
Data Analysis: Quantify the amount of each nucleoside by integrating the area under the peak in the chromatogram. The percentage of 5-AU incorporation can be calculated as: (moles of 5-AU) / (moles of 5-AU + moles of Uridine) * 100.
Orthogonal Validation by HPLC-UV
This protocol describes the quantification of 5-AU in RNA using HPLC with UV detection.
-
RNA Digestion: Digest the total RNA to nucleosides as described in the LC-MS/MS protocol (Step 1).
-
Sample Preparation: After digestion, centrifuge the sample to pellet any undigested material. The supernatant can be directly injected or subjected to a cleanup step if necessary.
-
HPLC Analysis:
-
Inject the digested RNA sample onto a reverse-phase C18 HPLC column.
-
Separate the nucleosides using an isocratic or gradient elution with a suitable mobile phase (e.g., a buffer of ammonium acetate and an organic modifier like acetonitrile).
-
Monitor the elution of the nucleosides using a UV detector at 260 nm.
-
-
Quantification:
-
Generate a standard curve for this compound and the four canonical nucleosides using known concentrations.
-
Identify the peaks in the sample chromatogram by comparing their retention times to the standards.
-
Quantify the amount of each nucleoside by integrating the peak area and comparing it to the standard curve. The incorporation of 5-AU can then be calculated as described for the LC-MS/MS method.[8][9][11]
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
Figure 1. Workflow for 5-AU labeling and orthogonal validation.
References
- 1. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative detection of pseudouridine in RNA by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mass spectrometry-based method for direct determination of pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mass spectrometry-based quantification of pseudouridine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of RNA by HPLC and evaluation of RT-dPCR for coronavirus RNA quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Single-nucleotide resolution of RNAs up to 59 nucleotides by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Assessing the Potential for 5-Aminouridine Incorporation into DNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of modified nucleosides into DNA is a cornerstone of numerous biotechnology and therapeutic applications. 5-Aminouridine, a modified uridine analog, presents intriguing possibilities for labeling, sequencing, and therapeutic interventions. This guide provides a comprehensive comparison of two primary isomers: 5'-amino-2',5'-dideoxyuridine and C5-amino-2'-deoxyuridine, assessing their potential for enzymatic incorporation into DNA. We present a synthesis of available experimental data, detailed protocols, and visual workflows to aid researchers in evaluating these compounds for their specific applications.
Introduction to this compound Analogs
The term "this compound" can refer to two distinct chemical modifications of the uridine nucleoside:
-
5'-amino-2',5'-dideoxyuridine: In this analog, the 5'-hydroxyl group of the deoxyribose sugar is replaced by an amino group. This modification results in the formation of a phosphoramidate bond upon incorporation into a DNA strand, a linkage with unique chemical properties compared to the natural phosphodiester bond.
-
C5-amino-2'-deoxyuridine: Here, an amino group is attached to the C5 position of the uracil base, often via a linker. This modification places the amino group in the major groove of the DNA double helix, making it accessible for further functionalization without disrupting the core structure of the DNA backbone.
This guide will delve into the synthesis, DNA polymerase compatibility, and potential applications of both analogs, providing a comparative framework for their utility in molecular biology and drug development.
Comparison of 5'-Amino-dUTP and C5-Amino-dUTP Incorporation
The efficiency of incorporation of these modified uridines is highly dependent on the specific DNA polymerase used and the nature of the modification. Below is a summary of their performance based on available literature.
Table 1: Performance Comparison of 5'-Amino-dUTP and C5-Amino-dUTP
| Feature | 5'-amino-2',5'-dideoxyuridine 5'-N-triphosphate (5'-amino-dUTP) | C5-amino-2'-deoxyuridine 5'-triphosphate (C5-amino-dUTP) | Natural 2'-deoxyuridine 5'-triphosphate (dUTP) |
| Incorporation Efficiency | Described as "efficient" with Klenow fragment (exo-).[1][2] Quantitative kinetic data (Km, Vmax) is not readily available in the reviewed literature. | Varies significantly with the linker and DNA polymerase. Generally lower than natural dNTPs. For some polymerases, analogs with protected amino groups show better PCR yields. | High efficiency with a variety of DNA polymerases that tolerate uracil in the template. |
| DNA Polymerase Compatibility | Efficiently incorporated by the Klenow fragment of E. coli DNA polymerase I.[1][2] Compatibility with a broader range of polymerases is not extensively documented. | Substrate for various polymerases including Taq, Vent (exo-), KOD, and others.[3] Efficiency is polymerase-dependent. For example, Klenow (exo-) shows poor incorporation of some C5-modified dUTPs. | Broad compatibility with most non-high-fidelity DNA polymerases. High-fidelity proofreading polymerases will stall or excise uracil. |
| Resulting DNA Modification | Forms a phosphoramidate linkage in the DNA backbone. This bond is susceptible to cleavage under mild acidic conditions.[1][2] | The modification is on the uracil base, projecting into the major groove. The DNA backbone remains as a standard phosphodiester linkage. | Standard phosphodiester backbone. |
| Potential Applications | DNA sequencing (due to specific cleavage), development of nuclease-resistant oligonucleotides, and as potential viral and bacterial inhibitors.[4] | DNA labeling and functionalization, SELEX, stabilization of DNA structures (e.g., triplexes), and investigation of DNA-protein interactions. | Used in PCR to prevent carry-over contamination (with UNG treatment) and in studies of DNA repair. |
| Toxicity & Cellular Uptake | Limited specific data available. General nucleoside analogs can exhibit toxicity by interfering with cellular replication.[5] Uptake is likely mediated by nucleoside transporters.[5] | Limited specific data available. Toxicity can be influenced by the linker and the delivered functional group. Cellular uptake mechanisms for modified nucleosides include endocytosis. | Generally low toxicity. It is a natural metabolite. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Here, we provide protocols for the synthesis and incorporation of both 5'-amino-dUTP and C5-amino-dUTP.
Protocol 1: Synthesis of 5'-amino-2',5'-dideoxyuridine 5'-N-triphosphate
This protocol is a two-step process involving the synthesis of the 5'-amino-nucleoside followed by its phosphorylation.
Step 1: Synthesis of 5'-amino-2',5'-dideoxyuridine [2]
-
Dissolve 5'-azido-2',5'-dideoxyuridine (0.20 mmol) and triphenylphosphine (Ph3P) (0.61 mmol) in 1 ml of pyridine.
-
Stir the solution at room temperature for 6 hours.
-
Add 0.2 ml of concentrated ammonium hydroxide (NH4OH) and continue stirring at room temperature for 19.5 hours, followed by 2 hours at 55°C.
-
Add 5 ml of water and remove the resulting precipitate by filtration.
-
Wash the filtrate with ethyl acetate (EtOAc) and lyophilize to obtain crude 5'-amino-2',5'-dideoxyuridine. This crude product is often used in the next step without further purification.
Step 2: Synthesis of 5'-amino-2',5'-dideoxyuridine 5'-N-triphosphate [6]
-
Prepare a mixture of 50 µmol of crude 5'-amino-2',5'-dideoxyuridine and 250 µmol of trisodium trimetaphosphate.
-
Dissolve the mixture in 0.5 ml of 0.5 M aqueous Tris base (pH ~11).
-
Incubate the solution at room temperature for 5-7 days.
-
Monitor the reaction progress by reversed-phase HPLC.
-
The resulting solution containing the 5'-N-triphosphate can be used directly in enzymatic reactions.
Protocol 2: In Vitro Incorporation of 5'-amino-dUTP into DNA[6]
-
Prepare a primer-template duplex by annealing a 32P-labeled primer to a single-stranded DNA template in a buffer containing 20 mM MgCl2 and 50 mM NaOAc.
-
Set up a 10 µl extension reaction containing:
-
~0.02 µM primer–template duplex
-
50 mM Tris pH 9.5
-
5 mM DTT
-
22 mM MgCl2
-
5 mM NaOAc
-
4 mM 5'-amino-dUTP
-
0.4 mM each of dATP, dCTP, dGTP
-
5 units of Klenow (exo-) polymerase
-
-
Incubate the reaction at 37°C for 1 hour.
-
Purify the resulting DNA using a Sephadex G50 column.
-
Analyze the incorporation by denaturing polyacrylamide gel electrophoresis. For cleavage, treat the product with 4% acetic acid at 37°C for 10 minutes before loading.[6]
Protocol 3: Detection of C5-Amino-Uridine Incorporation by PCR
This protocol outlines a method to assess the incorporation of C5-amino-dUTP by comparing PCR product yields.
-
Set up parallel PCR reactions. For the test reaction, replace a portion of the dTTP with the C5-amino-dUTP analog. A control reaction should contain only the four natural dNTPs.
-
A typical 25 µl reaction mixture includes:
-
1x PCR buffer
-
0.2 mM each of dATP, dCTP, dGTP
-
0.18 mM dTTP and 0.02 mM C5-amino-dUTP (test) OR 0.2 mM dTTP (control)
-
0.5 µM each of forward and reverse primers
-
1-10 ng of template DNA
-
1.25 units of a suitable DNA polymerase (e.g., Taq or Vent (exo-))
-
-
Perform PCR with appropriate cycling conditions for the template and primers.
-
Analyze the PCR products on an agarose gel. The relative band intensity of the test product compared to the control provides a qualitative measure of incorporation efficiency. For quantitative analysis, real-time PCR can be employed.[7]
Visualizing the Workflows and Pathways
Diagrams created using Graphviz (DOT language) help to clarify complex processes.
Caption: Workflow for the synthesis and incorporation of 5'-amino-dUTP.
Caption: General workflow for C5-amino-dUTP incorporation and application.
Caption: Putative cellular uptake and metabolic pathway for this compound analogs.
Conclusion
Both 5'-amino and C5-amino uridine analogs are valuable tools for molecular biology and drug development, each with a distinct set of properties and applications. The choice between these two analogs will largely depend on the desired outcome of the experiment.
-
5'-amino-2',5'-dideoxyuridine is particularly suited for applications requiring subsequent cleavage of the DNA backbone, such as novel sequencing methodologies. Its incorporation creates a unique chemical handle within the DNA strand itself. However, more research is needed to quantify its incorporation efficiency with a wider range of DNA polymerases.
-
C5-amino-2'-deoxyuridine is a versatile tool for labeling and functionalizing DNA. The amino group in the major groove provides an accessible point for attaching various molecules without compromising the integrity of the DNA backbone. The efficiency of its incorporation is highly dependent on the polymerase and the linker used to attach the amino group.
For researchers and drug development professionals, a thorough understanding of the substrate preferences of different DNA polymerases for these analogs is critical. Further studies are warranted to generate comprehensive quantitative data on their incorporation kinetics and to explore their cellular uptake and potential toxicity in more detail. This will undoubtedly pave the way for their broader application in diagnostics and therapeutics.
References
- 1. Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and polymerase incorporation of 5′-amino-2′,5′-dideoxy-5′-N-triphosphate nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Uptake mechanisms of cell-internalizing nucleic acid aptamers for applications as pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Comparison of gastrointestinal toxicity of 5-FU derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of substrate specificity of mammalian and bacterial DNA polymerases with 5-alkyl-2'-deoxyuridine 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-Covalent Interactions between dUTP C5-Substituents and DNA Polymerase Decrease PCR Efficiency [mdpi.com]
Evaluating the Perturbation of Cellular Processes by 5-Aminouridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cellular effects of 5-Aminouridine, a synthetic uridine analog. Due to the limited availability of direct comparative studies on this compound, this guide leverages data from the well-characterized uridine analog, 5-Fluorouracil (5-FU), as a primary point of comparison. The information presented aims to offer a framework for evaluating the potential of this compound in perturbing cellular processes and to highlight areas for future research.
Overview of Uridine Analogs and Their Role in Cellular Perturbation
Uridine analogs are structurally similar to the nucleoside uridine and can interfere with various cellular processes, primarily by targeting nucleic acid synthesis and function. These compounds are of significant interest in cancer research and antiviral therapy due to their ability to be incorporated into RNA and DNA or to inhibit key enzymes involved in nucleotide metabolism.
This compound is a uridine analog with a substitution of an amino group at the 5th position of the uracil base. While its biological activities, including potential antitumor, antifungal, and antiviral properties, have been noted, comprehensive quantitative data on its cellular effects remain limited in publicly available literature.[1]
5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent that exerts its cytotoxic effects through multiple mechanisms.[2][3] Its primary modes of action include the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine, and its incorporation into both RNA and DNA, leading to dysfunction in their processing and function.[2][3][4][5]
Comparative Analysis of Cytotoxicity
| Cell Line | Cancer Type | 5-Fluorouracil (5-FU) IC50 (µM) | Reference |
| A431 | Skin Carcinoma | 47.02 ± 0.65 | [6] |
| HT29 | Colorectal Adenocarcinoma | 85.37 ± 1.81 | [6] |
| HeLa | Cervical Cancer | 43.34 ± 2.77 | [6] |
| MCF-7 | Breast Cancer | 1.71 | [7] |
| A549 | Lung Carcinoma | 10.32 | [7] |
| Caco-2 | Colorectal Adenocarcinoma | 20.22 | [7] |
| LS174T | Colorectal Carcinoma | Varies (up to 80-fold decrease with TP transfection) | [8] |
| SQUU-B | Oral Squamous Cell Carcinoma | Varies with time (e.g., ~10-20 µM at 48h) | [9] |
Note: IC50 values can vary significantly depending on the cell line, experimental conditions, and assay duration.
Perturbation of the Cell Cycle
Uridine analogs can disrupt the normal progression of the cell cycle, often leading to cell cycle arrest at specific phases. This is a common mechanism of action for anticancer agents.
5-Fluorouracil is known to induce cell cycle arrest, primarily in the S-phase, by inhibiting DNA synthesis.[10] This effect is a direct consequence of thymidylate synthase inhibition and the resulting depletion of thymidine triphosphate (dTTP), a necessary precursor for DNA replication.
This compound's effect on the cell cycle is not well-documented. To evaluate its impact, a similar experimental approach to that used for 5-FU would be required. The following table outlines a hypothetical comparison of cell cycle distribution following treatment with this compound and 5-FU.
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Untreated) | 60-70% | 15-25% | 10-15% |
| This compound (Hypothetical) | TBD | TBD | TBD |
| 5-Fluorouracil (20 µM, 48h in HCT116-5-FUR cells) | Decreased | Increased | - |
Data for 5-FU is derived from a study on 5-FU resistant cells where apigenin co-treatment enhanced S-phase arrest.[11] Exact percentages for 5-FU alone were not provided in the abstract.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism by which cytotoxic agents eliminate cancer cells.
5-Fluorouracil is a known inducer of apoptosis. The incorporation of its metabolites into DNA and RNA, along with the inhibition of thymidylate synthase, leads to cellular stress and the activation of apoptotic pathways.[3][11]
The pro-apoptotic potential of This compound requires further investigation. The following table illustrates a potential comparative analysis of apoptosis induction.
| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Control (Untreated) | < 5% | < 5% | < 5% |
| This compound (Hypothetical) | TBD | TBD | TBD |
| 5-Fluorouracil (20 µM, 48h in HCT116 cells) | - | 20.20% | - |
| 5-FU (20 µM) + Apigenin (20 µM), 48h in HCT116 cells) | - | 70.92% | - |
Data for 5-FU is derived from a study where its apoptotic effect was enhanced by apigenin.[11]
Experimental Protocols
To facilitate comparative studies, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound (e.g., this compound, 5-Fluorouracil) for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
Objective: To analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Flow Cytometry with Annexin V and Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells.
Protocol:
-
Treat cells with the test compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate between live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their effects is crucial for their development as therapeutic agents.
Inhibition of DNA and RNA Synthesis
The primary mechanism of action for many uridine analogs is the disruption of nucleic acid synthesis.
Figure 1. Comparative pathways of 5-FU and hypothesized pathways for this compound.
Induction of Apoptosis
The cellular stress induced by uridine analogs can trigger apoptosis through intrinsic and extrinsic pathways, often involving the p53 tumor suppressor protein.
Figure 2. A generalized signaling pathway for apoptosis induction by uridine analogs.
Conclusion and Future Directions
While 5-Fluorouracil is a well-established chemotherapeutic agent with known mechanisms of action, the cellular perturbations induced by this compound are not as well understood. This guide highlights the need for direct, quantitative comparative studies to elucidate the cytotoxic, cell cycle-modifying, and pro-apoptotic effects of this compound. Future research should focus on:
-
Determining the IC50 values of this compound across a panel of cancer cell lines.
-
Conducting detailed cell cycle and apoptosis assays to quantify its effects and compare them directly with 5-FU and other relevant uridine analogs.
-
Investigating the molecular mechanism of action , including its potential to be incorporated into nucleic acids and its effect on key enzymes like thymidylate synthase.
-
Elucidating the specific signaling pathways perturbed by this compound to identify potential therapeutic targets and biomarkers of response.
By addressing these knowledge gaps, the scientific community can better evaluate the potential of this compound as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 5-Aza-2'-deoxycytidine reactivates gene expression via degradation of pRb pocket proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sequential gene expression changes in cancer cell lines after treatment with the demethylation agent 5-Aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inflammatory cell death induced by 5-aminolevulinic acid-photodynamic therapy initiates anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Influences of 5'-deoxy-5-fluorouridine (5'-DFUR) on cell cycle in patients with breast cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apigenin enhances apoptosis induction by 5-fluorouracil through regulation of thymidylate synthase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 5-Aminouridine
Essential Safety and Handling Guide for 5-Aminouridine
For researchers, scientists, and professionals in drug development, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, adherence to strict safety protocols is necessary to minimize exposure and ensure a safe laboratory environment. The recommended personal protective equipment for handling this compound is summarized in the table below.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must have side-shields to provide comprehensive protection against splashes.[1] |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are required. Nitrile gloves are a suitable option.[3][4] |
| Body Protection | Impervious Clothing | A lab coat or disposable gown should be worn to protect the skin.[1][5] |
| Respiratory Protection | Suitable Respirator | To be used to avoid the formation of dust and aerosols, especially in areas without adequate exhaust ventilation.[1] |
Standard Operating Procedure for Handling this compound
The following workflow outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial. The following diagram outlines the decision-making process for handling emergencies involving this compound.
First Aid Measures
-
Eye Contact: Remove any contact lenses and immediately flush eyes with large amounts of water.[1] Separate eyelids to ensure adequate flushing and promptly call a physician.[1]
-
Skin Contact: Thoroughly rinse the skin with large amounts of water.[1] Remove contaminated clothing and shoes and seek medical advice.[1]
-
Inhalation: Immediately move the individual to fresh air.[1]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[1] Rinse the mouth with water.[1]
Handling and Storage
Avoid inhalation, and contact with eyes and skin.[1] Use only in areas with appropriate exhaust ventilation.[1] Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] The recommended storage temperature is -20°C for the powder form or -80°C when in solvent.[1]
Disposal Considerations
Dispose of the contents and container to an approved waste disposal plant.[1] Prevent the product from entering drains, water courses, or the soil.[1] Spills should be collected and cleaned up in a safe manner as soon as possible.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
